Thiacalix(4)arene
Description
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Properties
Molecular Formula |
C24H16S4 |
|---|---|
Molecular Weight |
432.7 g/mol |
IUPAC Name |
2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C24H16S4/c1-5-17-13-18(6-1)26-20-8-3-10-22(15-20)28-24-12-4-11-23(16-24)27-21-9-2-7-19(14-21)25-17/h1-16H |
InChI Key |
HNEBMOPSOOMLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C1)SC3=CC(=CC=C3)SC4=CC=CC(=C4)SC5=CC=CC(=C5)S2 |
Synonyms |
thiacalix(4)arene |
Origin of Product |
United States |
Foundational & Exploratory
Thiacalixarenes: A Comprehensive Technical Guide to Synthesis and Characterization
Thiacalix[1]arenes: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of thiacalix[1]arenes, a class of macrocyclic compounds with significant potential in supramolecular chemistry, materials science, and drug development. Thiacalix[1]arenes, analogues of the well-known calixarenes where the methylene (B1212753) bridges are replaced by sulfur atoms, offer unique electronic and structural properties, leading to novel applications in host-guest chemistry, sensing, and as scaffolds for complex molecular architectures.
Synthesis of Thiacalix[1]arenes
The synthesis of the thiacalix[1]arene core can be broadly categorized into one-pot and stepwise methodologies. The choice of method often depends on the desired scale, purity, and the nature of the substituents on the phenolic units.
One-Pot Synthesis of p-tert-Butylthiacalix[1]arene
The one-pot synthesis is a widely used method for producing p-tert-butylthiacalix[1]arene in good yields. This approach involves the direct reaction of a p-substituted phenol (B47542) with elemental sulfur in the presence of a base at high temperatures.
Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: A mixture of p-tert-butylphenol, elemental sulfur (S₈), and sodium hydroxide (B78521) (NaOH) is prepared in a high-boiling solvent such as tetraethylene glycol dimethyl ether (tetraglyme).
-
Heating: The reaction mixture is gradually heated to 230°C over a period of 4 hours under a nitrogen atmosphere. This temperature is maintained for an additional 3 hours, during which hydrogen sulfide (B99878) gas evolves and is removed with a slow stream of nitrogen.
-
Workup: After cooling to room temperature, the dark red product is diluted with toluene (B28343) and washed with 4 M aqueous HCl. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as chloroform/methanol, to yield the desired p-tert-butylthiacalix[1]arene as a white crystalline solid.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-tert-Butylphenol | S₈, NaOH | Tetraglyme | 230 | 7 | 54 |
Table 1: Summary of a typical one-pot synthesis of p-tert-butylthiacalix[1]arene.
Functionalization of the Lower Rim: Alkylation
The phenolic hydroxyl groups at the lower rim of the thiacalix[1]arene scaffold provide versatile handles for functionalization, allowing for the introduction of various groups to tune the molecule's solubility, complexation properties, and conformational behavior. Alkylation is a common modification strategy. The conformation of the final product (cone, partial cone, 1,3-alternate) can often be controlled by the choice of base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and reaction conditions.[2]
Experimental Protocol: Tetraalkylation of p-tert-Butylthiacalix[1]arene
-
Reaction Setup: To a solution of p-tert-butylthiacalix[1]arene in a suitable solvent like acetone, an excess of the alkylating agent (e.g., ethyl bromoacetate) and an alkali metal carbonate (e.g., Cs₂CO₃ for the 1,3-alternate conformation) are added.[2]
-
Reaction Conditions: The reaction mixture is heated at reflux for an extended period (e.g., 3 days).[2]
-
Workup and Purification: After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired conformer.
| Thiacalix[1]arene | Alkylating Agent | Base | Solvent | Conformation | Yield (%) | Reference |
| p-tert-Butylthiacalix[1]arene | Ethyl bromoacetate | Cs₂CO₃ | Acetone | 1,3-alternate | ~60 | [2] |
| p-tert-Butylthiacalix[1]arene | Ethyl bromoacetate | Na₂CO₃ | Acetone | cone | ~60 | [2] |
Table 2: Representative examples of lower rim alkylation of p-tert-butylthiacalix[1]arene leading to different conformers.
Caption: General workflow for the synthesis and functionalization of thiacalix[1]arenes.
Characterization Techniques
A suite of analytical techniques is employed to confirm the structure, conformation, purity, and properties of synthesized thiacalix[1]arenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation and conformational analysis of thiacalix[1]arenes in solution.
-
¹H NMR: Provides information on the proton environment. The chemical shifts and splitting patterns of the aromatic and methylene bridge protons are characteristic of the specific conformation (cone, partial cone, 1,2-alternate, or 1,3-alternate). For example, in the cone conformation of p-tert-butylthiacalix[1]arene, the aromatic protons typically appear as a singlet, while the hydroxyl protons give a sharp singlet, indicating a symmetric structure with intramolecular hydrogen bonding.[3]
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. The number of signals in the aromatic region can help determine the symmetry of the molecule and thus its conformation.
-
2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These techniques are crucial for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space correlations, which are essential for detailed conformational analysis.[4]
-
Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the dynamic processes and conformational equilibria of thiacalix[1]arenes in solution.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: A solution of the thiacalix[1]arene derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Conformational Assignment: The conformation is assigned based on the characteristic chemical shifts and signal multiplicities. For instance, the cone conformer of a tetra-O-alkylated thiacalix[1]arene will typically show a pair of doublets for the bridging methylene protons, whereas the 1,3-alternate conformer will show a singlet.[2]
| Conformation | Aromatic Protons (¹H NMR) | Methylene Protons (¹H NMR) | Reference |
| Cone | Singlet | Pair of Doublets | [5] |
| Partial Cone | Multiple Signals | Multiple Signals | [2] |
| 1,2-Alternate | Multiple Signals | Multiple Signals | [6] |
| 1,3-Alternate | Singlet | Singlet | [2] |
Table 3: Characteristic ¹H NMR signals for different conformations of tetra-substituted thiacalix[1]arenes.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized thiacalix[1]arenes and to confirm their elemental composition.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): This is a soft ionization technique well-suited for the analysis of large, non-volatile molecules like thiacalix[1]arenes.[7][8]
-
Electrospray Ionization (ESI): ESI-MS is another soft ionization technique that is particularly useful for analyzing charged or polar thiacalix[1]arene derivatives.
Experimental Protocol: MALDI-TOF MS
-
Matrix Selection: A suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (SA), is chosen. The matrix is dissolved in a volatile solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).
-
Sample Preparation: The thiacalix[1]arene sample is mixed with the matrix solution.
-
Spotting: A small droplet of the sample-matrix mixture is spotted onto the MALDI target plate and allowed to dry, leading to the co-crystallization of the sample and matrix.
-
Analysis: The target plate is introduced into the mass spectrometer, and the sample is irradiated with a pulsed laser to induce desorption and ionization. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides definitive proof of the solid-state structure and conformation of thiacalix[1]arenes.[9][10] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule, including the orientation of substituents and the nature of intermolecular interactions in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of the thiacalix[1]arene are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., chloroform/methanol).
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability of thiacalix[1]arenes.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the thiacalix[1]arene and to study the thermal stability of host-guest complexes.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine melting points, glass transitions, and other thermal events.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the thiacalix[1]arene sample (typically 5-10 mg) is placed in a TGA pan.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CCCC 2000, Volume 65, Issue 5, Abstracts pp. 757-771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. researchgate.net [researchgate.net]
- 4. One-pot Synthesis of Mono-substituted Quaternized p-tert- Butylthiacalix[4]arenes | Журнал "Макрогетероциклы" [macroheterocycles.isuct.ru]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Promising advances of thiacalix[4]arene in crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Technical Guide to Novel Synthesis Strategies for Thiacalixarene Macrocycles
A Technical Guide to Novel Synthesis Strategies for Thiacalix[1]arene Macrocycles
For Researchers, Scientists, and Drug Development Professionals
Thiacalix[1]arenes, macrocyclic compounds featuring sulfur bridges, have emerged as a versatile platform in supramolecular chemistry, with significant potential in drug development, sensing, and catalysis. Their unique structural and coordination properties, distinct from their methylene-bridged counterparts, have driven the development of innovative synthetic strategies. This technical guide provides an in-depth overview of core and novel synthesis methodologies for thiacalix[1]arene macrocycles, complete with detailed experimental protocols and comparative data.
Core Synthesis: The Direct Cyclization Approach
The foundational synthesis of thiacalix[1]arenes typically involves the direct reaction of a para-substituted phenol (B47542) with elemental sulfur in the presence of a base. This one-pot method is widely used for producing the common precursor, p-tert-butylthiacalix[1]arene.
Experimental Protocol: Synthesis of p-tert-Butylthiacalix[1]arene
Materials:
-
p-tert-Butylphenol
-
Elemental Sulfur (S₈)
-
Sodium Hydroxide (B78521) (NaOH)
-
Tetraethylene glycol dimethyl ether (tetraglyme)
Procedure:
-
A mixture of p-tert-butylphenol, elemental sulfur, and sodium hydroxide is heated in tetraethylene glycol dimethyl ether.
-
The reaction temperature is typically maintained at high levels to drive the cyclization.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated and purified by recrystallization.
Quantitative Data:
| Reactant Ratio (Phenol:Sulfur:Base) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 : 1.2 : 1.5 | Tetraglyme | 230 | 4 | ~60-70 | [2] |
| Varies | Diphenyl ether | >200 | Varies | Up to 73 | [3] |
Novel Synthesis Strategies
Recent advancements have focused on creating more complex thiacalixarene architectures, including larger rings, mixed-bridge systems, and asymmetrically functionalized derivatives. These novel strategies offer greater control over the final structure and properties of the macrocycle.
Conjugate Addition of Benzoquinone and Dithiols
A novel approach for constructing thiacalix[1]arene analogues involves the conjugate addition of dithiols to benzoquinones. This strategy allows for the creation of macrocycles with a different arrangement of aromatic units and sulfur bridges.
Experimental Protocol: Synthesis of a Thiacalix[1]arene Analogue
Materials:
-
Benzene-1,3-dithiol
-
Chloroform
Procedure:
-
Benzene-1,3-dithiol is reacted with two equivalents of 2,6-dimethylbenzoquinone in acetone to form a hydroquinone (B1673460) trimer.
-
The trimer is then oxidized to the corresponding benzoquinone derivative.
-
A final macrocyclization is achieved by reacting the oxidized trimer with another molecule of benzene-1,3-dithiol in chloroform.
-
The product is purified by column chromatography.
Quantitative Data:
| Step | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
| Trimer Formation | Benzene-1,3-dithiol, 2,6-Dimethylbenzoquinone | Acetone | Room Temp. | 24 h | - | [4] |
| Oxidation | Hydroquinone trimer, 1,4-Benzoquinone | Acetone | Room Temp. | 24 h | 94 | [4] |
| Macrocyclization | Oxidized trimer, Benzene-1,3-dithiol | Chloroform | Reflux | - | 29 | [4] |
Workflow for Conjugate Addition Synthesis
Caption: Synthesis of a thiacalix[1]arene analogue via conjugate addition.
Cleavage and Recyclization for Mixed-Bridge Calixarenes
This innovative strategy involves the selective cleavage of a single sulfur bridge in a pre-formed thiacalix[1]arene to create a linear tetramer. This intermediate can then be reacted with various building blocks to synthesize larger calixarenes or those with a mix of sulfur and methylene (B1212753) bridges.
Experimental Protocol: Synthesis of a Calix[5]arene with Mixed Bridges
Materials:
-
p-tert-Butylthiacalix[1]arene
-
m-Chloroperoxybenzoic acid (mCPBA) or Sodium perborate (B1237305) (NaBO₃) for oxidation
-
Butyllithium (BuLi)
-
2,6-Bis(hydroxymethyl)-p-tert-butylphenol
-
p-Toluenesulfonic acid (PTSA)
-
Chloroform, Dichloromethane
Procedure:
-
Mono-oxidation: p-tert-Butylthiacalix[1]arene is selectively oxidized to its monosulfoxide using NaBO₃.
-
Cleavage: The monosulfoxide is treated with BuLi to cleave one sulfur bridge, forming a linear tetramethoxy intermediate.
-
Deprotection: The methoxy (B1213986) groups of the linear tetramer are removed to yield the corresponding linear tetraphenol.
-
Cyclization: The linear tetraphenol is reacted with a suitable bis(hydroxymethyl)phenol under high-dilution conditions with an acid catalyst (PTSA) to form the larger, mixed-bridge calixarene.
Quantitative Data:
| Step | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Mono-oxidation | NaBO₃ | Chloroform/AcOH | 60°C | - | Good | [6] |
| Cleavage | BuLi | THF | -78°C to RT | - | 91 | [6] |
| Deprotection | BBr₃ | Dichloromethane | -78°C to RT | - | Quantitative | [6] |
| Cyclization | PTSA | Chloroform | Reflux | Overnight | 47 | [6] |
Workflow for Cleavage and Recyclization Strategy
Caption: Synthesis of mixed-bridge calixarenes via cleavage and recyclization.
Functionalization Strategies
The versatility of thiacalix[1]arenes lies in the ability to selectively modify their upper (para-positions of the phenols) and lower (phenolic hydroxyls) rims, as well as the bridging sulfur atoms.
Upper Rim Functionalization
Direct electrophilic substitution on the thiacalix[1]arene core can be challenging due to the reactivity of the sulfur bridges. However, several methods have been developed to introduce functional groups.
Experimental Protocol: Bromination of the Upper Rim
Materials:
-
Tetrahydroxythiacalix[1]arene
-
N-Bromosuccinimide (NBS)
-
Acetone
Procedure:
-
Tetrahydroxythiacalix[1]arene is dissolved in acetone.
-
N-Bromosuccinimide is added to the solution.
-
The reaction proceeds at room temperature to yield the tetrabrominated product.[7]
Quantitative Data for Upper Rim Functionalization:
| Reaction | Reagents | Solvent | Conditions | Yield | Reference |
| Bromination | NBS | Acetone | Room Temp. | High | [7] |
| Iodination | BTMA·ICl₂, CaCO₃ | Dichloromethane/Methanol (B129727) | Room Temp. | - | [7] |
| Azo-coupling | Diazonium salts | - | - | High | [8] |
Lower Rim Functionalization
The phenolic hydroxyl groups on the lower rim are readily functionalized through various etherification and esterification reactions.
Experimental Protocol: Distal Di-alkylation of the Lower Rim (Mitsunobu Reaction)
Materials:
-
p-tert-Butylthiacalix[1]arene
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diethyl azodicarboxylate (DEAD)
-
Primary alcohol (e.g., ethanol)
-
Toluene
Procedure:
-
A suspension of p-tert-butylthiacalix[1]arene, PPh₃, and the desired primary alcohol is prepared in toluene.
-
DEAD is added dropwise to the suspension at room temperature.
-
The reaction mixture is stirred, and the solvent is removed under reduced pressure.
-
The product is purified by washing with methanol to afford the distally di-substituted ether derivative.[4]
Quantitative Data for Lower Rim Functionalization:
| Reaction | Reagents | Solvent | Conditions | Yield | Reference |
| Distal Di-alkylation | PPh₃, DEAD, R-OH | Toluene | Room Temp. to 40°C | Varies | [4] |
| Thioacetate Intro. | KSAc | DMF | 90°C, 2.5 h | 83-86% | [5] |
| Hydrazinolysis | Hydrazine hydrate | Acetonitrile | - | up to 97% | [5] |
Logical Relationship for Rim Functionalization
Caption: Functionalization sites of the thiacalix[1]arene macrocycle.
Conclusion
The synthetic toolbox for thiacalix[1]arene macrocycles has expanded significantly beyond direct cyclization methods. Novel strategies such as conjugate addition and cleavage/recyclization offer pathways to previously inaccessible and more complex architectures. Furthermore, a diverse range of functionalization reactions allows for the fine-tuning of the macrocycle's properties for specific applications in drug delivery, molecular recognition, and catalysis. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers aiming to explore the rich chemistry of thiacalix[1]arenes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CCCC 2004, Volume 69, Issue 5, Abstracts pp. 966-983 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. researchgate.net [researchgate.net]
The Intricate World of Thiacalixarenes: A Technical Guide to Structure and Conformational Dynamics
The Intricate World of Thiacalix[1]arenes: A Technical Guide to Structure and Conformational Dynamics
For Researchers, Scientists, and Drug Development Professionals
Thiacalix[1]arenes, synthetic macrocycles characterized by a repeating phenolic unit linked by sulfur bridges, have emerged as versatile scaffolds in supramolecular chemistry and drug development. Their unique structural features, including a well-defined cavity and the ability to adopt multiple conformations, make them highly attractive for applications ranging from molecular recognition and sensing to the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the structure and conformational analysis of the thiacalix[1]arene core, offering a valuable resource for researchers navigating this promising class of molecules.
The Thiacalix[1]arene Scaffold: A Structural Overview
The fundamental structure of a thiacalix[1]arene consists of four phenol (B47542) units linked in a cyclic arrangement by sulfur atoms at the positions ortho to the hydroxyl groups. This arrangement creates a basket-shaped molecule with a distinct "upper rim," defined by the para-substituents of the phenolic rings, and a "lower rim," composed of the hydroxyl groups. The presence of the sulfur bridges, in place of the methylene (B1212753) bridges found in traditional calixarenes, imparts greater flexibility to the macrocyclic framework and influences its electronic properties and coordination chemistry.[2]
The synthesis of thiacalixarenes can be achieved through several routes. A common method involves the direct electrophilic substitution of para-substituted phenols with elemental sulfur in the presence of a base.[3] Alternative strategies, such as the conjugate addition of benzoquinone and dithiol building blocks, offer pathways to novel thiacalix[1]arene analogues.[3] Fragment condensation approaches have also been successfully employed for the scalable preparation of mixed-bridge systems containing both sulfur and methylene linkages.[4][5]
Conformational Isomerism: A Landscape of Possibilities
A key feature of thiacalix[1]arenes is their conformational flexibility, leading to the existence of four primary conformers: cone, partial cone, 1,2-alternate, and 1,3-alternate.[1][6] The relative stability of these conformers is influenced by a variety of factors, including the nature of the substituents on the upper and lower rims, the solvent, and the presence of guest molecules.[7][8]
-
Cone Conformation: In the cone conformation, all four phenolic units are oriented in the same direction, creating a well-defined cavity. This conformation is often stabilized by a cyclic array of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim.[9]
-
Partial Cone Conformation: The partial cone conformation arises when one of the phenolic units is inverted relative to the other three.
-
1,2-Alternate Conformation: In the 1,2-alternate conformation, two adjacent phenolic units are oriented in one direction, while the other two are in the opposite direction.
-
1,3-Alternate Conformation: The 1,3-alternate conformation features alternating orientations of the phenolic units around the macrocycle.
The interconversion between these conformers is a dynamic process, and the energy barriers for these transitions can be determined using techniques such as variable temperature NMR spectroscopy.[4] For instance, the cone-to-cone inversion process for a 2-monothiacalix[1]arene has been reported to have an activation free energy (ΔG‡) of 63 kJ·mol⁻¹.[4]
Experimental Protocols for Conformational Analysis
The elucidation of the conformational landscape of thiacalix[1]arenes relies on a combination of experimental and computational techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of thiacalix[1]arenes in solution. Both ¹H and ¹³C NMR provide valuable structural information.
¹³C NMR for Conformation Determination: A simple and effective rule for determining the conformation of calix[1]arenes and their thio-analogues is based on the chemical shift of the methylene bridge carbons (in mixed-bridge systems) or the aromatic carbons adjacent to the sulfur bridges.[10][11] For methylene bridges, signals around δ 31 ppm are indicative of a syn orientation of the adjacent phenolic rings (as in the cone conformation), while signals around δ 37 ppm suggest an anti orientation (as in the 1,3-alternate conformation).[11]
Advanced NMR Techniques:
-
Variable Temperature (VT) NMR: VT-NMR is crucial for studying the dynamic equilibria between different conformers and for determining the energy barriers of conformational interconversion.[3][4][12]
-
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR techniques provide information about the through-space proximity of protons, which is invaluable for confirming the spatial arrangement of the phenolic units in a particular conformation.[13][14]
-
Residual Dipolar Coupling (RDC) Enhanced NMR: RDC-enhanced NMR can be used for the unambiguous determination of the conformation of complex thiacalix[1]arene derivatives, especially when standard NOE experiments are inconclusive.[15]
Illustrative Experimental Workflow for NMR Analysis:
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the solid-state conformation of thiacalix[1]arenes.[3][8][9][16][17][18] This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecular structure. It is important to note that the conformation observed in the solid state may not always be the dominant conformation in solution.
Quantitative Structural Data
The following tables summarize key quantitative data for the conformational analysis of thiacalix[1]arenes, compiled from various sources.
Table 1: Indicative ¹³C NMR Chemical Shifts for Methylene Bridges in Mixed-Bridge Calix[1]arene Systems
| Conformation | Orientation of Adjacent Phenolic Rings | Typical ¹³C Chemical Shift (ppm) |
| Cone | syn | ~ 31 |
| 1,3-Alternate | anti | ~ 37 |
Data compiled from references[10][11].
Table 2: Activation Free Energy (ΔG‡) for Conformational Interconversion
| Compound | Process | ΔG‡ (kJ·mol⁻¹) | Reference |
| 2-monothiacalix[1]arene | cone-cone inversion | 63 | [4] |
| 2-monothiacalix[1]arene sulfone | cone-cone inversion | 60 | [4] |
| 2-monothiacalix[1]arene | flip-flop of H-bond array | 44 | [4] |
| 2-monothiacalix[1]arene sulfone | flip-flop of H-bond array | 40 | [4] |
Conclusion
The structural and conformational analysis of thiacalix[1]arenes is a dynamic field of research with significant implications for the design of novel functional molecules. The interplay of synthesis, spectroscopy, and crystallography allows for a detailed understanding of the factors that govern the three-dimensional structure of these versatile macrocycles. This guide provides a foundational understanding for researchers seeking to harness the unique properties of thiacalix[1]arenes in their scientific endeavors. A thorough grasp of their conformational behavior is paramount to unlocking their full potential in areas such as drug delivery, catalysis, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Monothiacalix[4]arene Using the Fragment Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 10.1039/C5OB01424G | Application of RDC enhanced NMR spectroscopy in structural analysis of thiacalix[4]arene derivatives† | chem960.com [chem960.com]
- 16. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Navigating the Conformational Landscape of Thiacalixarenes: A Technical Guide
Navigating the Conformational Landscape of Thiacalix[1]arenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiacalix[1]arenes, macrocyclic compounds comprised of four phenol (B47542) units linked by sulfur bridges, represent a versatile platform in supramolecular chemistry and drug development. Their unique three-dimensional architecture, characterized by a distinct upper and lower rim and a central annulus, allows for selective complexation with a variety of ions and neutral molecules. A key feature governing their function is their conformational isomerism. This guide provides an in-depth technical exploration of the three primary conformations of thiacalix[1]arene: cone, partial cone, and 1,3-alternate, offering a comparative analysis of their structures, synthesis, and properties.
The Conformational Isomers: A Structural Overview
The flexibility of the thiacalix[1]arene scaffold allows for the existence of four stable conformations, arising from the different possible orientations of the four phenolic units relative to the mean plane of the macrocycle.[2] This guide focuses on the three most commonly encountered conformers:
-
Cone: All four phenolic hydroxyl groups are oriented on the same side of the calixarene (B151959) annulus, creating a basket-shaped cavity. This conformation is often stabilized by a cyclic array of intramolecular hydrogen bonds between the hydroxyl groups.[1][3]
-
Partial Cone: Three phenolic hydroxyl groups are oriented on one side of the annulus, while the fourth is oriented in the opposite direction.
-
1,3-Alternate: Two adjacent phenolic hydroxyl groups point in one direction, while the other two point in the opposite direction. This conformation results in a more open and flattened structure compared to the cone.[4][5]
The interconversion between these conformers can be influenced by factors such as the nature of the substituents on the upper and lower rims, the solvent, and the presence of guest molecules.[6]
Synthesis and Conformational Control
The selective synthesis of a desired thiacalix[1]arene conformer is a critical aspect of harnessing their potential. The choice of reaction conditions, particularly the base and solvent, plays a pivotal role in directing the conformational outcome of O-alkylation reactions at the lower rim.[7]
A general synthetic approach involves the reaction of the parent p-tert-butylthiacalix[1]arene with an appropriate alkylating agent in the presence of a carbonate base. The size of the alkali metal cation of the carbonate can act as a template, favoring the formation of a specific conformer.
-
Cone Conformation: The use of sodium carbonate (Na₂CO₃) often favors the formation of the cone conformer. The smaller Na⁺ ion can be effectively encapsulated within the cavity formed by the four phenolic units and the incoming substituents, thus templating the cone arrangement.[7]
-
Partial Cone Conformation: Potassium carbonate (K₂CO₃) can lead to a mixture of conformers, with the partial cone often being a major product. The intermediate size of the K⁺ ion allows for a less constrained arrangement.[7]
-
1,3-Alternate Conformation: Cesium carbonate (Cs₂CO₃) typically directs the synthesis towards the 1,3-alternate conformation. The large Cs⁺ ion is too bulky to fit within the cone-shaped cavity and instead favors the more open 1,3-alternate structure.[7]
Caption: Synthetic control of thiacalix[1]arene conformation.
Spectroscopic and Structural Characterization
The unambiguous identification of each conformer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.
NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between the cone, partial cone, and 1,3-alternate conformations in solution. The chemical shifts of the aromatic protons and the methylene (B1212753) bridge protons are particularly informative.
| Conformer | Aromatic Protons (Ar-H) | Methylene Bridge Protons (Ar-CH₂-Ar) | Reference |
| Cone | Two doublets | A pair of doublets (AX system) | [8] |
| Partial Cone | Multiple signals in the aromatic region | Multiple signals | [8] |
| 1,3-Alternate | A singlet | A singlet | [4][9] |
Note: The exact chemical shifts can vary depending on the substituents and the solvent used.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of the solid-state conformation of thiacalix[1]arenes. It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, confirming the orientation of the phenolic units. X-ray structures have confirmed the "pinched cone" conformation for some cone derivatives and the more open structures for the partial cone and 1,3-alternate isomers.[1][4][7]
Conformational Interconversion and Dynamics
The stability of the different conformers is not absolute, and interconversion can occur, particularly for derivatives with smaller substituents at the lower rim. This dynamic behavior can be studied using variable temperature NMR spectroscopy. The energy barrier for the cone-to-cone inversion process has been determined for some thiacalix[1]arene derivatives.[10] This conformational flexibility can be a crucial factor in their application as molecular switches or dynamic receptors.
Caption: Factors influencing conformational switching.
Complexation Properties and Applications
The different conformations of thiacalix[1]arenes exhibit distinct complexation behaviors, which is fundamental to their application in areas such as ion sensing, catalysis, and drug delivery.
-
Cone Conformer: The well-defined cavity of the cone conformer makes it an excellent host for various metal ions and small organic molecules. The pre-organized arrangement of the lower-rim substituents can be tailored to achieve high selectivity.[11]
-
Partial Cone and 1,3-Alternate Conformers: These more flexible conformers can adapt their shape to accommodate larger guests or to participate in intermolecular interactions, leading to the formation of supramolecular assemblies. The 1,3-alternate conformer, with binding sites on opposite faces of the macrocycle, is particularly suited for the construction of molecular capsules and polymers.[5][9]
The ability to switch between conformations upon guest binding (an "induced-fit" mechanism) is a key feature that can be exploited for the development of responsive materials and sensors.[11]
Experimental Protocols
General Synthesis of a 1,3-Alternate Thiacalix[1]arene Tetraacetate[7]
-
Dissolution: Dissolve p-tert-butylthiacalix[1]arene (1.0 g, 1.38 mmol) in dry acetone (100 mL).
-
Addition of Base: Add cesium carbonate (Cs₂CO₃, 4.5 g, 13.8 mmol).
-
Addition of Alkylating Agent: Add ethyl bromoacetate (B1195939) (1.54 mL, 13.8 mmol).
-
Reaction: Reflux the mixture under an inert atmosphere for 24 hours.
-
Work-up: After cooling, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (B109758) (100 mL) and wash with water (3 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: dichloromethane/hexane) to yield the 1,3-alternate tetraacetate derivative.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiacalix[1]arene derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and integration of the signals in the aromatic and methylene bridge regions to determine the conformation. For complex spectra, two-dimensional NMR techniques such as COSY and NOESY can be employed for unambiguous assignment.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the thiacalix[1]arene derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture (e.g., chloroform/methanol).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data to obtain the final crystallographic information.
This technical guide provides a foundational understanding of the conformational isomerism of thiacalix[1]arenes. The ability to control and characterize these conformations is paramount for the rational design of novel host-guest systems, molecular sensors, and therapeutic agents. Further exploration into the rich chemistry of these macrocycles will undoubtedly continue to unveil new and exciting applications.
References
- 1. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CCCC 2000, Volume 65, Issue 5, Abstracts pp. 757-771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
introduction to Thiacalix(4)arene chemistry and properties
An In-depth Technical Guide to Thiacalix[1]arene Chemistry and Properties
Introduction
Thiacalix[1]arenes are macrocyclic compounds that represent a significant evolution from the classical calix[1]arene structure. Composed of four phenolic units linked at their ortho positions by sulfur atoms instead of methylene (B1212753) bridges, these molecules form a unique three-dimensional, basket-like architecture.[2][3] This substitution of sulfur for methylene bridges introduces profound changes to the macrocycle's size, conformational flexibility, and electronic properties.[4][5] The presence of soft sulfur atoms enhances their coordination affinity for a wide range of metal ions, particularly soft metals.[4][6] Thiacalix[1]arenes are robust and versatile scaffolds in supramolecular chemistry, extensively utilized for their novel features in molecular recognition, catalysis, sensing, and the development of advanced functional materials.[2][7] Their ability to be selectively functionalized at the upper rim (the para-position to the hydroxyl groups), the lower rim (the phenolic hydroxyl groups), and the sulfur bridges allows for the fine-tuning of their properties for specific applications.[8]
Core Chemistry: Synthesis and Structure
The synthesis and structural characteristics of thiacalix[1]arenes are fundamental to their application. The introduction of sulfur bridges creates a larger, more flexible cavity compared to their methylene-bridged counterparts, leading to distinct chemical behaviors.
Synthesis of the Thiacalix[1]arene Skeleton
The preparation of the basic thiacalix[1]arene framework can be achieved through several synthetic routes.
-
Direct Electrophilic Substitution: The most common method involves the direct electrophilic substitution of para-substituted phenols with elemental sulfur in the presence of a base.[9] This approach, while effective, can sometimes lead to the formation of larger macrocycles like thiacalix[6/8]arenes.[10]
-
Conjugate Addition Method: A more recent strategy involves the conjugate addition of a dithiol, such as benzene-1,3-dithiol, to a benzoquinone derivative.[9] This sequence allows for the construction of the thiacalix[1]arene-like structure through a stepwise process of trimer formation, oxidation, and final macrocyclization.[9]
-
Fragment Condensation Approach: For mixed-bridge systems (containing both -S- and -CH2- links), a fragment condensation approach can be employed. This involves synthesizing linear bisphenol building blocks which are then cyclized to form the final macrocycle, offering a scalable preparation method.[11]
Conformational Isomerism
The increased flexibility endowed by the C-S-C bonds allows thiacalix[1]arenes to adopt several distinct conformations. The orientation of the four phenolic units relative to the central annulus defines these stereoisomeric forms. The primary conformers are:
-
Cone: All four hydroxyl groups are oriented on the same side of the macrocycle.
-
Partial Cone (paco): Three hydroxyl groups are on one side, and one is on the opposite side.
-
1,2-Alternate: Two adjacent hydroxyl groups are on one side, and the other two are on the opposite side.
-
1,3-Alternate: Two opposite hydroxyl groups are on one side, and the other two are on the opposite side.
The specific conformation can be controlled or "locked" through functionalization of the lower rim hydroxyl groups or by using metal ions as templates during synthesis.[12] This conformational control is crucial as the shape of the macrocycle dictates its host-guest binding properties and self-assembly behavior.[12]
Physicochemical Properties and Functionalization
The unique structural features of thiacalix[1]arenes give rise to a rich set of physicochemical properties that can be further tailored through chemical modification.
Key Properties
-
Coordination: Thiacalix[1]arenes are exceptional ligands for a wide array of metal ions.[6] The phenolic oxygens on the lower rim and the bridging sulfur atoms create a versatile coordination environment.[13] They can form stable complexes with alkali metals, transition metals, and heavy metals, making them useful for ion separation and sensing.[4][14]
-
Host-Guest Interactions: The defined cavity of thiacalix[1]arenes allows them to encapsulate guest molecules. These host-guest complexes are stabilized by a combination of non-covalent interactions, including hydrogen bonds, π-π stacking, C-H⋯π interactions, and van der Waals forces.[7][10] They have shown the ability to bind guests ranging from organic dyes to fullerenes.[15][16]
-
Self-Assembly: Amphiphilic thiacalix[1]arene derivatives, functionalized with both hydrophobic and hydrophilic groups, can spontaneously self-assemble in solution to form nanoscale structures like vesicles, micelles, and nanoparticles.[12][17] The final architecture of these assemblies is often dependent on the macrocycle's conformation.[12]
-
Spectroscopic Features: In Infrared (IR) spectroscopy, the O-H stretching vibration band (around 3377 cm⁻¹) indicates the presence of strong intramolecular hydrogen bonds along the lower rim.[5] ¹H NMR spectra are also characteristic, with the signals for the phenolic hydroxyl protons appearing as broad signals at a lower field compared to classical calixarenes, again suggesting strong hydrogen bonding.[10]
Chemical Functionalization
The thiacalix[1]arene scaffold offers three primary sites for chemical modification, enabling the synthesis of a vast library of derivatives with tailored properties.
-
Lower Rim (OH Groups): The phenolic hydroxyl groups are the most common site for functionalization. Reactions like etherification and esterification are used to attach a wide variety of functional groups, which can alter solubility, introduce new binding sites, or lock the macrocycle into a specific conformation.[2]
-
Upper Rim (p-Positions): Electrophilic aromatic substitution reactions such as bromination, nitration, and formylation can be performed at the para-positions of the phenol rings.[2][8] These positions can also be functionalized using "click" chemistry.[16]
-
Sulfur Bridges: The bridging sulfur atoms can be oxidized to sulfinyl or sulfonyl groups.[18] This modification alters the electronic properties and conformational rigidity of the macrocycle and can lead to novel reactivity.[18]
Quantitative Data Summary
The following tables summarize key quantitative data reported for various thiacalix[1]arene derivatives, highlighting their performance in complexation, extraction, and biological applications.
Table 1: Host-Guest Complexation Data
| Host Compound | Guest Compound | Association Constant (Kₐ, M⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| Thiacalix[1]arene derivative 5b | Neutral Red | 10,000 - 80,000 | DMSO | [16] |
| Mixed-bridge calix[2]arene 13 | Fullerene C₆₀ | - | - | [15] |
| Mixed-bridge calix[2]arene 13 | Fullerene C₇₀ | - | - |[15] |
Table 2: Liquid-Liquid Extraction Performance
| Extractant | Target Species | Extraction Percentage (%) | Reference |
|---|---|---|---|
| Thiacalix[1]arene derivative 5a/5b | Neutral Red | > 90% | [16] |
| Thiacalix[1]aza-bis-crown 3 | Methionine | 78% |[4][19] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µg/mL) | Conformation | Reference |
|---|---|---|---|---|
| Fluorescein-labeled Thiacalix[1]arene | HuTu-80 (duodenal adenocarcinoma) | 21.83 - 49.11 | Cone | [20] |
| Fluorescein-labeled Thiacalix[1]arene | A549 (lung adenocarcinoma) | 21.83 - 49.11 | Cone | [20] |
| Complex partial cone/Ag⁺ | Cervical carcinoma | (2x higher than imatinib (B729) mesylate) | Partial Cone |[12] |
Table 4: Spectroscopic and Structural Data
| Property | Compound | Value | Notes | Reference |
|---|---|---|---|---|
| OH Stretching Frequency (νOH) | p-(3-carboxy-1-adamantyl)thiacalix[1]arene | 3377 cm⁻¹ | Indicates strong intramolecular H-bonding | [5] |
| Cone-Cone Inversion Barrier (ΔG‡) | 2-monothiacalix[1]arene 7 | 63 kJ·mol⁻¹ | Determined by variable temperature NMR | [11] |
| S···S Distance (X-ray) | Thiacalix[1]-2,8-thianthrene | 9.71 Å and 10.4 Å | Distance between bridging sulfur atoms |[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and analysis of thiacalix[1]arenes.
Protocol 1: General Synthesis of Mono-O-functionalized Calix[1]arene
This protocol describes a selective mono-de-O-functionalization method to produce monosubstituted calix[1]arenes.[22]
-
Reactants: A di-O-substituted calix[1]arene (1 equivalent) and TiCl₄·2THF (1.5 equivalents) are used.
-
Procedure: The reactants are refluxed for 48 hours in dry toluene.
-
Work-up: After cooling to room temperature, the reaction mixture is quenched by stirring with 1 M HCl for 2-10 hours.
-
Purification: The organic layer is separated, washed with water, and dried over MgSO₄. The solvent is evaporated, and the crude product is purified by recrystallization from methanol (B129727) or by column chromatography.[22]
Protocol 2: Liquid-Liquid Extraction of Organic Dyes
This protocol outlines a typical procedure for evaluating the extraction efficiency of a thiacalix[1]arene derivative.[16]
-
Preparation: An aqueous solution of the target dye (e.g., Neutral Red, 1.0 x 10⁻⁵ M) is prepared. An organic phase consisting of the thiacalix[1]arene host in dichloromethane (B109758) (1.0 x 10⁻⁴ M) is also prepared.
-
Extraction: Equal volumes (e.g., 5.0 mL) of the aqueous and organic phases are combined in a vessel.
-
Equilibration: The mixture is shaken vigorously for 2 hours at a constant temperature (e.g., 25 °C) and then allowed to stand for 30 minutes for phase separation.
-
Analysis: The concentration of the dye remaining in the aqueous phase is determined using a UV-Vis spectrophotometer by measuring its absorbance at its λₘₐₓ.
-
Calculation: The extraction percentage (E%) is calculated using the formula: E% = [(A₀ - A) / A₀] × 100, where A₀ and A are the absorbances of the dye in the aqueous phase before and after extraction, respectively.
Protocol 3: Characterization of Self-Assembled Aggregates
Dynamic Light Scattering (DLS) is commonly used to determine the size of nanoparticles formed by self-assembly in solution.[12][20]
-
Sample Preparation: A solution of the amphiphilic thiacalix[1]arene derivative is prepared in the desired solvent (e.g., water or a buffer) at a specific concentration.
-
Instrumentation: The measurement is performed using a DLS instrument (e.g., a Zetasizer Nano ZS).
-
Measurement: The sample is placed in a cuvette and equilibrated at a controlled temperature. The instrument measures the intensity fluctuations of scattered light resulting from the Brownian motion of the particles.
-
Data Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) of the particles and provides information on the size distribution (polydispersity index, PDI).
Applications in Research and Drug Development
The tunable nature of thiacalix[1]arenes has led to their exploration in a multitude of high-technology fields.
-
Sensing and Detection: Functionalized thiacalix[1]arenes have been developed as highly selective and sensitive chemosensors.[4] For example, fluorescent probes based on this scaffold can detect Fe³⁺ ions in mixed aqueous media and even within living cells.[23] Electrochemical sensors built on thiacalix[1]arene-based metal-organic frameworks (MOFs) have shown remarkable efficacy in the trace detection of toxic heavy metals like Cd²⁺ and Pb²⁺.[24][25]
-
Catalysis: Thiacalix[1]arenes serve as excellent platforms for constructing molecular clusters and coordination cages that act as catalysts.[3][6] These assemblies can encapsulate metal nano-components or provide unique reaction environments.[6][26] They have demonstrated high catalytic activity in reactions such as oxidation desulfurization, which is critical in the fuel industry.[27]
-
Drug Development and Theranostics: The unique ability of thiacalix[1]arenes to interact with biological systems has positioned them as promising candidates in drug development. Derivatives functionalized with sulfobetaine (B10348) or quaternary ammonium (B1175870) groups have shown significant cytotoxic effects against various cancer cell lines, with activity sometimes exceeding that of established drugs.[12][20] By covalently attaching a fluorescent label like fluorescein, these macrocycles can be transformed into "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities, allowing for the monitoring of drug delivery and biodistribution.[20]
-
Materials Science: In materials science, thiacalix[1]arenes are used to construct novel functional materials. Their derivatives can form self-assembled monolayers (SAMs) on noble metal surfaces, creating functionalized electrodes.[1] They are also key components in the assembly of inorganic-organic hybrid materials and MOFs with applications in separation and environmental remediation.[24][27]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Thiacalix[4]arene-supported molecular clusters for catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Promising advances of thiacalix[4]arene in crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Monothiacalix[4]arene Using the Fragment Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. elar.urfu.ru [elar.urfu.ru]
- 18. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Fluorescein-Labeled Thiacalix[4]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Structure, and Characterization of Thiacalix[4]-2,8-thianthrene | MDPI [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Thiacalix[4]arene based fluorescent probe for sensing and imaging of Fe3+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Thiacalix[4]arene-supported molecular clusters for catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 27. Assembly of polyoxometalate-thiacalix[4]arene-based inorganic–organic hybrids as efficient catalytic oxidation desulfurization catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Regioselective Functionalization of the Thiacalixarene Upper Rim
A Technical Guide to the Regioselective Functionalization of the Thiacalix[1]arene Upper Rim
For Researchers, Scientists, and Drug Development Professionals
Thiacalix[1]arenes, macrocyclic compounds comprised of four phenol (B47542) units linked by sulfur bridges, have emerged as versatile scaffolds in supramolecular chemistry and drug development. Their unique three-dimensional structure, featuring a defined cavity and modifiable upper and lower rims, allows for the precise arrangement of functional groups, making them attractive for applications in molecular recognition, catalysis, and as potential therapeutic agents. The functionalization of the upper rim, in particular, is crucial for modulating the macrocycle's solubility, binding properties, and overall biological activity. This technical guide provides an in-depth overview of the core strategies for the regioselective functionalization of the thiacalix[1]arene upper rim, complete with experimental protocols and quantitative data to aid researchers in this specialized field.
Introduction to Thiacalix[1]arene Functionalization
The substitution of the four para-positions of the phenolic units, known as the upper rim, presents unique challenges compared to their methylene-bridged calix[1]arene counterparts. The presence of oxidizable sulfur bridges precludes the use of harsh reaction conditions typical for electrophilic aromatic substitution, such as direct nitration, which can lead to undesired oxidation of the macrocycle.[2][3] Consequently, a range of alternative and milder strategies have been developed to achieve selective functionalization of the thiacalix[1]arene upper rim. These methods are broadly categorized into tetrafunctionalization and regioselective functionalization, with the latter allowing for the introduction of different substituents at specific positions on the macrocycle.
Key Strategies for Upper Rim Functionalization
The primary approaches for introducing functional groups onto the upper rim of thiacalix[1]arenes involve direct electrophilic substitution under controlled conditions and multi-step sequences starting from a functionalized precursor.
Tetra-substitution of the Upper Rim
Achieving uniform substitution at all four upper rim positions is the most straightforward functionalization.
Direct tetrabromination of the p-tert-butylthiacalix[1]arene upper rim can be achieved using bromine in a suitable solvent. This reaction provides a key intermediate for further functionalization through cross-coupling reactions.
Experimental Protocol: Tetrabromination of p-tert-butylthiacalix[1]arene [4]
-
Materials: p-tert-butylcalix[1]arene, bromine, chloroform (B151607).
-
Procedure:
-
Dissolve p-tert-butylcalix[1]arene in chloroform at room temperature.
-
Slowly add a solution of bromine (1.5 equivalents) in chloroform to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If starting material remains, add another 1.5 equivalents of bromine.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by recrystallization to obtain 5,11,17,23-tetrabromo-p-tert-butylthiacalix[1]arene.
-
-
Note: The reaction should be carried out in the absence of light to prevent radical side reactions. Temperature control and the purity of the starting material are crucial for obtaining high yields.[4]
A common method to introduce amino groups involves the reaction of thiacalix[1]arene with diazonium salts to form azo-linked derivatives, which are then reduced to the corresponding tetraaminothiacalix[1]arene.[2] This tetraamino derivative is a versatile precursor for the synthesis of more complex structures.
Experimental Protocol: Synthesis of Tetraaminothiacalix[1]arene [5]
-
Step 1: Diazotization of an Aromatic Amine
-
Dissolve the aromatic amine (e.g., ethyl 4-aminobenzoate) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (B80452) while maintaining the low temperature to form the diazonium salt.
-
-
Step 2: Coupling with Thiacalix[1]arene
-
Step 3: Reduction to Tetraaminothiacalix[1]arene
-
Suspend the tetrakis(azo)thiacalix[1]arene in a suitable solvent.
-
Add a reducing agent, such as tin(II) chloride in hydrochloric acid.
-
Heat the reaction mixture to effect the reduction of the azo groups to amino groups.
-
After cooling, neutralize the reaction mixture and extract the product.
-
Purify the tetraaminothiacalix[1]arene by chromatography or recrystallization.
-
Regioselective Functionalization
Controlling the substitution pattern to yield mono-, di-, or tri-substituted products is a more complex challenge. Regioselective functionalization allows for the creation of inherently chiral molecules and receptors with highly specific binding sites.
One of the most significant achievements in this area is the ability to selectively functionalize two of the four aromatic rings in either a distal (1,3) or proximal (1,2) fashion. This is often achieved through a multi-step process involving the selective de-tert-butylation of a tetra-p-tert-butylthiacalix[1]arene derivative, followed by substitution at the deprotected positions.
Experimental Protocol: Distal (1,3) Di-iodination of a Dimethoxythiacalix[1]arene [6]
-
Step 1: Selective De-tert-butylation
-
React tetra-p-tert-butyl-26,28-dimethoxythiacalix[1]arene with 2 equivalents of aluminum chloride in toluene (B28343) at room temperature to yield 5,17-di-tert-butyl-26,28-dimethoxycalix[1]arene.
-
-
Step 2: Mercuration
-
React the di-tert-butyl derivative with mercury(II) trifluoroacetate (B77799) to obtain the 11,23-bis[(trifluoroacetoxy)mercury] derivative.
-
-
Step 3: Iodination
-
Treat the dimercury compound with iodine to yield the 5,17-di-tert-butyl-11,23-diiodo-26,28-dimethoxycalix[1]arene.
-
Quantitative Data Summary
The yields of regioselective functionalization reactions can vary significantly depending on the specific methodology and reaction conditions. The following tables summarize reported yields for key upper rim functionalization reactions of thiacalix[1]arenes and related calixarenes.
| Reaction | Substituent | Reagents and Conditions | Yield (%) | Reference |
| Tetrabromination | Br | Br₂, CHCl₃, rt | >90 | [4] |
| Distal De-tert-butylation | H | AlCl₃, toluene, rt | 78 | [6] |
| Distal Di-iodination | I | 1. Hg(OTFA)₂ 2. I₂ | 80 | [6] |
| Distal Diphenylation | Ph | Irradiation of diiodo-derivative, benzene | 58 | [6] |
| Azo Coupling | -N=N-Ar | ArN₂⁺Cl⁻ | High | [2] |
| Distal Diamination (via SNAr) | NH₂ | Lithium benzylamide on tetra-O-methylsulfinylcalix[1]arene | Not specified | [2] |
| Proximal Diamination (via SNAr) | NH₂ | Lithium benzylamide on tetra-O-methylsulfinylcalix[1]arene | Not specified | [2] |
Characterization of Functionalized Thiacalix[1]arenes
The structural elucidation of functionalized thiacalix[1]arenes relies heavily on modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and conformation of the products. The symmetry of the substitution pattern is readily apparent from the number and multiplicity of signals in the aromatic and methylene (B1212753) bridge regions of the spectrum.[7] For instance, a tetra-substituted product in a cone conformation will exhibit a simpler spectrum compared to a less symmetrical, regioselectively functionalized derivative. NOESY experiments can be used to determine the through-space proximity of protons and thus the conformation of the macrocycle.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to confirm the molecular weight and elemental composition of the synthesized compounds.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups introduced onto the upper rim, such as -NO₂, -NH₂, or carbonyl groups.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the substitution pattern and the solid-state conformation of the thiacalix[1]arene.[3]
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in the regioselective functionalization of the thiacalix[1]arene upper rim.
Conclusion
The regioselective functionalization of the thiacalix[1]arene upper rim is a rapidly evolving field with significant potential for the development of novel materials and therapeutic agents. While challenges remain, particularly in achieving high yields and selectivity for more complex substitution patterns, the methods outlined in this guide provide a solid foundation for researchers entering this area. The continued development of milder and more efficient synthetic protocols will undoubtedly expand the utility of these fascinating macrocycles in a wide range of scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CCCC 2004, Volume 69, Issue 5, Abstracts pp. 966-983 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. ris.utwente.nl [ris.utwente.nl]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides: NMR, X-ray and Photophysical Analysis § - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
synthesis of Thiacalix(4)arene derivatives with varied functionalities
A Technical Guide to the Synthesis of Thiacalix[1]arene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiacalix[1]arenes, macrocyclic compounds featuring sulfur bridges between phenolic units, have emerged as a versatile platform in supramolecular chemistry. Their unique structural and electronic properties, including a larger, more flexible cavity and the presence of soft sulfur atoms compared to their classic methylene-bridged counterparts, make them highly attractive for applications in molecular recognition, catalysis, and drug delivery.[2][3] This guide provides an in-depth overview of synthetic strategies for introducing varied functionalities onto the thiacalix[1]arene scaffold, complete with experimental protocols and comparative data.
The Thiacalix[1]arene Scaffold
The parent p-tert-butylthiacalix[1]arene is the most common starting material for derivatization. Its synthesis involves the base-catalyzed condensation of p-tert-butylphenol with elemental sulfur. While early methods produced low yields, optimized procedures have made this foundational macrocycle more accessible.[4] The key to the versatility of thiacalix[1]arenes lies in the three primary sites available for chemical modification: the lower rim (phenolic hydroxyl groups), the upper rim (para-positions of the phenyl rings), and the sulfide (B99878) bridges.[2]
Caption: Functionalization sites on the thiacalix[1]arene scaffold.
Synthesis of the Core Scaffold: p-tert-Butylthiacalix[1]arene
The synthesis of the parent p-tert-butylthiacalix[1]arene is a crucial first step. While various methods exist, a common approach involves the reaction of p-tert-butylphenol with sulfur in the presence of a base.
Experimental Protocol: Synthesis of p-tert-Butylthiacalix[1]arene
This protocol is adapted from established literature procedures.
-
Reaction Setup: A mixture of p-tert-butylphenol, elemental sulfur, and a catalytic amount of sodium hydroxide (B78521) is prepared in a high-boiling solvent such as diphenyl ether.
-
Heating: The mixture is heated to a high temperature (typically >200°C) under a nitrogen atmosphere to facilitate the condensation reaction and removal of water.
-
Reaction Time: The reaction is maintained at reflux for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling, the reaction mixture is treated with a non-polar solvent like ethyl acetate (B1210297) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration and washed sequentially with various solvents (e.g., acetic acid, water, acetone) to remove unreacted starting materials and byproducts.[5] Final purification is typically achieved by recrystallization from a suitable solvent like toluene.
Lower-Rim Functionalization
The phenolic hydroxyl groups at the lower rim are the most frequently modified sites. These modifications are crucial for altering solubility, introducing coordinating sites for metal ions, and attaching larger functional units. The primary reactions include etherification and esterification.
Caption: General workflow for lower-rim functionalization.
Common Lower-Rim Modifications
| Modification | Reagent(s) | Base | Typical Yield (%) | Conformation | Reference |
| Tetra-amidation | Tetraethoxycarbonyl derivative, Dodecane-1,12-diamine | - | 68 | 1,3-alternate | [6] |
| Tetra-esterification | 11-bromoundecanoyl chloride | Pyridine | High | Cone | [7] |
| Distal-thioether | Appropriate alcohols | PPh3/DEAD (Mitsunobu) | - | 1,3-alternate | [8] |
| Tetra-amidation | Tetraethoxycarbonyl derivative, Dodecane-1,12-diamine | - | High (not specified) | Cone | [6] |
| Thiolation | α,ω-dibromoalkanes, then KSAc, then N2H4·H2O | K2CO3 | up to 97 | 1,3-alternate | [9] |
| Crown Ether Bridging | Tri/tetra/pentaethylene glycol ditosylate | K2CO3 | 12-75 | Cone / Partial Cone | [10] |
Experimental Protocol: Tetra-O-alkylation of the Lower Rim
This is a generalized protocol for exhaustive alkylation.
-
Preparation: p-tert-Butylthiacalix[1]arene is dissolved in a dry polar aprotic solvent, such as dimethylformamide (DMF) or acetone, under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride) is added in excess to deprotonate all four hydroxyl groups. The mixture is typically stirred for 30-60 minutes.
-
Reagent Addition: An excess of the alkylating agent (e.g., an alkyl halide like 1-iodopropane) is added to the suspension.[11]
-
Reaction: The reaction mixture is heated to reflux and maintained for several hours (typically 16-24 hours) until TLC indicates the consumption of the starting material.[11]
-
Work-up: After cooling, the reaction is quenched with water or a dilute acid. The product is extracted into an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure tetra-alkylated thiacalix[1]arene.
Upper-Rim Functionalization
Modifying the upper rim typically requires harsher conditions than lower-rim functionalization and often begins with the removal of the tert-butyl groups. This "de-tert-butylation" step yields the parent tetrahydroxythiacalix[1]arene, which is amenable to electrophilic aromatic substitution reactions.
De-tert-butylation and Subsequent Substitution
The removal of the bulky tert-butyl groups is a key gateway to a wide range of upper-rim derivatives.[11] This is commonly achieved using aluminum chloride in the presence of a scavenger like phenol (B47542) or toluene.[11] Once the para-positions are free, standard electrophilic substitution reactions can be employed. However, direct transposition of reactions well-known for calixarenes, such as nitration or bromination, often fails or gives complex mixtures with thiacalixarenes due to the reactivity of the sulfide bridges.[4][12]
Key Upper-Rim Reactions
| Reaction | Reagent(s) | Conditions | Product | Reference |
| De-tert-butylation | AlCl3, Phenol | Toluene, 80°C | Tetrahydroxythiacalix[1]arene | [11] |
| Nitration | AlCl3 / KNO3 | Tetraglyme | Tetranitrothiacalix[1]arene | [12] |
| Bromination | NBS | Acetone, r.t. | Tetrabromothiacalix[1]arene | [11] |
| Mannich Reaction | Formaldehyde, Diethylamine | 1,4-Dioxane, AcOH | Tetra(diethylaminomethyl) derivative | [11] |
| Reduction of Nitro | SnCl2·2H2O / HCl | Ethanol, Reflux | Tetraaminothiacalix[1]arene | [12] |
Experimental Protocol: De-tert-butylation of p-tert-Butylthiacalix[1]arene
This protocol is based on the procedure outlined by Neri et al. and further applied in various syntheses.[11]
-
Setup: To a solution of p-tert-butylthiacalix[1]arene in toluene, add phenol (as a tert-butyl scavenger).
-
Reagent Addition: Add anhydrous aluminum chloride portion-wise while stirring the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and stir for several hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the mixture in an ice bath and slowly add dilute hydrochloric acid to decompose the aluminum complexes.
-
Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a solvent like methanol (B129727) to remove phenol.
-
Purification: The crude solid is dried under vacuum to yield tetrahydroxythiacalix[1]arene, which can often be used in the next step without further purification.
Bridge Modification: Oxidation of Sulfides
The sulfur bridges themselves represent a unique site for functionalization. They can be selectively oxidized to sulfinyl (sulfoxide) or sulfonyl (sulfone) groups. This modification dramatically alters the electronic properties, conformation, and coordinating ability of the macrocycle. For example, oxidation can lock the molecule into a specific conformation and change its metal-binding preferences.[4]
Caption: Oxidation pathways for thiacalix[1]arene sulfide bridges.
The synthesis of thiacalix[1]arene derivatives is a rich and expanding field. By leveraging selective reactions at the lower rim, upper rim, and sulfide bridges, researchers can tailor the properties of these macrocycles for specific, high-value applications in science and medicine. The protocols and data presented here serve as a foundational guide for professionals entering this exciting area of supramolecular chemistry.
References
- 1. butlerov.com [butlerov.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiacalixarenes with Sulfur Functionalities at Lower Rim: Heavy Metal Ion Binding in Solution and 2D-Confined Space [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Switching Ion Binding Selectivity of Thiacalix[4]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CCCC 2004, Volume 69, Issue 5, Abstracts pp. 966-983 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Spectroscopic Properties of Functionalized Thiacalixarenes: An In-depth Technical Guide
Spectroscopic Properties of Functionalized Thiacalix[1]arenes: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of functionalized thiacalix[1]arenes, a class of macrocyclic compounds with significant potential in sensing, molecular recognition, and drug delivery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core spectroscopic techniques used to characterize these molecules. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key mechanistic pathways to facilitate a deeper understanding and application of these versatile compounds.
Introduction
Thiacalix[1]arenes are sulfur-bridged analogues of calixarenes, possessing a unique three-dimensional cavity that can be readily functionalized at both the upper and lower rims. This functionalization allows for the fine-tuning of their solubility, complexation capabilities, and spectroscopic behavior. Understanding the relationship between the structure of a functionalized thiacalix[1]arene and its spectroscopic signature is paramount for the rational design of novel sensors, drug carriers, and other advanced materials. This guide will delve into the primary spectroscopic techniques employed in the study of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of functionalized thiacalix[1]arenes in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, conformation, and dynamics of these macrocycles.
Key Observables:
-
Chemical Shifts (δ): The chemical shifts of the aromatic protons and the methylene (B1212753) bridge protons are particularly diagnostic of the conformation of the thiacalix[1]arene skeleton (e.g., cone, partial cone, 1,2-alternate, or 1,3-alternate). For instance, in the cone conformation, the methylene bridge protons typically appear as a pair of doublets, while in the more symmetric 1,3-alternate conformation, they may appear as a singlet.[2]
-
Coupling Constants (J): Proton-proton coupling constants provide information about the dihedral angles between adjacent protons, further aiding in conformational analysis.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments are crucial for determining the spatial proximity of protons, which is essential for unambiguously assigning the conformation of the macrocycle.[3]
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Functionalized Thiacalix[1]arenes in CDCl₃
| Functional Group/Proton Type | cone Conformation | 1,3-alternate Conformation | Reference |
| tert-Butyl Protons | ~1.3 (s, 18H), ~0.9 (s, 18H) | ~1.3 (s, 18H), ~0.8 (s, 18H) | [4] |
| Aromatic Protons (ArH) | ~7.1 (s, 4H), ~6.7 (s, 4H) | ~7.1 (s, 4H), ~7.5 (s, 4H) | [5] |
| Methylene Bridge (ArCH₂Ar) | ~4.2 (d, 4H), ~3.5 (d, 4H) | ~3.8 (s, 8H) | [4] |
| Phenolic Hydroxyl (ArOH) | ~5.5 (s, 2H) | - | [4] |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Functionalized Thiacalix[1]arenes in CDCl₃
| Carbon Type | Chemical Shift Range (ppm) | Reference |
| tert-Butyl (C(CH₃)₃) | 31-34 | [6] |
| Methylene Bridge (ArCH₂Ar) | 31-38 | [6] |
| Aromatic (Ar-C) | 120-160 | [6] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of functionalized thiacalix[1]arenes. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to prevent fragmentation of these large molecules.
Key Observables:
-
Molecular Ion Peak ([M+H]⁺, [M+Na]⁺, etc.): The most critical piece of information, confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula.[6][7]
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can provide structural information by analyzing the fragmentation patterns of the molecular ion.
Table 3: Representative Mass Spectrometry Data for Functionalized Thiacalix[1]arenes
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| Tetrasulfone derivative of a thiacalix[1]arene analogue | ESI⁺ | 759.0669 ([M+Na]⁺) | 759.0669 | [7] |
| Thiacalix[1]-2,8-thianthrene | ESI⁺ | 345.9473 ([M]⁺) | 345.9471 | [6] |
| Thiacalix[1]arene with sulfobetaine (B10348) fragments | ESI | 1777.7 ([M+H]⁺) | 1777.6 | [8] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the thiacalix[1]arene molecule and is particularly useful for studying host-guest complexation.
Key Observables:
-
Absorption Maxima (λ_max): The wavelengths of maximum absorbance are characteristic of the chromophores present in the molecule. Functionalization of the thiacalix[1]arene can lead to shifts in the absorption maxima.
-
Molar Absorptivity (ε): This value is a measure of how strongly a substance absorbs light at a given wavelength.
-
Spectroscopic Titrations: By monitoring the changes in the UV-Vis spectrum upon the addition of a guest molecule, it is possible to determine the stoichiometry and binding constant of the host-guest complex. A color change from red to blue in a Co(II)-thiacalix[1]arene gel upon exposure to certain gases indicates a change in the coordination geometry of the metal ion, which can be monitored by UV-Vis spectroscopy.[9]
Table 4: Representative UV-Vis Spectroscopic Data for Functionalized Thiacalix[1]arenes
| Functionalization | Solvent | λ_max (nm) | ε (L mol⁻¹ cm⁻¹) | Reference |
| Thianthrene-fused | CH₂Cl₂ | 271 | 92,500 | [6] |
| Thianthrene-fused | CH₂Cl₂ | 260 | 37,500 | [6] |
| Thianthrene-fused | CH₂Cl₂ | 290 | 10,500 | [6] |
| Co(II) complex gel | - | 527 | - | [9] |
| Co(II) complex gel with VGCl | - | 670 | - | [9] |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of functionalized thiacalix[1]arenes, particularly those bearing fluorophoric units. It is widely employed in the development of fluorescent sensors.
Key Observables:
-
Emission Maxima (λ_em): The wavelength of maximum fluorescence emission.
-
Quantum Yield (Φ_F): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process.
-
Fluorescence Quenching/Enhancement: The decrease or increase in fluorescence intensity upon interaction with a guest molecule is the basis for many sensing applications. For example, a thiacalix[1]arene-based chemosensor showed high selectivity towards Fe³⁺ ions through the quenching of its excimer emission.[10]
-
Binding Constants: Similar to UV-Vis spectroscopy, fluorescence titrations can be used to determine the binding constants of host-guest complexes. A thiacalix[1]arene functionalized with naphthoyl chloride was used as a fluorescent sensor for Zn²⁺ ions, with the binding constant determined from the fluorescence titration data.[11]
Table 5: Representative Fluorescence Spectroscopic Data for Functionalized Thiacalix[1]arenes
| Functionalization | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| Fluorescein conjugate | 0.1 M NaOH | - | - | 0.88 | [12] |
| Fluorescein conjugate | Water | - | - | 0.16 | [12] |
| Fluorescein conjugate | CH₃CN | - | - | 0.04 | [12] |
| Fluorescein conjugate | CH₂Cl₂ | - | - | 0.02 | [12] |
| Naphthalene-functionalized | Chloroform | 297 | - | - | [13] |
| Naphthalene-functionalized (unit molecule) | Chloroform | 294 | - | - | [13] |
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the functionalized thiacalix[1]arene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
-
2D NMR (NOESY): For conformational analysis, acquire a 2D NOESY spectrum. This experiment involves a mixing time during which magnetization is transferred between spatially close protons. The choice of mixing time is crucial and depends on the molecular size.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
General ESI-Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the thiacalix[1]arene derivative (typically 1-10 µM) in a solvent compatible with electrospray ionization, such as methanol (B129727) or acetonitrile. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) may be added to promote ionization.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the electrospray source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and optimal ionization.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and any other significant ions. Use the isotopic pattern to confirm the elemental composition. For HRMS data, compare the measured accurate mass to the calculated mass for the expected molecular formula.
General UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the thiacalix[1]arene derivative of known concentration in a suitable UV-transparent solvent (e.g., acetonitrile, chloroform). Prepare a series of dilutions to determine the optimal concentration for measurement (typically with an absorbance between 0.1 and 1.0).
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Record a baseline spectrum with a cuvette containing only the solvent.
-
Data Acquisition: Place the cuvette containing the sample solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
For Titration Experiments:
-
Place a solution of the thiacalix[1]arene host in the cuvette.
-
Incrementally add small aliquots of a concentrated solution of the guest molecule.
-
Record the UV-Vis spectrum after each addition, ensuring complete mixing.
-
Analyze the changes in absorbance at a specific wavelength to determine the binding isotherm and calculate the binding constant.
-
General Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the fluorescent thiacalix[1]arene derivative in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Select the excitation and emission wavelengths. Set the excitation and emission slit widths to control the spectral resolution and signal intensity.
-
Data Acquisition: Record the emission spectrum by scanning the emission monochromator while keeping the excitation wavelength fixed. Record the excitation spectrum by scanning the excitation monochromator while monitoring the emission at a fixed wavelength.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
For Titration Experiments: Follow a similar procedure as for UV-Vis titrations, monitoring the changes in fluorescence intensity at the emission maximum.
Signaling Pathways and Experimental Workflows
The application of functionalized thiacalix[1]arenes as sensors relies on a detectable change in their spectroscopic properties upon interaction with a target analyte. This interaction can be visualized as a signaling pathway or an experimental workflow.
Caption: A generalized workflow for a thiacalix[1]arene-based sensor.
The above diagram illustrates the fundamental principle of sensing. The functionalized thiacalix[1]arene acts as a host molecule that selectively binds to a specific analyte (guest). This binding event forms a host-guest complex, which induces a change in the conformation or electronic structure of the host. This perturbation, in turn, leads to a measurable change in a spectroscopic property, such as a shift in absorption or emission wavelength, or a change in fluorescence intensity.
Caption: A typical experimental workflow for the synthesis and characterization of a new functionalized thiacalix[1]arene.
This workflow outlines the logical progression from the synthesis and purification of a new thiacalix[1]arene derivative to its comprehensive spectroscopic characterization. Each technique provides a crucial piece of the puzzle, leading to a complete understanding of the molecule's structure, purity, and photophysical properties.
Conclusion
The spectroscopic characterization of functionalized thiacalix[1]arenes is a multifaceted endeavor that relies on the synergistic application of various powerful analytical techniques. This guide has provided a foundational understanding of the key spectroscopic properties of these molecules, along with practical experimental protocols and visualizations of their operational mechanisms. As research in this field continues to expand, a thorough grasp of these spectroscopic principles will be essential for the development of next-generation materials for a wide range of scientific and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein-Labeled Thiacalix[4]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Thiacalix[4]arene Skeleton by the Conjugate Addition of Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Geometric change of a thiacalix[4]arene supramolecular gel with volatile gases and its chromogenic detection for rapid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiacalix[4]arene based fluorescent probe for sensing and imaging of Fe3+ ions [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Oxyethylated Fluoresceine—(thia)calix[4]arene Conjugates: Synthesis and Visible-Light Photoredox Catalysis in Water–Organic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fluorescent calix[4]arene with naphthalene units at the upper rim exhibits long fluorescence emission lifetime without fluorescence quenching - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01743H [pubs.rsc.org]
The Rise of a Versatile Macrocycle: A Technical Guide to the Historical Development of Thiacalixarene Research
The Rise of a Versatile Macrocycle: A Technical Guide to the Historical Development of Thiacalix[1]arene Research
For Researchers, Scientists, and Drug Development Professionals
The field of supramolecular chemistry has been significantly enriched by the advent of thiacalix[1]arenes, macrocyclic compounds that have carved a niche for themselves distinct from their well-established calixarene (B151959) cousins. The replacement of the methylene (B1212753) bridges in traditional calix[1]arenes with sulfur atoms imparts unique electronic and structural properties, leading to a surge in research exploring their potential in sensing, catalysis, drug delivery, and materials science. This in-depth technical guide provides a comprehensive overview of the historical development of thiacalix[1]arene research, complete with detailed experimental protocols, quantitative data, and visualizations of key processes.
The Genesis of Thiacalix[1]arenes: From Tedious Synthesis to a Facile One-Pot Reaction
The journey of thiacalix[1]arenes began with a challenging synthetic route. Early attempts to replace the methylene bridges of calix[1]arenes with sulfur atoms were met with limited success.
A significant breakthrough occurred with the development of a facile one-pot synthesis of p-tert-butylthiacalix[1]arene. This method, involving the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base, dramatically improved the accessibility of this macrocycle and opened the floodgates for extensive research into its properties and applications.
Early Stepwise Synthesis
The initial synthesis of p-tert-butylthiacalix[1]arene was a multi-step and low-yielding process. One of the early methods involved the tedious stepwise treatment of p-tert-butylphenol with sulfur dichloride (SCl₂), which afforded the desired product in a very poor yield, hindering substantial research into its functional development.[2]
The Game-Changer: One-Pot Synthesis with Elemental Sulfur
A pivotal moment in thiacalix[1]arene chemistry was the discovery of a practical one-pot synthesis. This method involves heating a mixture of a para-substituted phenol (B47542), elemental sulfur, and a base catalyst in a high-boiling solvent. This approach provides the desired thiacalix[1]arene in significantly higher yields, making it readily available for further studies.
Table 1: Comparison of Synthetic Yields for p-tert-Butylthiacalix[1]arene
| Synthetic Method | Reagents | Yield (%) | Reference |
| Stepwise Synthesis | p-tert-butylphenol, SCl₂ | Poor | [2] |
| One-Pot Synthesis | p-tert-butylphenol, Elemental Sulfur, NaOH | 54 | |
| Dimer-Based Synthesis | Sulfur-bridged phenol dimer, Sulfur | 83 |
Experimental Protocol: One-Pot Synthesis of p-tert-Butylthiacalix[1]arene
Materials:
-
p-tert-butylphenol
-
Elemental sulfur (S₈)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetraethylene glycol dimethyl ether (tetraglyme)
-
Hydrochloric acid (4 M aqueous solution)
Procedure:
-
A mixture of p-tert-butylphenol (0.43 mol), elemental sulfur (0.86 mol), and NaOH (0.215 mol) in tetraethylene glycol dimethyl ether (19 cm³) is stirred under a nitrogen atmosphere.
-
The stirred mixture is gradually heated to 230°C over a period of 4 hours.
-
The reaction is maintained at 230°C for an additional 3 hours, with concomitant removal of the evolving hydrogen sulfide (B99878) using a slow stream of nitrogen.
-
The resulting dark red product is cooled to ambient temperature and diluted with toluene (35 cm³) and 4 M aqueous HCl (35 cm³).
-
The organic layer is separated, washed with water, and dried.
-
The solvent is evaporated, and the residue is washed with methanol to afford the crude product.
-
The crude product is recrystallized from chloroform-methanol to yield pure p-tert-butylthiacalix[1]arene.
Unlocking Potential: Functionalization of the Thiacalix[1]arene Scaffold
The true versatility of thiacalix[1]arenes lies in the ability to chemically modify their structure at both the lower (phenolic hydroxyl groups) and upper (para-positions of the phenyl rings) rims. These modifications allow for the fine-tuning of their properties and the introduction of specific functionalities for various applications.
Lower Rim Modifications
The phenolic hydroxyl groups at the lower rim are readily functionalized through reactions such as alkylation, esterification, and amidation. These modifications can alter the solubility, conformational flexibility, and binding properties of the macrocycle. For instance, introducing long alkyl chains can enhance solubility in nonpolar solvents, while incorporating crown ether moieties can create selective ionophores.
Experimental Protocol: Alkylation of p-tert-Butylthiacalix[1]arene
Materials:
-
p-tert-Butylthiacalix[1]arene
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Acetone
Procedure:
-
To a solution of p-tert-butylthiacalix[1]arene in dry acetone, an excess of K₂CO₃ and methyl iodide is added.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the inorganic salts are filtered off, and the solvent is evaporated.
-
The residue is purified by column chromatography or recrystallization to yield the tetramethylated derivative.
Upper Rim Modifications
Functionalization of the upper rim typically involves electrophilic aromatic substitution reactions on the electron-rich phenyl rings. However, the presence of the sulfur bridges can complicate these reactions, often leading to oxidation of the sulfur atoms. Despite these challenges, methods for nitration, bromination, and formylation have been developed, providing access to a wide range of upper-rim-functionalized thiacalix[1]arenes. These derivatives are crucial for creating sensors and catalysts with specific recognition sites.
Applications Driving the Research Forward
The unique structural and electronic features of thiacalix[1]arenes have led to their exploration in a multitude of applications, driving the continuous development of new derivatives and synthetic methodologies.
Sensing and Molecular Recognition
The well-defined cavity and the presence of "soft" sulfur donor atoms make thiacalix[1]arenes excellent candidates for the recognition of various guests, including metal ions, anions, and neutral molecules.
Table 2: Metal Ion Extraction by a Tetra(diethyl)amide-p-tert-butylthiacalix[1]arene Derivative
| Metal Ion | Extraction (%) |
| Ag⁺ | High |
| Pb²⁺ | Selective |
| Alkali Metals | Low Selectivity |
| Alkaline Earth Metals | Low Selectivity |
Data extracted from liquid-liquid extraction studies of the corresponding picrate (B76445) salts from water into dichloromethane.[3]
The development of fluorescent and electrochemical sensors based on thiacalix[1]arenes has been a particularly active area of research. These sensors often rely on a host-guest interaction that triggers a change in the optical or electrical properties of the system.
References
- 1. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiacalix[4]arene-supported molecular clusters for catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Thiacalix[4]arene Skeleton by the Conjugate Addition of Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystal structures of Thiacalix(4)arene complexes
An In-depth Technical Guide to the X-ray Crystal Structures of Thiacalix[1]arene Complexes
Introduction
Thiacalix[1]arenes are macrocyclic compounds that have become fundamental scaffolds in the fields of supramolecular chemistry, materials science, and drug development.[2][3][4] Comprised of four phenolic units linked by sulfur bridges, their unique molecular architecture features a defined cavity, conformational flexibility, and sites for chemical modification at both the upper and lower rims.[5][6] These characteristics allow them to act as versatile hosts for a variety of guest molecules and ions.[6]
The precise three-dimensional arrangement of atoms, the conformation of the macrocycle, and the nature of intermolecular interactions are critical to understanding and predicting the function of these molecules. X-ray crystallography is the definitive technique for elucidating these solid-state structures. It provides unequivocal proof of a molecule's structure and offers detailed insights into the non-covalent forces—such as hydrogen bonds, π-π stacking, C-H⋯π interactions, and chalcogen bonds—that govern crystal packing and molecular recognition phenomena.[2][4] This technical guide summarizes key crystallographic data, outlines common experimental protocols, and visualizes the intricate relationships that define the solid-state chemistry of thiacalix[1]arene complexes.
Experimental Methodologies
The determination of an X-ray crystal structure is the culmination of a multi-step process that includes ligand synthesis, complex formation, and single-crystal growth.
General Synthesis of Thiacalix[1]arene Ligands
The synthesis of the thiacalix[1]arene skeleton can be achieved through several routes. A common method is the direct electrophilic substitution of para-substituted phenols with elemental sulfur.[1] This approach has been used to prepare derivatives with various alkyl residues like tert-butyl and phenyl.[1] Another strategy involves the aromatic nucleophilic substitution between substituted thioresorcinol and 1,5-difluoro-2,4-dinitrobenzene.[1] A more recent approach utilizes the conjugate addition of dithiol-based building blocks with benzoquinone to construct the macrocyclic framework.[1] Once the basic skeleton is formed, further functionalization can be carried out at the upper (para-position) or lower (phenolic hydroxyl) rims to tune the molecule's properties.[6][7][8]
Typical Protocol for Upper-Rim Functionalization (e.g., Bromination):
-
The parent thiacalix[1]arene is dissolved in a suitable solvent such as acetone.[7]
-
N-Bromosuccinimide (NBS) is added to the solution at room temperature.[7]
-
The reaction is stirred for a specified time, after which the product is isolated, often through precipitation and filtration, and purified by recrystallization or chromatography.[7]
Formation of Thiacalix[1]arene Complexes
Complexation is typically achieved by combining the thiacalix[1]arene ligand with a metal salt or another guest molecule in a suitable solvent system.
Typical Protocol for Metal Complexation:
-
The thiacalix[1]arene ligand is dissolved in a solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[9]
-
A solution of the metal salt (e.g., YbCl₃ or BBr₃) is added, often under an inert atmosphere (e.g., argon).[8][9]
-
The reaction mixture may be stirred at room temperature or heated for a period ranging from hours to days to ensure complete complex formation.[9]
-
The resulting complex is then isolated by extraction, washed, dried, and purified.[1][9]
Single Crystal Growth for X-ray Diffraction
Growing crystals of sufficient size and quality for X-ray analysis is a critical and often challenging step. The most common method is slow evaporation of a solvent or a mixture of solvents.
Typical Protocol for Crystallization:
-
The purified thiacalix[1]arene complex is dissolved in a minimal amount of a relatively high-boiling point solvent (e.g., DMF, CH₂Cl₂).[1]
-
A second, more volatile solvent in which the compound is less soluble (an anti-solvent, e.g., methanol, hexane) is often layered on top or allowed to diffuse into the primary solution.[1]
-
The solution is left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days or weeks.
-
As the solution becomes supersaturated, single crystals form and can be harvested for analysis.[10]
Visualizing the Experimental Workflow
The process from initial synthesis to final structural analysis follows a logical progression, as illustrated in the diagram below.
Caption: General experimental workflow for the synthesis and X-ray crystal structure determination of thiacalix[1]arene complexes.
Quantitative Crystallographic Data
The analysis of single crystals by X-ray diffraction yields a wealth of quantitative data that defines the molecular and supramolecular structure. The tables below summarize representative data for several thiacalix[1]arene complexes.
Table 1: Summary of Crystallographic Data for Selected Thiacalix[1]arene Complexes
| Compound Reference | Chemical Formula | Crystal System | Space Group | Key Feature |
| Boron Complex 5 [9] | C₃₂H₂₉BBr₂O₅S₄ | Orthorhombic | Pccn | Boronate-capped cone conformation |
| Derivative 6 [9] | C₃₂H₂₈O₅S₄·CH₂Cl₂ | - | - | Racemic mixture with spirodienone moiety |
| Compound 9 [1] | C₃₀H₂₈O₄S₄·3(C₃H₇NO) | Triclinic | P1̅ | 1,3-alternate conformation with hydroquinone (B1673460) units |
| Compound 10b [1] | 2(C₃₄H₃₆O₄S₄)·CH₃OH | Triclinic | P1̅ | Ethoxy derivative forming a 2:1 complex with methanol |
| Compound 11 [1] | C₃₂H₃₂O₁₂S₄·CHCl₃ | Monoclinic | P2₁/n | Pinched cone conformation with sulfone bridges |
| TC[1]TT[11] | C₄₈H₂₄S₁₂ | - | - | Cage-shaped octagonal geometry including solvent |
Table 2: Key Intermolecular and Intramolecular Interaction Distances (Å)
| Interaction Type | Compound | Distance (Å) | Significance |
| Chalcogen Bond (S···O) | Boron Complex 5 [9] | 3.274 | Directs dimeric motif in crystal packing |
| Chalcogen Bond (S···O) | Compound 10a [1] | 3.187 | Binds neighboring molecules |
| Chalcogen Bond (S···S) | Derivative 6 [9] | 3.512 | Holds opposite enantiomers together |
| Hydrogen Bond (O-H···O) | Boron Complex 5 [9] | 2.136 | Stabilizes the cone conformation |
| Hydrogen Bond (C=O···H-O) | Compound 9 [1] | 1.946 - 2.085 | Binds DMF solvent molecules |
| Hydrogen Bond (S=O···H-C) | Compound 11 [1] | 2.652 - 2.695 | Connects adjacent macrocycles |
| π-π Interaction (C···C) | Boron Complex 5 [9] | 3.208 | Contributes to dimeric assembly |
| Halogen Interaction (Br···H-Ar) | Boron Complex 5 [9] | 2.872, 3.041 | Unusual supramolecular bonding motif |
| η² Chalcogen-Aromatic (S···C) | Compound 9 [1] | 3.460, 3.461 | Stabilizes dimeric arrangement |
Analysis of Supramolecular Structures
The final solid-state architecture of a thiacalix[1]arene complex is a delicate balance of intrinsic molecular properties and extrinsic factors like solvent.[2]
Conformational Isomerism
Thiacalix[1]arenes are conformationally flexible and can adopt several distinct shapes, including the cone, partial cone, 1,2-alternate, and 1,3-alternate conformers.[2] The cone conformation, where all four phenolic units point in the same direction, is often stabilized by an intramolecular cyclic network of hydrogen bonds at the lower rim.[3][6] However, modification of the lower rim hydroxyl groups or the inclusion of specific guests can lock the molecule into other conformations, such as the 1,3-alternate form observed for compound 9 .[1]
The Role of Non-Covalent Interactions
A diverse array of non-covalent interactions dictates the packing of thiacalix[1]arene molecules in the crystal lattice.[2]
-
Hydrogen Bonds : These are ubiquitous, especially in protonated forms, creating robust intramolecular arrays or linking molecules to each other and to solvent molecules.[1][3]
-
Chalcogen Bonds : The sulfur bridges are Lewis basic and can participate in chalcogen bonding with electronegative atoms like oxygen or other sulfur atoms, forming specific and directional interactions that guide crystal packing.[1][9]
-
π-Interactions : The electron-rich aromatic cavities facilitate C-H···π and π-π stacking interactions, which are crucial for the inclusion of guest molecules and for building larger supramolecular assemblies.[2]
-
Halogen Interactions : As seen with bromo-substituted derivatives, halogen atoms can form close contacts with aromatic rings or hydrogen atoms, adding another layer of control over the supramolecular structure.[8][9]
Influence of Substituents and Solvent
The chemical nature of the substituents on the thiacalix[1]arene scaffold profoundly influences the final structure.[12] Electron-withdrawing groups like nitro or bulky groups like tert-butyl can alter the electronic properties of the cavity and impose steric constraints that favor certain conformations and packing arrangements.[8] Similarly, solvent molecules are not always passive space-fillers; they are often integral to the crystal structure, participating in hydrogen bonding networks and stabilizing the overall lattice, as seen with included molecules of DMF, chloroform, and methanol.[1][11]
Visualizing Structural Influences
The interplay between the molecule's intrinsic features and its environment determines the final crystal structure. This relationship is depicted in the diagram below.
Caption: Factors influencing the final X-ray crystal structure of thiacalix[1]arene complexes.
Conclusion
X-ray crystallography provides indispensable insights into the solid-state structures of thiacalix[1]arene complexes, revealing a complex interplay of molecular conformation, intermolecular forces, and the influence of substituents and solvents. The quantitative data derived from these studies are crucial for the rational design of new host-guest systems, functional materials, and therapeutic agents. By understanding the principles that govern their self-assembly, researchers can better harness the unique properties of thiacalix[1]arenes for a wide range of applications. The continued exploration of their crystal structures will undoubtedly uncover new motifs and further expand the rich field of supramolecular chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Promising advances of thiacalix[4]arene in crystal structures - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25616C [pubs.rsc.org]
- 4. Promising advances of thiacalix[4]arene in crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulating the Inclusive and Coordinating Ability of Thiacalix[4]arene and Its Antenna Effect on Yb3+-Luminescence via Upper-Rim Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structure, and Characterization of Thiacalix[4]-2,8-thianthrene [mdpi.com]
- 12. researchgate.net [researchgate.net]
theoretical calculations of Thiacalix(4)arene conformations
An In-depth Technical Guide to the Theoretical Calculations of Thiacalix[1]arene Conformations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiacalix[1]arenes, synthetic macrocycles characterized by a sulfur-bridged phenolic framework, have garnered significant attention in supramolecular chemistry and drug development due to their unique conformational flexibility and host-guest recognition capabilities. Understanding the conformational landscape of these molecules is paramount for the rational design of novel receptors, sensors, and drug delivery systems. This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the conformational preferences of thiacalix[1]arenes. It details the computational methodologies, summarizes key quantitative data, outlines relevant experimental protocols for validation, and visualizes the logical workflows and interaction pathways pertinent to their application.
Introduction
Thiacalix[1]arenes are a class of calixarenes where the methylene (B1212753) bridges connecting the phenolic units are replaced by sulfur atoms. This substitution introduces significant changes to the electronic properties, cavity size, and conformational behavior of the macrocycle compared to its classic counterpart. Thiacalix[1]arenes can adopt four primary conformations: cone, partial cone (paco), 1,2-alternate, and 1,3-alternate. The relative stability of these conformers is dictated by a delicate balance of intramolecular hydrogen bonding at the lower rim, steric hindrance from substituents, and electrostatic interactions.
Theoretical calculations, particularly quantum chemical methods, have proven to be invaluable tools for investigating the potential energy surface of thiacalix[1]arenes and predicting the most stable conformations. This guide will delve into the core computational approaches and their findings.
Theoretical Methodologies
The primary computational methods employed for studying thiacalix[1]arene conformations are Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations.
2.1. Density Functional Theory (DFT)
DFT has become the method of choice for these systems due to its favorable balance of accuracy and computational cost. The most commonly used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with basis sets such as 6-31G(d,p).[2][3][4] This level of theory has been shown to provide reliable geometries and relative energies for the different conformers. Geometry optimization is performed to find the local energy minima corresponding to each conformation, followed by frequency calculations to confirm that these are true minima (i.e., no imaginary frequencies).
2.2. Ab initio Hartree-Fock (HF) Method
The Hartree-Fock method is another ab initio approach that has been applied to study calixarene (B151959) conformations.[5] While generally less accurate than DFT for systems with significant electron correlation, HF calculations can still provide valuable qualitative insights into conformational preferences. Larger basis sets are required to achieve reasonable accuracy.
Conformational Isomers and Relative Stabilities
Theoretical calculations consistently predict the cone conformation to be the most stable for the parent, unsubstituted thiacalix[1]arene. This stability is primarily attributed to the formation of a circular array of intramolecular hydrogen bonds between the hydroxyl groups on the lower rim. The other conformations, which disrupt this hydrogen-bonding network, are significantly higher in energy.
Below is a logical workflow for determining the conformational stability of thiacalix[1]arene isomers.
References
A Technical Guide to the Solubility Characteristics of Thiacalixarene Derivatives
A Technical Guide to the Solubility Characteristics of Thiacalix[1]arene Derivatives
Abstract
Thiacalix[1]arenes, a class of macrocyclic compounds, have garnered significant attention in supramolecular chemistry and materials science due to their unique structural features and versatile host-guest recognition capabilities. A critical determinant of their utility in applications ranging from drug delivery to environmental remediation is their solubility. The parent thiacalix[1]arene scaffold is characterized by poor aqueous solubility, which has necessitated the development of various functionalized derivatives with tailored solubility profiles. This technical guide provides an in-depth overview of the solubility characteristics of different thiacalix[1]arene derivatives. It summarizes quantitative solubility data, details common strategies for modifying solubility, and presents the experimental protocols used for its determination. This document is intended for researchers, scientists, and drug development professionals working with or considering the use of these versatile macrocycles.
Introduction to Thiacalix[1]arenes
Thiacalix[1]arenes are cyclic tetramers composed of phenol (B47542) units linked by sulfur atoms at the ortho positions.[2] This structure creates a three-dimensional cavity that can encapsulate guest molecules, making them highly valuable as molecular receptors.[1][3] The macrocycle possesses two distinct domains for functionalization: the "upper rim," defined by the para-positions of the phenolic units, and the "lower rim," comprising the hydroxyl groups.[1] The ability to introduce a wide variety of functional groups at these positions allows for the fine-tuning of their properties, most notably their solubility.[1] The inherent low solubility of early thiacalixarenes in many common solvents presented a significant challenge for their characterization and application.[4] Consequently, much research has focused on chemical modifications to enhance their solubility in both aqueous and organic media, thereby expanding their utility.
General Solubility Profile
Unfunctionalized thiacalix[1]arenes are generally characterized by very low solubility in water and polar solvents, while exhibiting good solubility in chlorinated and aromatic organic solvents such as chloroform (B151607), dichloromethane, and toluene.[5][6] For example, p-tert-butylcalix[1]arene is soluble in chloroform and benzene (B151609) but insoluble in water.[6] This behavior is attributed to the hydrophobic nature of the aromatic rings and the p-substituents (like tert-butyl groups), which form the outer surface of the macrocycle.
The solubility can be significantly influenced by the nature of the substituents on the upper rim.[4] Modifications on the lower rim, such as converting the hydroxyl groups to ethers or esters, can also increase their solubility in non-polar organic solvents.[4] Conversely, some derivatives, such as thiacalix[1]-2,8-thianthrene, show poor solubility even in common organic solvents, highlighting the strong dependence of solubility on the specific functionalization.[7]
Strategies for Modifying Solubility
Increasing Aqueous Solubility
A primary goal in thiacalix[1]arene chemistry is to enhance water solubility for biological and environmental applications. The most effective strategy is the introduction of polar, ionizable groups onto the macrocyclic framework.
-
Sulfonation: The introduction of sulfonate groups at the upper rim is a widely used and highly effective method to create water-soluble derivatives.[1] Thiacalix[1]arene tetrasulfonate (TCAS) is highly soluble in water and has been successfully used for the removal of polycyclic aromatic hydrocarbons (PAHs) from soil.[5][8]
-
Other Polar Groups: Besides sulfonation, other functional groups can impart water solubility. These include:
-
Sulfobetaine moieties: These zwitterionic groups have been used to synthesize water-soluble thiacalix[1]arenes.[9]
-
Carboxyl groups: Attaching hydroxycarbonylmethoxy groups to the lower rim enhances water solubility.[3]
-
Ammonium groups: The introduction of polyammonium fragments can render the macrocycles water-soluble, which is particularly useful for biological applications like DNA binding.[10]
-
The pH of the solution can also influence the solubility of derivatives with ionizable groups like carboxylic acids or amines.[1]
Quantitative Solubility Data
Compiling precise, comparative solubility data for thiacalix[1]arene derivatives is challenging due to variations in experimental conditions across different studies. However, available data clearly illustrates the impact of functionalization.
Table 1: Solubility of Thiacalix[1]arene Derivatives in Organic Solvents
| Derivative | Solvent | Solubility | Reference |
|---|---|---|---|
| p-tert-Octylcalix[1]arene acetic acid | Diethylene glycol dibutyl ether | 92.6 mM | [11] |
| p-tert-Octylcalix[1]arene acetic acid | 2-Nonanone | 91.1 mM | [11] |
| p-tert-Butylcalix[1]arene | Chloroform, Benzene, Toluene | Soluble | [6] |
| Thiacalix[1]-2,8-thianthrene | Common organic solvents | Poorly soluble |[7] |
Table 2: Aqueous Solubility of Functionalized Thiacalix[1]arenes
| Derivative | Modification | Aqueous Solubility | Reference |
|---|---|---|---|
| Thiacalix[1]arene tetrasulfonate (TCAS) | Sulfonate groups on upper rim | Highly soluble | [8] |
| Fluorescein-labeled derivatives | Fluorescein isothiocyanate | Poorly soluble | [12] |
| Fluorescein-labeled derivatives (quaternized) | Menshutkin alkylation | Increased solubility | [12] |
| Sulfobetaine derivatives | Sulfobetaine groups on lower rim | Water-soluble |[9] |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is crucial for the development and application of thiacalix[1]arene derivatives. The shake-flask method is considered the gold standard for measuring thermodynamic solubility.[13][14]
Thermodynamic Solubility: The Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent and is highly reliable for poorly soluble compounds.[13]
Protocol:
-
Preparation: Add an excess amount of the solid thiacalix[1]arene derivative to a known volume of the chosen solvent (e.g., purified water, buffer, or organic solvent) in a sealed vial or flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[13][14]
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.[14]
-
Phase Separation: Cease agitation and allow the undissolved solid to sediment. This step can be facilitated by centrifugation. Subsequently, filter the supernatant through a fine-pore filter (e.g., 0.22 µm) to obtain a clear, saturated solution free of any solid particles.[14]
-
Quantification: Accurately determine the concentration of the dissolved thiacalix[1]arene in the filtrate. Common analytical techniques include:
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.[14]
-
Gravimetric Analysis: A known volume of the filtrate is carefully evaporated to dryness in a pre-weighed container. The weight of the remaining solid corresponds to the amount of dissolved solute.[15]
-
High-Performance Liquid Chromatography (HPLC): This technique can be used for accurate quantification, especially in complex mixtures.[1]
-
-
Calculation: Express the solubility in appropriate units, such as moles per liter (M), grams per liter (g/L), or milligrams per milliliter (mg/mL).
Conclusion
The solubility of thiacalix[1]arene derivatives is a fundamental property that dictates their applicability across various scientific disciplines. While the parent macrocycles are typically hydrophobic, their solubility can be precisely controlled through chemical functionalization of the upper and lower rims. The introduction of polar groups, particularly sulfonates, is a proven strategy for achieving high aqueous solubility, which is essential for biological and environmental applications. Conversely, derivatization with non-polar moieties can enhance solubility in organic media. A thorough understanding of these solubility characteristics, supported by robust experimental determination methods like the shake-flask technique, is critical for the rational design of novel thiacalix[1]arene-based materials and therapeutics.
References
- 1. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiacalix[4]arene-supported molecular clusters for catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-tert-Butylcalix[4]arene CAS#: 60705-62-6 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. PAHs removal by soil washing with thiacalix[4]arene tetrasulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[4]arene Amphiphile Containing Aminotriazole Groups | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescein-Labeled Thiacalix[4]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmajournal.net [pharmajournal.net]
A Technical Guide to the Thermal Stability of Thiacalixarene Compounds
A Technical Guide to the Thermal Stability of Thiacalix[1]arene Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermal stability of thiacalix[1]arene compounds, a critical parameter for their application in drug development and materials science. This document summarizes key thermal properties, details the experimental protocols for their determination, and visualizes the analytical workflow.
Introduction
Thiacalix[1]arenes are macrocyclic compounds built from four phenol (B47542) units linked by sulfur bridges. Their unique cup-shaped structure allows for the encapsulation of guest molecules, making them promising candidates for drug delivery systems, sensors, and catalysts. The thermal stability of these compounds is a fundamental property that dictates their processing conditions, storage, and viability for various applications. This guide focuses on the two primary techniques for assessing thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocols
The thermal stability of thiacalix[1]arene compounds is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate. This is used to determine the onset of decomposition, identify intermediate thermal events, and quantify the residual mass.
General Procedure:
-
Sample Preparation: A small, representative sample of the thiacalix[1]arene compound (typically 1-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation. The desired temperature program is set, typically a linear heating ramp (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition point (e.g., 800 °C).
-
Analysis: The sample is heated according to the programmed temperature profile. The instrument continuously records the sample's mass as a function of temperature.
-
Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss at different stages. The derivative of the TGA curve (DTG) is often used to pinpoint Tmax more accurately.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other phase transitions.
General Procedure:
-
Sample Preparation: A small amount of the thiacalix[1]arene sample (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas. A temperature program is set, which may include heating and cooling cycles to observe different thermal events. A typical heating rate is 10 °C/min.
-
Analysis: The sample and reference pans are heated or cooled at the same rate. The instrument records the differential heat flow required to maintain both pans at the same temperature.
-
Data Interpretation: The resulting DSC thermogram (heat flow vs. temperature) shows endothermic peaks for melting and boiling and exothermic peaks for crystallization and some decomposition processes. The peak temperature of an endotherm is taken as the melting point (Tm).
Thermal Stability Data of Thiacalix[1]arene Derivatives
The thermal stability of thiacalix[1]arenes is influenced by the nature of the substituent groups on the upper and lower rims of the macrocycle. The following table summarizes the melting points and decomposition temperatures for a selection of thiacalix[1]arene derivatives as reported in the literature.
| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Reference |
| Thiacalix[1]arene monosulfoxide | 286–289 | - | [2] |
| Tetramethoxy thiacalix[1]arene derivative | - | - | [2] |
| Boron complex of thiacalix[1]arene monosulfoxide | 303–305 | - | [2] |
| Spirodienone derivative of thiacalix[1]arene | 165–168 | - | [2] |
| Dealkylated thiacalix[1]arene | 221–223 | - | [2] |
| Thiacalix[1]thianthrene | 203 (decomp.) | 203 | [3] |
| Precursor to Thiacalix[1]thianthrene | 145–147 | - | [3] |
| Dimer precursor for Thiacalix[1]thianthrene synthesis | 149–150 | - | [3] |
| Chloro-sulfur precursor for Thiacalix[1]thianthrene synthesis | 100–102 | - | [3] |
| Bromo-chloro-sulfur precursor for Thiacalix[1]thianthrene synthesis | 77–78 | - | [3] |
| p-(3-carboxy-1-adamantyl)thiacalix[1]arene | >350 | >350 | [4] |
| Calix[4]arene with mixed S and CH2 bridges | >350 (decomp.) | >350 | [5] |
| Calix[6]arene with mixed S and CH2 bridges | >350 (decomp.) | >350 | [5] |
| Calix[7]arene with mixed S and CH2 bridges | 149–155 | - | [5] |
| Methylated thiacalix[1]arene analogue | 253–256 | - | [8] |
| Ethylated thiacalix[1]arene analogue | 219–221 | - | [8] |
| Methyl 2-bromoacetate derivative of thiacalix[1]arene analogue | 236–238 | - | [8] |
| Tetrasulfone derivative of thiacalix[1]arene analogue | 236–238 | - | [8] |
| 2-Monothiacalix[1]arene derivative | 101–104 | - | [9] |
| Oxidized sulfone derivative of 2-monothiacalix[1]arene | >300 | - | [9] |
Note: "decomp." indicates that the compound decomposes at its melting point.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting thermal stability studies of thiacalix[1]arene compounds using TGA and DSC.
Caption: Workflow for Thermal Stability Analysis of Thiacalix[1]arenes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Monothiacalix[4]arene Using the Fragment Condensation Approach [mdpi.com]
Methodological & Application
Application Notes and Protocols for Thiacalixarene-Based Electrochemical Sensors for Heavy Metal Detection
Application Notes and Protocols for Thiacalix[1]arene-Based Electrochemical Sensors for Heavy Metal Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in environmental and biological systems poses a significant threat to public health. The development of sensitive, selective, and rapid detection methods for heavy metal ions is crucial. Thiacalix[1]arenes, a class of macrocyclic compounds containing sulfur bridges, have emerged as highly effective recognition elements in the design of electrochemical sensors. Their unique three-dimensional pre-organized cavities, rich electron density, and the presence of "soft" sulfur atoms allow for strong and selective binding to "soft" heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), and mercury (Hg²⁺).
These application notes provide an overview of the performance of various thiacalix[1]arene-based electrochemical sensors and detailed protocols for their fabrication and application in heavy metal detection.
Principle of Detection
The fundamental principle behind thiacalix[1]arene-based electrochemical sensing of heavy metals involves the specific complexation of the target metal ion by the thiacalix[1]arene receptor immobilized on an electrode surface. This binding event modulates the electrochemical signal, which can be measured by techniques such as differential pulse voltammetry (DPV), square wave voltammetry (SWV), or electrochemical impedance spectroscopy (EIS). The magnitude of the change in the electrochemical signal is proportional to the concentration of the heavy metal ion, allowing for quantitative analysis.
References
Application Notes and Protocols: Thiacalixarene in Catalytic Oxidation Desulfurization
Application Notes and Protocols: Thiacalix[1]arene in Catalytic Oxidation Desulfurization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of thiacalix[1]arene-based catalysts in oxidative desulfurization (ODS) processes. It includes a summary of catalyst performance, detailed experimental protocols for catalyst synthesis and catalytic reactions, and diagrams illustrating key processes.
Introduction
Thiacalix[1]arenes are macrocyclic compounds that serve as versatile scaffolds for the design of highly efficient catalysts. Their unique three-dimensional structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows for the precise assembly of catalytically active metal centers. In the context of oxidative desulfurization, thiacalix[1]arene ligands have been successfully employed to create robust and recyclable catalysts, often in combination with polyoxometalates (POMs). These hybrid materials exhibit excellent catalytic activity in the oxidation of sulfur-containing compounds found in fuels, facilitating their removal under mild reaction conditions.
Data Presentation: Catalyst Performance
The following table summarizes the quantitative data on the performance of various thiacalix[1]arene-based catalysts in the oxidative desulfurization of model sulfur compounds.
| Catalyst | Substrate | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Catalyst Loading | Ref. |
| [Ni₃L₂(CH₃OH)₆(H₂O)₄][PMo₁₂O₄₀]₂ (Catalyst 1) | Methyl Phenyl Sulfide | TBHP | 25 | 3 | >99 | 1.5 mol% | [2] |
| [Ni₃L₂(CH₃OH)₆(H₂O)₄][PMo₁₂O₄₀]₂ (Catalyst 1) | Ethyl Phenyl Sulfide | TBHP | 25 | 3 | >99 | 1.5 mol% | [2] |
| [Ni₃L₂(CH₃OH)₆(H₂O)₄][PMo₁₂O₄₀]₂ (Catalyst 1) | 4-Chlorothioanisole | TBHP | 25 | 3 | >99 | 1.5 mol% | [2] |
| [Ni₃L₂(CH₃OH)₆(H₂O)₄][PMo₁₂O₄₀]₂ (Catalyst 1) | 4-Bromothioanisole | TBHP | 25 | 3 | >99 | 1.5 mol% | [2] |
| [Ag₃L(PMo₁₂O₄₀)] (Catalyst 3) | Methyl Phenyl Sulfide | TBHP | 50 | 2 | >99 | 1.5 mol% | [2] |
| [Ag₃L(PMo₁₂O₄₀)] (Catalyst 3) | Ethyl Phenyl Sulfide | TBHP | 50 | 2 | >99 | 1.5 mol% | [2] |
| [Ag₃L(PMo₁₂O₄₀)] (Catalyst 3) | 4-Chlorothioanisole | TBHP | 50 | 2 | >99 | 1.5 mol% | [2] |
| [Ag₃L(PMo₁₂O₄₀)] (Catalyst 3) | 4-Bromothioanisole | TBHP | 50 | 2 | >99 | 1.5 mol% | [2] |
| [Cu₄(SiW₁₂O₄₀)(L')₂(DMF)₂] (1-Cu) | Dibenzothiophene | H₂O₂ | 60 | 6 | ~98 | Not specified | [3] |
| [Ag₄(PMo₁₂O₄₀)(L')₂]·OH (1-Ag) | Dibenzothiophene | H₂O₂ | 60 | 6 | ~95 | Not specified | [3] |
*L = tetra-[5-(mercapto)-1-methyltetrazole]-thiacalix[1]arene *L' = tetra[2-(ethylthio)-1-methyl-1H-imidazole]-thiacalix[1]arene *TBHP = tert-Butyl hydroperoxide
Experimental Protocols
This protocol is based on the synthesis of tetra-[5-(mercapto)-1-methyltetrazole]-thiacalix[1]arene.[4]
Materials:
-
Intermediate B (a brominated thiacalix[1]arene derivative)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
A mixture of intermediate B (4.59 g, 4 mmol), K₂CO₃ (5.53 g, 40 mmol), and 5-mercapto-1-methyltetrazole (2.36 g, 20 mmol) in DMF (250 mL) is heated at 90°C for 10 hours under a nitrogen atmosphere.[4]
-
After cooling the solution to room temperature, the solvent is removed under reduced pressure.[4]
-
The resulting residue is stirred in water (150 mL) for 30 minutes.[4]
-
The solid product (Ligand L) is collected by filtration and washed several times with water.[4]
-
The structure and purity of the ligand are confirmed by ¹H NMR and IR spectroscopy.[4]
This protocol describes the self-assembly of a Ni(II)- and polyoxometalate-containing thiacalix[1]arene hybrid.[2]
Materials:
-
Ligand L (from Protocol 1)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Phosphomolybdic acid (H₃PMo₁₂O₄₀)
-
Methanol (CH₃OH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Ligand L (0.02 mmol) is dissolved in 10 mL of a CH₃OH/DMF (v/v = 1:1) mixed solvent.
-
An aqueous solution (2 mL) of NiCl₂·6H₂O (0.03 mmol) is added to the ligand solution, followed by the addition of an aqueous solution (2 mL) of H₃PMo₁₂O₄₀ (0.02 mmol).
-
The resulting mixture is stirred for approximately 30 minutes and then allowed to stand at room temperature.
-
Crystals of the hybrid catalyst [Ni₃L₂(CH₃OH)₆(H₂O)₄][PMo₁₂O₄₀]₂ suitable for X-ray diffraction are obtained after several days.
This protocol outlines the general procedure for the catalytic oxidation of sulfur-containing compounds using the synthesized hybrid catalysts.[2][4]
Materials:
-
Thiacalix[1]arene-based catalyst (e.g., Catalyst 1 or 3)
-
Substrate (e.g., methyl phenyl sulfide, dibenzothiophene)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂))
-
Solvent (e.g., dichloromethane (B109758) (CH₂Cl₂))
-
Internal standard (e.g., dodecane)
Procedure:
-
In a typical reaction, the substrate (0.1 mmol) and the catalyst (1.5 mol%) are added to the solvent (5 mL).
-
The oxidant (0.3 mmol) is then added to the mixture.
-
The reaction is carried out at the desired temperature (e.g., 25°C or 50°C) with stirring for the specified time (e.g., 2-3 hours).
-
The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) by analyzing aliquots taken from the reaction mixture at different time intervals.[4]
-
For heterogeneous catalysts, after the reaction is complete, the catalyst can be recovered by filtration, washed, dried, and reused for subsequent catalytic cycles.[2]
Visualizations
Caption: Experimental workflow for catalytic oxidation desulfurization.
Caption: Proposed mechanism for catalytic oxidation of sulfur compounds.
Caption: Key structural features influencing catalytic performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assembly of polyoxometalate-thiacalix[4]arene-based inorganic–organic hybrids as efficient catalytic oxidation desulfurization catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Polyoxometalate-Bridged Cu(I)- and Ag(I)-Thiacalix[4]arene Dimers for Heterogeneous Catalytic Oxidative Desulfurization and Azide-Alkyne "Click" Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols: Thiacalixarene as a Scaffold for Designing Molecular Receptors
Application Notes and Protocols: Thiacalix[1]arene as a Scaffold for Designing Molecular Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiacalix[1]arenes are macrocyclic compounds consisting of four phenolic units linked by sulfur bridges.[2] This unique structure provides a versatile and pre-organized platform for the design of molecular receptors with applications in sensing, catalysis, and drug delivery.[3][4] The presence of sulfur atoms enhances the coordination ability of the macrocycle, making it an excellent ligand for various metal ions.[2][3] Furthermore, the upper and lower rims of the thiacalix[1]arene scaffold can be readily functionalized to introduce specific recognition sites, allowing for the tailored design of receptors for a wide range of guest molecules, from small ions to large biomolecules.[5][6]
This document provides detailed application notes and protocols for the use of thiacalix[1]arene as a scaffold in the design and synthesis of molecular receptors.
I. Applications of Thiacalix[1]arene-Based Receptors
Thiacalix[1]arene-based receptors have demonstrated significant potential in various fields due to their remarkable molecular recognition capabilities.
1. Sensing and Molecular Recognition:
Thiacalix[1]arene derivatives have been successfully employed as chemosensors for the detection of various analytes, including metal ions and neutral molecules.[1][7] The functionalization of the thiacalix[1]arene core with chromogenic or fluorogenic moieties allows for the development of sensors that exhibit a detectable signal change upon binding to a target analyte.[7]
-
Ion Sensing: Thiacalix[1]arene-based fluorescent probes have shown high selectivity for specific metal ions, such as Fe³⁺ and Ag⁺.[7][8] The binding of the metal ion to the receptor can induce changes in the fluorescence emission, enabling quantitative detection.
-
Molecular Recognition: The well-defined cavity and the possibility of introducing various functional groups make thiacalix[1]arenes effective hosts for the recognition of neutral molecules.[1][9] For instance, a thiacalix[1]arene-modified stationary phase has been used for the specific chromatographic retention of catechol and related compounds.[1]
2. Catalysis:
The ability of thiacalix[1]arenes to form stable complexes with metal ions makes them attractive ligands for the development of catalysts.[2][3] Thiacalix[1]arene-supported metal clusters have been utilized in various catalytic applications.[3] These materials can act as catalysts themselves or serve as reaction vessels to encapsulate metal nanoparticles for catalysis.[3] Copper(I)-thiacalix[1]arene-based frameworks have shown high efficiency in catalyzing click reactions in water.[10]
3. Drug Delivery:
The encapsulation of drug molecules within the cavity of functionalized calixarenes is a promising strategy for targeted drug delivery.[4][11] Amphiphilic calix[1]arene derivatives can self-assemble into micelles or vesicles, which can encapsulate therapeutic agents.[12] These nano-carriers can improve the solubility, stability, and bioavailability of drugs, and can be designed to release their cargo in response to specific stimuli, such as pH changes.[4][12]
II. Experimental Protocols
1. Synthesis of p-tert-butylthiacalix[1]arene
This protocol describes a general method for the synthesis of the parent p-tert-butylthiacalix[1]arene.
Materials:
-
p-tert-butylphenol
-
Elemental sulfur
-
Sodium hydroxide (B78521)
-
Diphenyl ether
-
Hydrochloric acid
Procedure:
-
A mixture of p-tert-butylphenol and elemental sulfur in a specific molar ratio is added to a solution of sodium hydroxide in diphenyl ether.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours.
-
After cooling to room temperature, the mixture is poured into a large volume of dilute hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water and methanol, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent such as acetone or chloroform.
2. Functionalization of the Thiacalix[1]arene Lower Rim
This protocol provides a general procedure for the alkylation of the hydroxyl groups on the lower rim of thiacalix[1]arene.
Materials:
-
p-tert-butylthiacalix[1]arene
-
Alkyl halide (e.g., ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
To a solution of p-tert-butylthiacalix[1]arene in acetone, add an excess of potassium carbonate and the desired alkyl halide.[5]
-
Reflux the reaction mixture for 16-24 hours.[5]
-
After cooling, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue is purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and hexane as the eluent.
3. Synthesis of a Thiacalix[1]arene-Based Fluorescent Sensor for Fe³⁺
This protocol outlines the synthesis of a fluorescent chemosensor for the detection of Fe³⁺ ions.[7]
Materials:
-
Functionalized thiacalix[1]arene with appropriate reactive groups
-
Fluorescent dye with a corresponding reactive group (e.g., an amine-reactive dye)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Methanol
Procedure:
-
Dissolve the functionalized thiacalix[1]arene in DMF.
-
Add a solution of the fluorescent dye in DMF to the thiacalix[1]arene solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
III. Data Presentation
Table 1: Binding Constants of Thiacalix[1]arene-Based Receptors
| Receptor | Guest | Solvent | Binding Constant (Kₐ, M⁻¹) | Technique | Reference |
| Anionic thiacalix[1]arene | Cationic porphyrin | Water (pH 7) | 10⁸ | UV-vis, Fluorescence, ¹H NMR, ESI-MS | [13] |
| Ureido-calix[1]arene | Cl⁻ | Acetonitrile | 8.72 x 10³ | ¹H NMR, UV, ITC | [14] |
| Ureido-calix[1]arene | HSO₄⁻ | Acetonitrile | 3.36 x 10³ | ¹H NMR, UV, ITC | [14] |
| Thiourea-calix[1]arene | Cl⁻ | Acetonitrile | 8.73 x 10³ | ¹H NMR, UV, ITC | [14] |
| Thiourea-calix[1]arene | HSO₄⁻ | Acetonitrile | 3.31 x 10³ | ¹H NMR, UV, ITC | [14] |
| 1,3-alternate-5b | F⁻ | CDCl₃ | - | ¹H NMR | [15] |
| 1,3-alternate-5b⊃F⁻ | Ag⁺ | CDCl₃ | - | ¹H NMR | [15] |
IV. Visualizations
Caption: General workflow for the synthesis and functionalization of thiacalix[1]arene for various applications.
References
- 1. Chromatographic molecular recognition for catechol-related compounds using thiacalix[4]arene as an effective selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiacalix[4]arene-supported molecular clusters for catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Promising advances of thiacalix[4]arene in crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Thiacalix[4]arene based fluorescent probe for sensing and imaging of Fe3+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Adaptive crystals of homothiacalix[4]arene capable of molecular recognition, with preferential uptake of benzene over cyclohexane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. escholarship.org [escholarship.org]
Application Notes and Protocols: Thiacalixarene in Liquid-Liquid Extraction of Metal Ions
Application Notes and Protocols: Thiacalix[1]arene in Liquid-Liquid Extraction of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacalix[1]arenes are macrocyclic compounds that have demonstrated significant potential as selective extractants for a wide range of metal ions in liquid-liquid extraction processes. Their unique three-dimensional structure, featuring a hydrophobic cavity and the ability to be functionalized at the upper and lower rims, allows for the fine-tuning of their complexation properties. The presence of sulfur bridges in the thiacalix[1]arene backbone imparts distinct electronic and conformational characteristics compared to their calix[1]arene analogues, often leading to enhanced affinity and selectivity for soft metal ions. These properties make them valuable tools in various fields, including environmental remediation, hydrometallurgy, and the development of sensors and new drug delivery systems.
This document provides detailed application notes and experimental protocols for the use of thiacalix[1]arene and its derivatives in the liquid-liquid extraction of metal ions.
Data Presentation: Quantitative Extraction Data
The following tables summarize the quantitative data from various studies on the liquid-liquid extraction of metal ions using thiacalix[1]arene derivatives.
Table 1: Extraction of Noble and Heavy Metal Ions
| Thiacalix[1]arene Derivative | Metal Ion | Organic Solvent | Aqueous Phase Conditions | Extraction (%) | Reference |
| Thiacalix[1]arene | Pd(II) | Chloroform (B151607) | Acidic chloride media | Effective | [2] |
| Thiacalix[1]arene | Ag(I) | Chloroform | pH 6 or 8 | Effective | [2] |
| Thiacalix[1]arene | Cd(II) | Chloroform | pH 6 or 8 | Effective | [2] |
| Amide derivative of thiacalix[1]arene | Au(III) | Chloroform | - | High | [2] |
| Amide derivative of thiacalix[1]arene | Pd(II) | Chloroform | - | High | [2] |
| Amide derivative of thiacalix[1]arene | Pt(IV) | Chloroform | - | Moderate | [2] |
| Amide derivative of thiacalix[1]arene | Ag(I) | Chloroform | - | Moderate | [2] |
Table 2: Extraction of Alkali and Transition Metal Ions by a p-tert-butylthiacalix[1]arene Derivative
| Metal Ion | Extraction (%) |
| Li⁺ | Low |
| Na⁺ | Low |
| K⁺ | Low |
| Cs⁺ | Low |
| Pb²⁺ | High |
| Cd²⁺ | High |
| Hg²⁺ | High |
| Ni²⁺ | Moderate |
| Co²⁺ | Moderate |
| Cu²⁺ | Moderate |
| Ag⁺ | High |
Note: Specific extraction percentages were presented graphically in the source material. This table provides a qualitative summary.
Table 3: Extraction of Various Metal Picrates by Thiacalix[1]monocrown-Ethers
| Ligand Type | Metal Ion | Extraction (%) |
| Crown-4 (6a) | Ag⁺ | 9 |
| Crown-6 (2c) | Ag⁺ | 61 |
| Type I/II conjugates | Group-II metal ions, Pb²⁺, Cu²⁺, lanthanide ions | 5-20 |
Conditions: cM = 2 × 10⁻⁴ M, cL = 4 × 10⁻⁴ M.[3]
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction of Metal Ions
This protocol outlines a general procedure for the solvent extraction of metal ions from an aqueous solution into an organic phase containing a thiacalix[1]arene derivative.
Materials:
-
Thiacalix[1]arene derivative
-
Organic solvent (e.g., chloroform, dichloromethane, toluene)
-
Aqueous solution containing the metal ion(s) of interest
-
Buffer solutions to control pH
-
Separatory funnel
-
Shaker or vortex mixer
-
Apparatus for metal ion concentration determination (e.g., Atomic Absorption Spectrometer (AAS), Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))
Procedure:
-
Preparation of the Organic Phase: Dissolve the thiacalix[1]arene derivative in the chosen organic solvent to the desired concentration (e.g., 1 x 10⁻³ M).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of the metal salt at a known concentration (e.g., 1 x 10⁻⁴ M). Adjust the pH of the aqueous phase to the desired value using an appropriate buffer solution.
-
Extraction: a. Place equal volumes (e.g., 10 mL) of the organic and aqueous phases into a separatory funnel. b. Shake the funnel vigorously for a predetermined time (e.g., 1-2 hours) to ensure the establishment of extraction equilibrium. c. Allow the two phases to separate completely.
-
Phase Separation: Carefully separate the aqueous and organic phases.
-
Analysis: a. Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (AAS or ICP-OES). b. The concentration of the metal ion in the organic phase can be calculated by mass balance.
-
Calculation of Extraction Percentage (%E): %E = [([M]initial - [M]aqueous) / [M]initial] * 100 where [M]initial is the initial concentration of the metal ion in the aqueous phase and [M]aqueous is the concentration of the metal ion in the aqueous phase after extraction.
Protocol 2: Selective Extraction of Silver(I) Ions
This protocol is specifically tailored for the selective extraction of silver(I) ions.
Materials:
-
Thioether functionalized thiacalix[1]arene
-
Chloroform
-
Aqueous solution of silver nitrate (B79036) (AgNO₃)
-
Buffer solution (e.g., acetate (B1210297) buffer for weakly acidic conditions)
Procedure:
-
Organic Phase Preparation: Prepare a solution of the thioether functionalized thiacalix[1]arene in chloroform at a concentration of 1 x 10⁻³ M.
-
Aqueous Phase Preparation: Prepare a 1 x 10⁻⁴ M solution of AgNO₃. Adjust the pH to a weakly acidic value (e.g., pH 4-6) using an acetate buffer.
-
Extraction: Follow the general extraction procedure outlined in Protocol 1.
-
Stripping (Back-Extraction): a. The silver ions can be stripped from the organic phase by shaking it with an aqueous solution of a stripping agent, such as a solution of thiourea (B124793) in dilute acid (e.g., 0.5 M thiourea in 1 M HCl).
-
Analysis: Determine the silver ion concentration in the initial aqueous phase, the aqueous phase after extraction, and the stripping solution to evaluate the extraction and stripping efficiencies.
Visualizations
Caption: Experimental workflow for liquid-liquid extraction of metal ions.
Caption: Mechanism of metal ion extraction by thiacalix[1]arene.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiacalix[4]arene derivatives as extractants for metal ions in aqueous solutions: Application to the selective facilitated transport of Ag(I) (Journal Article) | ETDEWEB [osti.gov]
- 3. Switching Ion Binding Selectivity of Thiacalix[4]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiacalixarene Derivatives in Selective Ionophore Applications
Application Notes and Protocols for Thiacalix[1]arene Derivatives in Selective Ionophore Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiacalix[1]arene derivatives as selective ionophores, particularly for heavy metal ions. This document includes detailed experimental protocols for the synthesis of a representative ionophore and the fabrication of an ion-selective electrode (ISE), as well as a summary of performance data and a visualization of the ion transport mechanism.
Introduction to Thiacalix[1]arene Ionophores
Thiacalix[1]arenes are macrocyclic compounds that form a three-dimensional cavity, making them excellent candidates for host-guest chemistry.[2] The sulfur bridges in the thiacalix[1]arene backbone, along with the ease of functionalization at the upper and lower rims, allow for the design of highly selective and sensitive ionophores.[3][4] These ionophores can be incorporated into polymeric membranes to create ion-selective electrodes for the potentiometric detection of various ions. Amide-functionalized thiacalix[1]arenes, in particular, have shown significant promise for the selective binding of heavy metal ions such as silver (Ag⁺), lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and copper (Cu²⁺).[5][6]
Quantitative Performance Data
The performance of ion-selective electrodes based on thiacalix[1]arene derivatives is evaluated based on several key parameters, including the linear concentration range, the limit of detection (LOD), and the potentiometric selectivity coefficients (logKpot). The selectivity coefficient is a measure of the electrode's preference for the primary ion over an interfering ion. A more negative value of logKpot indicates a higher selectivity for the primary ion.
Table 1: Performance of Thiacalix[1]arene-Based Ion-Selective Electrodes for Heavy Metal Ions
| Ionophore Type | Primary Ion | Linear Range (M) | Detection Limit (M) | Major Interfering Ions | Reference |
| Amide Derivatives | Ag⁺ | 1.0 x 10⁻² - 4.0 x 10⁻⁷ | 3.5 x 10⁻⁸ - 1.0 x 10⁻⁷ | Hg²⁺, Fe³⁺ | [5] |
| Thioether Functionalized | Ag⁺ | 1.0 x 10⁻¹ - 1.0 x 10⁻⁶ | - | Hg²⁺ | [7] |
| Co(II) Complex | Cd²⁺ | 0.4 x 10⁻⁶ - 8.0 x 10⁻⁶ | 7.1 x 10⁻⁸ | - | [8] |
| Co(II) Complex | Pb²⁺ | 0.4 x 10⁻⁶ - 7.0 x 10⁻⁶ | 2.2 x 10⁻⁸ | - | [8] |
| Co(II) Complex | Cu²⁺ | 0.6 x 10⁻⁶ - 6.0 x 10⁻⁶ | 2.1 x 10⁻⁸ | - | [8] |
Table 2: Potentiometric Selectivity Coefficients (logKpotA,B) of Thiacalix[1]arene-Based ISEs
| Primary Ion (A) | Interfering Ion (B) | logKpotA,B | Ionophore Type | Reference |
| Ag⁺ | Hg²⁺ | -2.2 | Thioether Functionalized | [7] |
| Ag⁺ | Cu²⁺ | < -4.6 | Thioether Functionalized | [7] |
| Ag⁺ | Pb²⁺ | < -4.6 | Thioether Functionalized | [7] |
| Ag⁺ | Cd²⁺ | < -4.6 | Thioether Functionalized | [7] |
| Pb²⁺ | Ag⁺, Cu²⁺, Hg²⁺, K⁺, Na⁺ | - | Amide/Crown Ether Derivatives | [9] |
| Cd²⁺ | Pb²⁺, Zn²⁺, Co²⁺, Na⁺, K⁺ | - | Calixarenes, Schiff Bases | [9] |
| Hg²⁺ | Ag⁺, Pb²⁺, Cu²⁺, Fe³⁺, K⁺ | - | Crown Ethers | [9] |
| Cu²⁺ | Pb²⁺, Cd²⁺, Hg²⁺, Zn²⁺, Co²⁺ | - | Schiff Bases | [9] |
Experimental Protocols
Synthesis of Tetra-amide Functionalized p-tert-butylthiacalix[1]arene
This protocol describes the synthesis of a representative tetra-amide functionalized p-tert-butylthiacalix[1]arene, a versatile ionophore for heavy metal sensing.
Materials:
-
p-tert-butylthiacalix[1]arene
-
2-Chloro-N,N-diethylacetamide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Methanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve p-tert-butylthiacalix[1]arene in acetone in a round-bottom flask.
-
Add an excess of 2-chloro-N,N-diethylacetamide and K₂CO₃ (or Cs₂CO₃) to the solution. The molar ratio of thiacalix[1]arene to the alkylating agent and base can be optimized to control the degree of substitution. For tetra-substitution, a significant excess of the alkylating agent and base is typically used.
-
Reflux the reaction mixture for 24-48 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in toluene and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure tetra-amide functionalized p-tert-butylthiacalix[1]arene.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a PVC Membrane Ion-Selective Electrode
This protocol outlines the steps for preparing a PVC membrane electrode incorporating a thiacalix[1]arene ionophore.
Materials:
-
Thiacalix[1]arene ionophore (e.g., the tetra-amide derivative synthesized above)
-
Poly(vinyl chloride) (PVC) of high molecular weight
-
Plasticizer (e.g., bis(2-ethylhexyl)sebacate (DOS) or o-nitrophenyloctyl ether (o-NPOE))
-
Lipophilic salt/anion excluder (e.g., potassium tetrakis(4-chlorophenyl)borate (KTpClPB))
-
Tetrahydrofuran (THF), freshly distilled
-
Glassy carbon electrode (GCE) or other suitable electrode body
-
Internal reference solution (e.g., 0.01 M solution of the target ion salt)
-
Internal reference electrode (e.g., Ag/AgCl wire)
Procedure:
-
Membrane Cocktail Preparation:
-
Prepare a membrane cocktail by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF. A typical composition (by weight) is 1-2% ionophore, 30-33% PVC, 65-67% plasticizer, and 0.5-1% lipophilic salt.[1][9]
-
Thoroughly mix the components until a homogenous, viscous solution is obtained.
-
-
Membrane Casting:
-
Clean the surface of the glassy carbon electrode by polishing with alumina (B75360) slurry, followed by rinsing with deionized water and methanol.
-
Carefully drop-cast the membrane cocktail onto the clean, flat surface of the GCE.
-
Allow the solvent to evaporate slowly in a dust-free environment for at least 24 hours to form a uniform, transparent membrane.
-
-
Electrode Assembly and Conditioning:
-
Assemble the electrode body with the internal reference solution and the internal reference electrode.
-
Condition the newly fabricated ISE by soaking it in a 0.01 M solution of the primary ion for several hours (e.g., 12-24 hours) before use. This step ensures the formation of a stable and reproducible potential at the membrane-solution interface.
-
Determination of Potentiometric Selectivity Coefficients
The Fixed Interference Method (FIM) is a widely used technique to determine the selectivity of an ISE.[7]
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion.
-
Measure the potential of the ISE in each of these solutions against a suitable reference electrode.
-
Plot the measured potential as a function of the logarithm of the primary ion activity.
-
The selectivity coefficient (KpotA,B) is calculated from the intersection of the two linear portions of the calibration curve, one corresponding to the response to the primary ion and the other to the interfering ion. The activity at the intersection point is used in the Nikolsky-Eisenman equation to calculate the selectivity coefficient.[10]
Visualizations
Experimental Workflow for ISE Fabrication and Testing
Caption: Workflow for the synthesis of a thiacalix[1]arene ionophore and the subsequent fabrication and testing of an ion-selective electrode.
Ion Transport Mechanism
The selective ion transport across the membrane is facilitated by the thiacalix[1]arene ionophore through a carrier-based mechanism.
Caption: Carrier-based mechanism of ion transport across a PVC membrane facilitated by a thiacalix[1]arene ionophore (L).
This mechanism involves four key steps:
-
Complexation: The ionophore (L) at the sample-membrane interface selectively binds with the target metal ion (M⁺) to form a lipophilic complex ([ML]⁺).
-
Diffusion: The ion-ionophore complex diffuses across the hydrophobic membrane down its concentration gradient.
-
Decomplexation: At the membrane-internal solution interface, the metal ion is released from the complex into the internal solution.
-
Back Diffusion: The free ionophore diffuses back across the membrane to the sample interface, ready to transport another ion.
This process generates a potential difference across the membrane, which is measured and correlated to the concentration of the target ion in the sample. The selectivity of the electrode is determined by the specific binding affinity of the thiacalix[1]arene derivative for the target ion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of solid-contact Ag potentiometric sensors based on thiacalix[4]arene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. publications.iupac.org [publications.iupac.org]
Application Notes and Protocols for the Synthesis of Thiacalixarene-Functionalized Nanoparticles
Application Notes and Protocols for the Synthesis of Thiacalix[1]arene-Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of various thiacalix[1]arene-functionalized nanoparticles. Thiacalix[1]arenes are versatile macrocyclic compounds that, when anchored to nanoparticle surfaces, impart unique properties beneficial for applications in sensing, catalysis, and drug delivery.[1][2][3][4] This document outlines the synthesis of thiacalix[1]arene-functionalized gold, silver, and magnetic nanoparticles.
Introduction to Thiacalix[1]arene-Functionalized Nanoparticles
Thiacalix[1]arenes, cyclic oligomers produced from the condensation of phenols and formaldehyde, possess a unique three-dimensional structure with a hydrophobic cavity and functionalizable upper and lower rims.[4][5] This structure allows them to act as excellent host molecules and stabilizing agents for nanoparticles.[6] The sulfur bridges in thiacalix[1]arenes provide strong coordination sites for metal nanoparticles, enhancing their stability.[1] Functionalization of nanoparticles with thiacalix[1]arenes can improve their dispersion, biocompatibility, and provide specific recognition sites for targeted applications.[2][7]
Synthesis Protocols
This section details the synthesis of three types of thiacalix[1]arene-functionalized nanoparticles: gold (AuNPs), silver (AgNPs), and magnetic (Fe₃O₄ NPs).
Thiacalix[1]arene-Functionalized Gold Nanoparticles (AuNPs)
Gold nanoparticles functionalized with thiacalix[1]arenes exhibit excellent stability and can be used for various applications, including catalysis and bioimaging.[8][9][10][11] The synthesis typically involves the reduction of a gold salt in the presence of a thiacalix[1]arene derivative.
Experimental Workflow for AuNP Functionalization:
Caption: Workflow for the synthesis of thiacalix[1]arene-functionalized gold nanoparticles.
Detailed Protocol:
A robust method for functionalizing AuNPs involves the reductive grafting of calix[1]arenes bearing diazonium groups.[8][9][10]
-
Synthesis of Thiacalix[1]arene-Tetradiazonium Salt:
-
Synthesize a thiacalix[1]arene derivative with amino groups on the upper or lower rim.
-
Dissolve the amino-functionalized thiacalix[1]arene in an appropriate solvent (e.g., anhydrous acetonitrile).[12]
-
Add a diazotizing agent (e.g., NOBF₄) at low temperature (-40°C) under an inert atmosphere (Ar).[12]
-
Allow the reaction to proceed for a specified time to form the tetradiazonium salt.[12]
-
-
Synthesis of AuNPs:
-
Prepare a solution of tetrachloroauric acid (HAuCl₄) in ultrapure water.
-
Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), under vigorous stirring to form a colloidal gold solution.
-
-
Functionalization of AuNPs:
-
Purification:
-
Purify the functionalized AuNPs by repeated cycles of centrifugation and resuspension in a suitable solvent (e.g., 1 mM NaOH, followed by water) to remove unreacted ligands and byproducts.[12]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| AuNP Core Size | ~7.5 nm | [11] |
| Stability | Stable in high salt concentrations (150 mM NaCl) and wide pH range (2-13) | [8] |
| Grafting Density | Controllable by the ratio of calixarene (B151959) to AuNPs | [9] |
Thiacalix[1]arene-Functionalized Silver Nanoparticles (AgNPs)
A simple and eco-friendly method for synthesizing thiacalix[1]arene-capped silver nanoparticles (ThC-AgNPs) utilizes sunlight as a reducing agent.[13][14] These nanoparticles have shown high selectivity in detecting mercury ions.[13][14]
Experimental Workflow for AgNP Synthesis:
Caption: Sunlight-mediated synthesis of thiacalix[1]arene-functionalized silver nanoparticles.
Detailed Protocol:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of silver nitrate (B79036) (AgNO₃).
-
Prepare a solution of a thiophene-functionalized calix[1]arene (ThC) in a methanol-water mixture.[13]
-
-
Synthesis of ThC-AgNPs:
-
Mix the AgNO₃ and ThC solutions in a specific ratio. The ratio of AgNO₃ to ThC, as well as the methanol (B129727) to water ratio, are critical parameters.[13][14]
-
Expose the resulting solution to direct sunlight. The synthesis is sensitive to the duration of sun exposure.[13][14]
-
The formation of AgNPs is indicated by a color change in the solution.
-
-
Characterization:
-
Monitor the formation of AgNPs by UV-vis spectroscopy, observing the surface plasmon resonance (SPR) band.
-
Characterize the size and morphology of the synthesized nanoparticles using high-resolution transmission electron microscopy (HR-TEM).
-
Confirm the crystalline nature using X-ray diffraction (XRD) and the presence of the calixarene capping agent using IR spectroscopy.[13][14]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Limit of Detection (Hg²⁺) by UV-Vis | 0.5 nM (0.1 ppb) | [13] |
| Limit of Detection (Hg²⁺) by Amperometry | 10 nM (2 ppb) | [13] |
Thiacalix[1]arene-Functionalized Magnetic Nanoparticles (Fe₃O₄ NPs)
Thiacalix[1]arene-functionalized magnetic nanoparticles are promising for applications in drug delivery, as nanocarriers, and as catalysts, owing to their magnetic separability and biocompatibility.[2][5][15][16][17][18][19]
Experimental Workflow for Magnetic Nanoparticle Functionalization:
Caption: General workflow for the synthesis of thiacalix[1]arene-functionalized magnetic nanoparticles.
Detailed Protocol:
-
Synthesis of Fe₃O₄ Nanoparticles:
-
Prepare Fe₃O₄ nanoparticles via the co-precipitation of Fe²⁺ and Fe³⁺ salts in an alkaline solution.[5]
-
-
Surface Modification with Amino Groups:
-
Disperse the synthesized Fe₃O₄ nanoparticles in dry ethanol (B145695) by sonication.
-
Modify the surface of the nanoparticles with 3-aminopropyltrimethoxysilane (B80574) (APTMS) to introduce reactive amine groups.[15][17]
-
-
Immobilization of Thiacalix[1]arene:
-
Synthesize a formylated thiacalix[1]arene derivative.
-
Disperse the amine-modified Fe₃O₄ nanoparticles in dry ethanol.
-
Add the formylated thiacalix[1]arene to the nanoparticle suspension and reflux the mixture in the presence of a catalyst (e.g., acetic acid) and a drying agent (e.g., dry MgSO₄) for several hours.[15]
-
-
Purification and Characterization:
-
Separate the functionalized magnetic nanoparticles from the reaction mixture using an external magnet.
-
Wash the nanoparticles repeatedly with a suitable solvent (e.g., ethyl acetate) to remove unreacted precursors.[16]
-
Characterize the final product using Fourier Transform Infrared Spectroscopy (FTIR), Transmission Electron Microscopy (TEM), Thermogravimetric Analysis (TGA), and Vibrating Sample Magnetometry (VSM).[2][15][17]
-
Applications in Drug Delivery
Thiacalix[1]arene-functionalized nanoparticles are being explored as potential therapeutic systems. For instance, albumin/thiacalix[1]arene nanoparticles have been investigated for their ability to stabilize monomeric proteins and for the self-assembly with antibiotics like ciprofloxacin.[7] The presence of the macrocycle can increase the binding constant of drugs to carrier proteins.[7] Furthermore, p-sulfonatocalix[7]arene-functionalized gold nanoparticles have been shown to efficiently uptake and release the anticancer drug doxorubicin (B1662922) in a stimuli-responsive manner, making them promising for targeted drug delivery.[11] Amphoteric calix[1]arenes coated on magnetic nanoparticles have also been developed as nanocarriers for the simultaneous delivery of multiple anticancer drugs.[18][19]
Signaling Pathway for Stimuli-Responsive Drug Release:
This diagram illustrates a conceptual pathway for the targeted release of a drug from a thiacalix[1]arene-functionalized nanoparticle in a tumor microenvironment.
Caption: Conceptual pathway for stimuli-responsive drug release in a tumor microenvironment.
Characterization Methods
A suite of analytical techniques is essential for the comprehensive characterization of thiacalix[1]arene-functionalized nanoparticles.
| Technique | Purpose |
| UV-Vis Spectroscopy | To confirm the formation of nanoparticles (especially AuNPs and AgNPs) by observing the surface plasmon resonance (SPR) peak.[13][14] |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles.[5][15][17] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of nanoparticles in solution. |
| Fourier Transform Infrared (FTIR) Spectroscopy | To confirm the functionalization of nanoparticles with thiacalix[1]arene by identifying characteristic vibrational bands.[2][5][15] |
| X-Ray Diffraction (XRD) | To determine the crystalline structure of the nanoparticle core.[2][13][14] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of thiacalix[1]arene grafted onto the nanoparticle surface.[2][15][17] |
| Vibrating Sample Magnetometry (VSM) | To measure the magnetic properties of functionalized magnetic nanoparticles.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To characterize the structure of the synthesized thiacalix[1]arene ligands.[15][17] |
These protocols and data provide a foundational guide for the synthesis and application of thiacalix[1]arene-functionalized nanoparticles. Researchers are encouraged to adapt and optimize these methods for their specific research needs.
References
- 1. Polythiacalixarene-Embedded Gold Nanoparticles for Visible-Light-Driven Photocatalytic CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocompatible polyurethane/thiacalix[4]arenes functionalized Fe3O4 magnetic nanocomposites: Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Utilizing magnetic xanthan gum nanocatalyst for the synthesis of acridindion derivatives via functionalized macrocycle Thiacalix[4]arene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Controlled Functionalization of Gold Nanoparticles with Mixtures of Calix[4]arenes Revealed by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Synthesis of Calixarene-Capped Silver Nanoparticles for Colorimetric and Amperometric Detection of Mercury (HgII, Hg0) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Needle-shaped amphoteric calix[4]arene as a magnetic nanocarrier for simultaneous delivery of anticancer drugs to the breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiacalixarene in Drug Delivery Systems for Anticancer Therapy
Application Notes and Protocols: Thiacalix[1]arene in Drug Delivery Systems for Anticancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacalix[1]arenes are macrocyclic compounds composed of four phenolic units linked by sulfur bridges. Their unique cup-shaped structure, ease of functionalization at both the upper and lower rims, and ability to form host-guest complexes make them highly attractive scaffolds for the development of advanced drug delivery systems.[2] In anticancer therapy, thiacalix[1]arene-based nanocarriers offer the potential to improve the therapeutic index of conventional chemotherapeutic agents by enhancing their solubility, stability, and tumor-targeting capabilities, while minimizing off-target toxicity.[3][4] These systems can be engineered to respond to the tumor microenvironment, such as lower pH, facilitating triggered drug release at the site of action.[5][6] This document provides an overview of the applications of thiacalix[1]arene-based systems in anticancer drug delivery, along with detailed protocols for their synthesis, characterization, and evaluation.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize key quantitative data from studies on thiacalix[1]arene and calix[1]arene-based drug delivery systems designed for anticancer therapy.
Table 1: Physicochemical Characterization of Thiacalix[1]arene-Based Nanocarriers
| Carrier Type | Drug | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| FA-CA-DOX Micelles | Doxorubicin (B1662922) | ~150 | - | 6.85 ± 0.6 | 41.10 ± 3.60 | |
| Amphoteric Calix[1]arene MNPs | Doxorubicin & Methotrexate | ~100-200 | - | - | >90 (for both drugs) | [7] |
| Sulfobetaine Thiacalix[1]arene Aggregates with Ag+ | - | ~168 | - | - | - | [8] |
| Mannosylated-Calix[1]arene Micelles | Doxorubicin | ~100-150 | - | - | - | [9] |
| Thioacetamide Calix[1]arene | - | - | - | - | - | [10] |
MTPs: Magnetic Nanoparticles
Table 2: In Vitro Cytotoxicity of Thiacalix[1]arene-Based Drug Delivery Systems
| Cell Line | Carrier/Drug Formulation | IC50 Value | Reference |
| HuTu-80 | Thiacalix[1]arene (cone, with fluorescein) | 49.11 µg/mL | [11] |
| A549 | Thiacalix[1]arene (cone, with fluorescein) | >50 µg/mL | [11] |
| HuTu-80 | Thiacalix[1]arene (cone, with phenylisocyanate) | 21.83 µg/mL | [11] |
| A549 | Thiacalix[1]arene (cone, with phenylisocyanate) | 37.55 µg/mL | [11] |
| Caco-2 | Thioacetamide Calix[1]arene (CAII) | 19.02 ± 0.04 µM | [10] |
| MCF-7 | Amphoteric Calix[1]arene MNP-DOX-MTX | Significant cell viability reduction | [7] |
| M-HeLa | Sulfobetaine Thiacalix[1]arene (partial cone)/Ag+ | More potent than imatinib (B729) mesylate | [8][12] |
| A549, HeLa, HepG2, HCT116, MCF-7, MDA-MB231, SW480 | FA-CA-DOX Micelles | More significant inhibitory effect than free DOX |
Visualizations: Structures, Workflows, and Mechanisms
Caption: Structure of a functionalized thiacalix[1]arene drug delivery system.
Caption: Experimental workflow for developing thiacalix[1]arene nanocarriers.
Caption: Mechanism of pH-triggered drug release in a cancer cell.
Experimental Protocols
Synthesis of a p-Sulfonatothiacalix[1]arene Carrier
This protocol is a generalized procedure based on common methods for synthesizing water-soluble thiacalix[1]arenes.[13][14]
Materials:
-
p-tert-butylthiacalix[1]arene
-
Concentrated sulfuric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethanol
Procedure:
-
Place p-tert-butylthiacalix[1]arene in a round-bottom flask.
-
Slowly add concentrated sulfuric acid to the flask with stirring in an ice bath.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonated product.
-
Filter the precipitate and wash thoroughly with cold deionized water until the washings are neutral.
-
Dissolve the crude product in a minimal amount of hot water and neutralize with a 1 M NaOH solution.
-
Precipitate the sodium salt of p-sulfonatothiacalix[1]arene by adding ethanol.
-
Filter the product, wash with ethanol, and dry under vacuum.
-
Characterize the final product using NMR and FTIR spectroscopy.
Preparation of Doxorubicin-Loaded Thiacalix[1]arene Nanoparticles
This protocol describes a common dialysis method for drug loading.[15]
Materials:
-
Functionalized thiacalix[1]arene derivative
-
Doxorubicin hydrochloride (DOX)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
-
Triethylamine (B128534) (if deprotonation of DOX is needed)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Dissolve a specific amount of the functionalized thiacalix[1]arene and DOX in DMSO. If using DOX hydrochloride, add a molar excess of triethylamine to deprotonate the drug.
-
Stir the solution for a few hours at room temperature in the dark to allow for complex formation.
-
Transfer the solution into a dialysis bag.
-
Dialyze against a large volume of PBS (pH 7.4) at 4°C for 24-48 hours, with several changes of the dialysis buffer to ensure complete removal of the organic solvent and unloaded drug.
-
Collect the solution from the dialysis bag, which now contains the DOX-loaded nanoparticles.
-
Filter the solution through a 0.45 µm syringe filter to remove any aggregates.
-
Store the nanoparticle suspension at 4°C.
Characterization of Nanoparticles
a) Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the hydrodynamic diameter and polydispersity index (PDI).[16]
-
Measure the zeta potential using the same instrument to assess surface charge and stability.[17]
b) Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticles (drug + carrier).
-
To determine the amount of encapsulated drug, dissolve the lyophilized powder in a suitable solvent (e.g., DMSO) to break the nanoparticles and release the drug.
-
Quantify the drug concentration using UV-Vis spectrophotometry or HPLC by comparing to a standard calibration curve of the free drug.[15]
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:[18][19]
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
-
In Vitro pH-Responsive Drug Release Study
This protocol uses a dialysis method to simulate drug release in physiological and tumor microenvironments.[15][20]
Materials:
-
DOX-loaded nanoparticle suspension
-
PBS (pH 7.4)
-
Acetate buffer or PBS (pH 5.0-6.5)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Shaking incubator at 37°C
Procedure:
-
Place a known volume (e.g., 1 mL) of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger container with a known volume (e.g., 50 mL) of release buffer (pH 7.4 or pH 5.0-6.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of DOX in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug release over time.
MTT Cytotoxicity Assay
This protocol is used to assess the in vitro anticancer activity of the drug-loaded nanoparticles.[4][21]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free DOX, blank nanoparticles, and DOX-loaded nanoparticles at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, remove the medium and replace it with fresh medium containing serial dilutions of free DOX, blank nanoparticles, and DOX-loaded nanoparticles. Include untreated cells as a control.
-
Incubate the plates for another 48 or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).[22]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. A Modular Solid Phase Synthesis Approach for Glycocalix[4]Arene Derivatives and Their Multivalent Presentation on Ultrasmall Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 4. atcc.org [atcc.org]
- 5. Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Graphviz [graphviz.org]
- 8. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Research progress on calixarene/pillararene-based controlled drug release systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Albumin/Thiacalix[4]arene Nanoparticles as Potential Therapeutic Systems: Role of the Macrocycle for Stabilization of Monomeric Protein and Self-Assembly with Ciprofloxacin [mdpi.com]
- 15. Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 药物递送常见问题 [sigmaaldrich.com]
- 19. rsc.org [rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. cyrusbio.com.tw [cyrusbio.com.tw]
- 22. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiacalixarene in Gas Sensing and Electronic Nose Technology: Application Notes and Protocols
Application of Thiacalix[1]arene in Gas Sensing and Electronic Nose Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacalix[1]arenes, a class of sulfur-bridged macrocyclic compounds, have emerged as highly promising materials in the field of chemical sensing. Their unique structural features, including a well-defined cavity, facile functionalization at the upper and lower rims, and strong interactions with various guest molecules, make them ideal candidates for the development of sensitive and selective gas sensors. When integrated into electronic nose (e-nose) systems, these sensors can provide powerful tools for the detection and discrimination of complex volatile organic compound (VOC) mixtures, with significant applications in environmental monitoring, medical diagnostics, and quality control in the pharmaceutical and food industries.
This document provides detailed application notes and experimental protocols for the utilization of thiacalix[1]arene-based sensors in gas sensing and electronic nose technology.
Key Applications
Thiacalix[1]arene-based sensors have demonstrated significant potential in a variety of applications, including:
-
Environmental Monitoring: Detection of pollutants such as halogenated aromatic compounds and volatile organic compounds (VOCs) in the air.[2]
-
Medical Diagnostics: Analysis of breath samples for the detection of disease biomarkers.
-
Food and Beverage Quality Control: Assessment of freshness, spoilage, and authenticity by analyzing the volatile profiles of food products.
-
Industrial Safety: Monitoring of toxic gases and solvent vapors in industrial settings.
Data Presentation: Performance of Thiacalix[1]arene-Based Gas Sensors
The performance of gas sensors is typically evaluated based on several key parameters, including sensitivity, limit of detection (LOD), response time, and recovery time. The following tables summarize the quantitative data for various thiacalix[1]arene-based sensors from the literature.
Table 1: Performance of Thiacalix[1]arene-Coated Quartz Crystal Microbalance (QCM) Sensors for VOC Detection.
| Thiacalixarene Derivative | Target Analyte | Sensor Type | Sensitivity | Limit of Detection (LOD) | Response Time (s) | Recovery Time (s) | Reference |
| Amino morpholine (B109124) schiff base functionalized calix[1]arene | Formaldehyde | QCM | 18.324 Hz/ppm | 0.67 ppm | - | - | [3] |
| Tungsten-capped calix[1]arene conducting polymer | Methane | Chemiresistive | - | < 50 ppm (experimental), 2 ppm (theoretical) | 56 | 102 | [4] |
| Calix-7 with amino and imidazole (B134444) groups | Methylene Chloride | QCM | - | 54.1 ppm | - | - | |
| Thiacalix[1]arene derivatives | Halogen-aromatic compounds | QCM | - | ppm level | - | - | [5][6] |
Note: "-" indicates data not reported in the cited literature.
Signaling Pathway and Experimental Workflows
To visualize the underlying processes in thiacalix[1]arene-based gas sensing, the following diagrams illustrate the signaling pathway of a QCM sensor and the general experimental workflows for sensor fabrication and electronic nose operation.
Caption: Signaling pathway of a thiacalix[1]arene-based QCM gas sensor.
Caption: General experimental workflow for thiacalix[1]arene-based gas sensor development and e-nose analysis.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Thiacalix[1]arene
This protocol provides a general procedure for the synthesis of a thiacalix[1]arene derivative functionalized at the lower rim, which can be adapted for various functionalities.
Materials:
-
p-tert-butylthiacalix[1]arene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Appropriate alkylating or acylating agent (e.g., 2-bromoethanol, chloroacetyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvents for extraction and purification (e.g., dichloromethane (B109758), methanol, hexane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve p-tert-butylthiacalix[1]arene in anhydrous DMF.
-
Deprotonation: Add a suitable base (e.g., 2.5 equivalents of K₂CO₃ per hydroxyl group) to the solution and stir at room temperature for 1-2 hours to deprotonate the phenolic hydroxyl groups.
-
Functionalization: Slowly add the desired functionalizing agent (e.g., 2.5 equivalents of the alkylating or acylating agent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR spectroscopy to confirm its structure and purity.
Protocol 2: Fabrication of a Thiacalix[1]arene-Coated QCM Sensor
This protocol describes the fabrication of a gas sensor by coating a Quartz Crystal Microbalance (QCM) crystal with a synthesized thiacalix[1]arene derivative.
Materials:
-
QCM crystals (e.g., AT-cut, gold electrodes)
-
Synthesized thiacalix[1]arene derivative
-
High-purity solvent (e.g., chloroform, toluene)
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution )
-
Deionized water
-
Nitrogen gas source
-
Spin-coater or micropipette for drop-casting
Procedure:
-
Cleaning of QCM Crystal:
-
Immerse the QCM crystal in Piranha solution for 5-10 minutes to remove organic residues. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the crystal thoroughly with deionized water.
-
Dry the crystal under a gentle stream of nitrogen gas.
-
-
Preparation of Coating Solution:
-
Prepare a dilute solution of the thiacalix[1]arene derivative in a high-purity solvent (e.g., 0.1 - 1 mg/mL in chloroform). The optimal concentration may need to be determined experimentally.
-
-
Coating Method (choose one):
-
Spin-Coating:
-
Place the cleaned QCM crystal on the spin-coater chuck.
-
Apply a small volume (e.g., 20-50 µL) of the thiacalix[1]arene solution to the center of the crystal.
-
Spin the crystal at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds) to create a uniform thin film.
-
-
Drop-Casting:
-
Carefully drop a small, precise volume (e.g., 1-5 µL) of the thiacalix[1]arene solution onto the gold electrode area of the QCM crystal.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature or in a controlled-temperature oven.
-
-
-
Drying/Annealing:
-
Dry the coated QCM crystal in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for several hours to remove any residual solvent.
-
-
Characterization:
-
Measure the resonant frequency of the coated QCM crystal to determine the initial mass of the deposited film.
-
Optionally, characterize the surface morphology of the coating using techniques such as Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
Protocol 3: Gas Sensing Measurement using an Electronic Nose Setup
This protocol outlines the general procedure for testing the gas sensing performance of the fabricated thiacalix[1]arene-coated QCM sensors using a laboratory-based electronic nose system.
Materials and Equipment:
-
Fabricated thiacalix[1]arene-coated QCM sensors
-
Electronic nose system equipped with:
-
A sensor chamber to house the QCM sensors
-
Mass flow controllers (MFCs) for precise gas flow control
-
A gas mixing system
-
An oscillator circuit and frequency counter connected to a data acquisition system
-
-
Target gas cylinders (with known concentrations)
-
Carrier gas (e.g., dry nitrogen or synthetic air)
-
Computer with data acquisition and analysis software
Procedure:
-
System Setup and Stabilization:
-
Install the thiacalix[1]arene-coated QCM sensors into the sensor chamber of the electronic nose.
-
Purge the system with the carrier gas at a constant flow rate (e.g., 100-200 mL/min) until a stable baseline frequency is achieved for all sensors. This may take 30-60 minutes.
-
-
Exposure to Target Gas:
-
Introduce a specific concentration of the target gas by mixing it with the carrier gas using the MFCs.
-
Maintain a constant total flow rate.
-
Record the frequency change of each QCM sensor as a function of time. The exposure time can range from a few seconds to several minutes, depending on the sensor's response time.
-
-
Purging and Recovery:
-
Stop the flow of the target gas and purge the sensor chamber with the carrier gas only.
-
Continue to record the frequency as the sensors recover to their baseline. The time taken for the frequency to return to the baseline is the recovery time.
-
-
Data Collection for Different Concentrations and Analytes:
-
Repeat steps 2 and 3 for a range of different concentrations of the target gas to generate a calibration curve.
-
To assess selectivity, repeat the measurements with other potential interfering gases.
-
-
Data Analysis:
-
The primary data is the frequency shift (Δf), which is the difference between the baseline frequency and the frequency upon exposure to the analyte.
-
Calculate the sensitivity of the sensor from the slope of the calibration curve (Δf vs. concentration).
-
Determine the response and recovery times (typically the time to reach 90% of the final frequency shift and return to 10% of the baseline, respectively).
-
For electronic nose applications with multiple sensors, use pattern recognition techniques such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) to analyze the collective response of the sensor array and discriminate between different analytes.
-
References
- 1. researchgate.net [researchgate.net]
- 2. sites.fct.unl.pt [sites.fct.unl.pt]
- 3. QCM-Based Electronic Nose for Near-Real-Time BTEX Detection | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 4. biolinscientific.com [biolinscientific.com]
- 5. Development of Portable Electronic Nose for VOC Detection | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiacalixarene-Based Fluorescent Probes for Biological Imaging
Application Notes and Protocols: Thiacalix[1]arene-Based Fluorescent Probes for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of thiacalix[1]arene-based fluorescent probes in biological imaging. This document covers the synthesis, photophysical properties, and application of these versatile molecular sensors for the detection of various analytes, including metal ions and for theranostic purposes in cancer cell lines.
Introduction to Thiacalix[1]arene-Based Fluorescent Probes
Thiacalix[1]arenes are macrocyclic compounds that serve as excellent scaffolds for the development of fluorescent probes. Their three-dimensional pre-organized structure allows for the incorporation of fluorophores and recognition moieties, leading to sensors with high selectivity and sensitivity. These probes operate on principles such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and excimer formation/quenching, enabling the detection of specific analytes through changes in their fluorescence signals. Their applications in biological imaging are rapidly expanding, offering powerful tools for studying cellular processes and for the development of new diagnostic and therapeutic agents.
Quantitative Data Summary
The following tables summarize the key photophysical and biological activity data for a selection of thiacalix[1]arene-based fluorescent probes.
Table 1: Photophysical Properties of Thiacalix[1]arene-Based Fluorescent Probes
| Probe Name/Description | Target Analyte | Excitation (λ_ex) (nm) | Emission (λ_em) (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Change |
| Pyrene-appended thiacalix[1]arene (cone) | Fe³⁺ | 343 | 475 (excimer) | - | - | Quenching |
| Fluorescein-labeled thiacalix[1]arene (cone) | Theranostic Agent | ~495 | ~520 | - | - | - |
| Fluorescein-labeled thiacalix[1]arene (1,3-alternate) | Theranostic Agent | ~495 | ~520 | - | - | - |
| Thiacalix[1]arene phosphonate (B1237965) C-800 | Zn²⁺ | 340 | - | - | - | Enhancement |
| Pyrene-armed calix[1]arene | Cu²⁺ | 350 | 370-450 (monomer), 503 (excimer) | - | - | Quenching |
Table 2: Cytotoxicity Data of Fluorescein-Labeled Thiacalix[1]arenes [2][3][4]
| Cell Line | Probe Conformation | IC₅₀ (µg/mL) |
| A549 (Human Lung Adenocarcinoma) | cone | 37.55 |
| A549 (Human Lung Adenocarcinoma) | 1,3-alternate | Not significantly toxic |
| HuTu-80 (Human Duodenal Adenocarcinoma) | cone | 21.83 - 49.11 |
| HuTu-80 (Human Duodenal Adenocarcinoma) | 1,3-alternate | Not significantly toxic |
Signaling Pathways and Experimental Workflows
General Mechanism of "Turn-Off" Fluorescence Sensing for Metal Ions
Many thiacalix[1]arene-based probes for metal ion detection operate via a "turn-off" or quenching mechanism. Upon binding of a paramagnetic metal ion, such as Fe³⁺ or Cu²⁺, the fluorescence of the appended fluorophore is quenched through processes like photoinduced electron transfer.
References
- 1. Thiacalix[4]arene based fluorescent probe for sensing and imaging of Fe3+ ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescein-Labeled Thiacalix[4]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescein-Labeled Thiacalix[4]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Immobilization of Thiacalixarene on Graphene Field-Effect Transistors for Selective Copper Ion Detection
Application Notes and Protocols: Immobilization of Thiacalix[1]arene on Graphene Field-Effect Transistors for Selective Copper Ion Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the functionalization of graphene field-effect transistors (GFETs) with Thiacalix[1]arene for the purpose of selective heavy metal ion detection. The primary application demonstrated is the sensitive and selective detection of copper (II) ions (Cu²⁺) in an aqueous environment.
Overview
Graphene, a two-dimensional allotrope of carbon, possesses exceptional electronic properties, making it an ideal material for highly sensitive electronic sensors.[2] Graphene field-effect transistors (GFETs) are particularly promising for chemical and biological sensing applications.[2] Functionalization of the graphene surface with specific receptor molecules allows for the selective detection of target analytes.
This protocol details the immobilization of Thiacalix[1]arene, a macrocyclic compound known to form complexes with various heavy metal ions, onto the graphene surface of a GFET. The immobilization is achieved through non-covalent π-π stacking interactions between the aromatic rings of the Thiacalix[1]arene and the graphene lattice. This straightforward approach preserves the intrinsic electronic properties of graphene while anchoring the receptor molecules. The resulting Thiacalix[1]arene-functionalized GFET (TCA-GFET) demonstrates high selectivity for Cu²⁺ ions.[2]
Performance Characteristics
The TCA-GFET sensor exhibits a reliable response to varying concentrations of Cu²⁺ ions. The key performance metrics are summarized in the table below.
| Parameter | Value | Notes |
| Analyte | Copper (II) ion (Cu²⁺) | |
| Detection Range | 1 µM to 1 mM | The sensor response, measured as a shift in the Dirac point (VDP), correlates with the Cu²⁺ concentration within this range.[2] |
| Selectivity | High | No significant response was observed for other metal ions such as Na⁺, Mg²⁺, Ni²⁺, and Cd²⁺ at concentrations of 500 µM.[2] |
| Immobilization Method | π-π Stacking | A non-covalent functionalization method that is simple and preserves the graphene's electronic properties.[2] |
Experimental Protocols
This section provides a step-by-step guide for the preparation of the Thiacalix[1]arene solution and the subsequent immobilization onto a fabricated GFET.
Materials and Reagents
-
Thiacalix[1]arene (TCA)
-
Chloroform (B151607) (CHCl₃), anhydrous
-
Fabricated Graphene Field-Effect Transistors (GFETs)
-
Deionized (DI) water
-
Nitrogen gas (for drying)
Protocol for Thiacalix[1]arene Immobilization
-
Preparation of Thiacalix[1]arene Solution:
-
Immobilization of Thiacalix[1]arene on GFET:
-
Immerse the fabricated GFET chip into the 50 µM Thiacalix[1]arene solution.[2]
-
The incubation time should be sufficient to allow for the self-assembly and π-π stacking of the TCA molecules onto the graphene surface. While the original source does not specify an incubation time, a typical duration for similar π-π stacking procedures is in the range of 1-4 hours at room temperature.
-
After incubation, carefully remove the GFET from the solution.
-
Gently rinse the GFET chip with fresh chloroform to remove any loosely bound TCA molecules.
-
Dry the functionalized GFET under a gentle stream of nitrogen gas.[2]
-
-
Device Assembly for Measurement:
-
For liquid-gated measurements, attach a silicon rubber pool or a PDMS well to the GFET, ensuring the graphene channel is exposed within the well.[2]
-
This setup allows for the introduction of buffer solutions and analytes directly onto the functionalized graphene surface.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and relationships in the functionalization and operation of the TCA-GFET sensor.
Application Notes and Protocols: Thiacalixarene-Supported Molecular Clusters for Catalysis
Application Notes and Protocols: Thiacalix[1]arene-Supported Molecular Clusters for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and catalytic applications of molecular clusters supported by thiacalix[1]arene scaffolds. The unique structural features of thiacalix[1]arenes, including their pre-organized cavities and the presence of soft sulfur donor atoms, make them exceptional ligands for the construction of robust and highly active catalytic clusters. This document outlines protocols for the synthesis of these catalysts and their application in key organic transformations, including oxidative desulfurization, photocatalytic CO₂ reduction, and palladium-catalyzed cross-coupling reactions.
Oxidative Desulfurization (ODS)
Thiacalix[1]arene-supported polyoxometalate (POM) hybrid clusters have emerged as highly efficient and recyclable catalysts for the oxidative desulfurization of fuels, a critical process for environmental protection.
Application Note:
Polyoxometalate-thiacalix[1]arene hybrids, such as those incorporating nickel or silver, demonstrate excellent catalytic activity in the oxidation of sulfur-containing compounds like dibenzothiophene (B1670422) (DBT) and its derivatives.[2][3] The thiacalix[1]arene macrocycle acts as a robust support, enhancing the stability and accessibility of the catalytically active POM units. These heterogeneous catalysts can be readily recovered and reused multiple times without a significant loss of activity, making them economically and environmentally attractive.
Quantitative Data:
| Catalyst | Substrate | Conversion (%) | Time (h) | Temperature (°C) | Reusability (Cycles) | Ref. |
| [Ni₃L₂(CH₃OH)₆(H₂O)₄][PMo₁₂O₄₀]₂ | Dibenzothiophene | >99 | 2 | 50 | 4 | [3] |
| [Ag₃L(PMo₁₂O₄₀)] | Dibenzothiophene | >99 | 2 | 50 | 4 | [3] |
| [Co₄(TC4A)PW₈O₃₂]⁷⁻ | Thioanisole | 98 | 1 | 60 | 5 | [4] |
| [Ni₄(TC4A)PW₈O₃₂]⁷⁻ | Thioanisole | 96 | 1 | 60 | 5 | [4] |
L = tetra-[5-(mercapto)-1-methyltetrazole]-thiacalix[1]arene
Experimental Protocol: Synthesis of [Ag₃L(PMo₁₂O₄₀)] Hybrid Catalyst
This protocol is adapted from the synthesis of polyoxometalate-thiacalix[1]arene-based inorganic-organic hybrids.[3]
Materials:
-
tetra-[5-(mercapto)-1-methyltetrazole]-thiacalix[1]arene (L)
-
AgNO₃
-
H₃PMo₁₂O₄₀
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 25 mL Teflon-lined stainless-steel autoclave, dissolve L (0.02 mmol) and AgNO₃ (0.06 mmol) in 10 mL of a DMF/acetonitrile mixed solvent (1:1, v/v).
-
Stir the solution for 30 minutes at room temperature.
-
Add H₃PMo₁₂O₄₀ (0.02 mmol) to the solution and stir for another 15 minutes.
-
Seal the autoclave and heat it at 120 °C for 72 hours.
-
After cooling to room temperature, yellow block-shaped crystals of the product are collected by filtration, washed with deionized water, and dried in air.
Experimental Protocol: Catalytic Oxidative Desulfurization of Dibenzothiophene
Materials:
-
[Ag₃L(PMo₁₂O₄₀)] catalyst
-
Dibenzothiophene (DBT)
-
Model fuel (e.g., n-octane)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) as the oxidant
-
Acetonitrile (for extraction)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare a model fuel by dissolving DBT in n-octane to a final sulfur concentration of 500 ppm.
-
In a 50 mL round-bottom flask, add 10 mg of the [Ag₃L(PMo₁₂O₄₀)] catalyst to 10 mL of the model fuel.
-
Add a stoichiometric amount of TBHP (oxidant to sulfur molar ratio, O/S = 4).
-
Heat the reaction mixture to 50 °C and stir vigorously for 2 hours.
-
After the reaction, cool the mixture to room temperature.
-
The oxidized sulfur compounds (sulfones) are extracted from the model fuel using an equal volume of acetonitrile.
-
The oil phase is analyzed by GC to determine the conversion of DBT.
-
The catalyst can be recovered by filtration, washed with acetonitrile, dried, and reused for subsequent catalytic cycles.
Experimental Workflow for Oxidative Desulfurization
Caption: Workflow for the synthesis, catalytic use, and recycling of thiacalix[1]arene-POM catalysts.
Photocatalytic CO₂ Reduction
Thiacalix[1]arene-supported cobalt and bimetallic clusters are promising photocatalysts for the conversion of CO₂ into valuable chemical feedstocks, such as carbon monoxide (CO).
Application Note:
A thiacalix[1]arene-supported octahedral Na@Co₂₄ cluster has been shown to be an effective photocatalyst for the selective reduction of CO₂ to CO under visible light irradiation.[5][6] The modular assembly of Co₄-(TC4A) polynuclear secondary building units provides a robust framework with well-defined active sites. Post-synthetic modification, such as the exchange of Na⁺ with Cu²⁺, can further enhance the visible-light absorption and catalytic performance due to synergistic effects between the metal centers.[5]
Quantitative Data:
| Catalyst | Product | Selectivity (%) | TON | Quantum Yield (%) | Conditions | Ref. |
| Na@Co₂₄ | CO | >95 | 15.6 | 0.23 | Visible light, [Ru(bpy)₃]²⁺ photosensitizer, BIH sacrificial agent | [5] |
| Cu@Co₂₄ | CO | >98 | 25.8 | 0.38 | Visible light, [Ru(bpy)₃]²⁺ photosensitizer, BIH sacrificial agent | [5] |
TON (Turnover Number) calculated after 4 hours of irradiation.
Experimental Protocol: Synthesis of Na@Co₂₄ Cluster
This protocol is based on the synthesis of the thiacalix[1]arene-supported octahedral Na@Co₂₄ cluster.[5]
Materials:
-
p-tert-butylthiacalix[1]arene (H₄TC4A)
-
Co(OAc)₂·4H₂O
-
2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT)
-
NaOH
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a 20 mL glass vial, dissolve H₄TC4A (0.03 mmol) and Co(OAc)₂·4H₂O (0.12 mmol) in 5 mL of DMF.
-
Add a solution of TPT (0.04 mmol) in 3 mL of DMF.
-
Add 0.5 mL of a 1 M NaOH solution in methanol.
-
Seal the vial and heat at 85 °C for 3 days.
-
After cooling to room temperature, red block-shaped crystals of the Na@Co₂₄ cluster are formed.
-
The crystals are collected by filtration, washed with DMF, and dried in air.
Experimental Protocol: Photocatalytic CO₂ Reduction
Materials:
-
Na@Co₂₄ cluster catalyst
-
[Ru(bpy)₃]Cl₂·6H₂O (photosensitizer)
-
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH, sacrificial electron donor)
-
Acetonitrile (anhydrous)
-
CO₂ (high purity)
Procedure:
-
In a 10 mL quartz reaction vessel, add 2 mg of the Na@Co₂₄ cluster, 10 mg of [Ru(bpy)₃]Cl₂·6H₂O, and 20 mg of BIH.
-
Add 4 mL of anhydrous acetonitrile to the vessel.
-
Seal the vessel and purge with high-purity CO₂ for 30 minutes.
-
Irradiate the reaction mixture with a 300 W Xe lamp equipped with a 420 nm cut-off filter.
-
Maintain the reaction temperature at 25 °C using a water bath.
-
After a specific time interval (e.g., 4 hours), analyze the gas phase products (CO, H₂) using a gas chromatograph.
-
Analyze the liquid phase for any other products using appropriate analytical techniques.
Logical Relationship for Photocatalytic CO₂ Reduction```dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. novecal.com [novecal.com]
- 2. Thiacalix[4]arene-supported molecular clusters for catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Assembly of polyoxometalate-thiacalix[4]arene-based inorganic–organic hybrids as efficient catalytic oxidation desulfurization catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Post-synthetic atomically precise single-CuII sites in a thiacalix[4]arene-supported octahedral Na@Co24 cluster: the Cu–Co synergistic effect for selective photocatalytic conversion of CO2 to CO - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Thiacalixarene-Based Metal-Organic Frameworks: A Versatile Platform for Advanced Applications
Thiacalix[1]arene-Based Metal-Organic Frameworks: A Versatile Platform for Advanced Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacalix[1]arenes, macrocyclic compounds featuring a "cup-like" structure with sulfur bridges, have emerged as highly versatile building blocks in the construction of Metal-Organic Frameworks (MOFs). Their unique conformational flexibility, rich coordination chemistry, and inherent porosity make them ideal candidates for creating robust and functional MOFs. These thiacalix[1]arene-based MOFs (TC-MOFs) have demonstrated significant potential in a wide array of applications, including catalysis, sensing, and notably, in the field of drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of TC-MOFs, with a particular focus on their use as drug delivery vehicles.
Applications of Thiacalix[1]arene-Based MOFs
The unique structural and chemical properties of TC-MOFs have led to their exploration in several key scientific and technological areas:
-
Catalysis: The presence of sulfur atoms and the ability to incorporate various metal centers make TC-MOFs promising catalysts for a range of organic transformations.[2] The defined pore structure and high surface area can enhance catalytic activity and selectivity.
-
Electrochemical Sensing: TC-MOFs have been successfully employed as modifiers for electrodes in electrochemical sensors. Their ability to selectively bind to specific analytes, coupled with their inherent conductivity, allows for the sensitive and selective detection of various compounds, including antibiotics and heavy metal ions.[3]
-
Drug Delivery: The tunable porosity, high drug loading capacity, and potential for stimuli-responsive drug release make TC-MOFs excellent candidates for advanced drug delivery systems.[4][5] They can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific sites within the body.[4][5] The functionalizable nature of the thiacalix[1]arene ligand allows for the attachment of targeting moieties to enhance cell-specific uptake.[6]
-
Gas Sorption and Separation: The porous nature of TC-MOFs makes them suitable for applications in gas storage and separation. By tuning the pore size and surface chemistry, it is possible to achieve selective adsorption of specific gases.
Quantitative Data Summary
The following table summarizes key quantitative data for representative thiacalix[1]arene-based MOFs and related materials, providing a comparative overview of their physicochemical properties.
| Material Name/Description | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application | Reference |
| SCA@MIL-101-30 | Cr | 1073 | 0.52 | CO₂ Separation, Catalysis | [7] |
| MIL-101 | Cr | 2660 | 1.0 | CO₂ Separation | [7] |
| Organoclay/Cu-MOF composite | Cu | 192 | - | Electrochemical Sensing | [8] |
| Sulfonated azocalix[1]arene-modified MOF nanosheets | Hf | - | - | Doxorubicin removal | [9] |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of Thiacalix[1]arene-Based MOFs
This protocol outlines a general procedure for the synthesis of TC-MOFs using the solvothermal method. Specific parameters may need to be optimized depending on the desired metal and thiacalix[1]arene derivative.
Materials:
-
Thiacalix[1]arene derivative (e.g., p-tert-butylthiacalix[1]arene)
-
Metal salt (e.g., Copper(II) acetate, Cobalt(II) chloride)
-
Organic solvent (e.g., N,N-Dimethylformamide (DMF), Methanol (B129727) (MeOH), Ethanol (EtOH))
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the chosen thiacalix[1]arene derivative in a suitable organic solvent or a mixture of solvents in a glass vial.
-
In a separate vial, dissolve the metal salt in a compatible organic solvent.
-
-
Mixing and Sealing:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Stir the mixture for a predetermined time (e.g., 30 minutes) at room temperature to ensure homogeneity.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to the desired reaction temperature (typically between 100-150 °C) and maintain this temperature for a specified duration (e.g., 24-72 hours).[10]
-
-
Cooling and Product Collection:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting crystalline product by filtration or centrifugation.
-
-
Washing and Activation:
-
Wash the collected crystals with fresh solvent (e.g., DMF, followed by ethanol) several times to remove any unreacted precursors.
-
Activate the MOF by solvent exchange with a low-boiling-point solvent (e.g., methanol or ethanol) followed by drying under vacuum at an elevated temperature (e.g., 80-120 °C) to remove the solvent molecules from the pores.
-
Protocol 2: Synthesis of a Copper-Thiacalix[1]arene MOF (Illustrative Example)
This protocol provides a more specific example for the synthesis of a copper-based TC-MOF, based on literature reports.[2]
Materials:
-
Functionalized thiacalix[1]arene ligand (L)
-
Copper(I) chloride (CuCl)
-
Methanol (CH₃OH)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
A mixture of the functionalized thiacalix[1]arene ligand (L) and CuCl is prepared in methanol.
-
The mixture is sealed in a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 48 hours).
-
After cooling to room temperature, the resulting crystals of the Cu-TC-MOF are collected, washed with fresh methanol, and dried.
Protocol 3: Drug Loading into Thiacalix[1]arene-Based MOFs
This protocol describes a general method for loading a therapeutic agent, such as doxorubicin, into the pores of a TC-MOF.[4]
Materials:
-
Activated Thiacalix[1]arene-based MOF
-
Drug to be loaded (e.g., Doxorubicin hydrochloride)
-
Phosphate-buffered saline (PBS) or other suitable solvent
-
Centrifuge
Procedure:
-
Dispersion of MOF: Disperse a known amount of the activated TC-MOF in a solution of the drug in a suitable solvent (e.g., PBS).
-
Incubation: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for the diffusion of the drug molecules into the MOF pores.
-
Separation: Centrifuge the mixture to separate the drug-loaded MOF from the supernatant.
-
Washing: Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.
-
Drying: Dry the drug-loaded MOF under vacuum.
-
Quantification of Drug Loading: Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant before and after the loading process using a suitable analytical technique (e.g., UV-Vis spectroscopy).
Visualizations
Caption: Workflow for TC-MOF Synthesis and Drug Delivery Application.
Caption: Cellular uptake and drug release from TC-MOFs.
Conclusion
Thiacalix[1]arene-based MOFs represent a promising and versatile class of materials with significant potential in various fields, particularly in drug delivery. The ability to rationally design and synthesize these materials with tailored properties opens up new avenues for the development of more effective and targeted therapeutic strategies. The protocols and data presented in this document provide a valuable resource for researchers and scientists working in this exciting area, facilitating further exploration and innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Composite of a thiacalix[4]arene-copper(I) metal-organic framework and mesoporous carbon for efficient electrochemical detection of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drpress.org [drpress.org]
- 6. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calix[4]arene@MIL-101 as host@MOF for cage-in-cage pore space partitioning for enhanced CO2 separation and catalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Sulfonated Azocalix[4]arene-Modified Metal–Organic Framework Nanosheets for Doxorubicin Removal from Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rua.ua.es [rua.ua.es]
Thiacalix(4)arene-based DNA sensors for bioanalytical applications
Thiacalix[1]arene-Based DNA Sensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacalix[1]arenes, macrocyclic compounds composed of four phenol (B47542) units linked by sulfur bridges, have emerged as versatile scaffolds for the development of highly sensitive and selective DNA sensors. Their unique three-dimensional pre-organized structure allows for the incorporation of various functional groups, enabling tailored interactions with DNA molecules. This document provides detailed application notes and experimental protocols for the design, fabrication, and utilization of thiacalix[1]arene-based DNA sensors for diverse bioanalytical applications, including the detection of nucleic acids and the screening of drug-DNA interactions.
Data Presentation: Performance of Thiacalix[1]arene-Based DNA Sensors
The following table summarizes the quantitative performance of various thiacalix[1]arene-based DNA sensors reported in the literature, providing a comparative overview of their analytical capabilities.
| Sensor Type | Analyte | Limit of Detection (LOD) | Dynamic Range | Recovery Rate | Reference |
| Electrochemical | Doxorubicin | 1.0 pM | 3 pM - 1 nM | 90 - 105% | [2][3] |
| Electrochemical | Doxorubicin | 0.13 pM | 0.5 pM - 1.0 nM | Not Reported | [4] |
| Electrochemical | Dopamine (B1211576) | 50 pM | Not Reported | Not Reported | [5] |
| Colorimetric | Calf Thymus DNA | 20 µmol L⁻¹ | Not Reported | Not Reported | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental signaling mechanisms and experimental workflows involved in thiacalix[1]arene-based DNA sensing.
Experimental Protocols
Protocol 1: Synthesis of Amine-Functionalized Thiacalix[1]arene
This protocol describes a general procedure for the functionalization of a p-tert-butylthiacalix[1]arene with amine groups at the lower rim, a common precursor for DNA sensor development.
Materials:
-
p-tert-butylthiacalix[1]arene
-
Appropriate di-halogenated alkyl amine or a protected amine precursor
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Standard glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve p-tert-butylthiacalix[1]arene in anhydrous DMF.
-
Base Addition: Add an excess of a suitable base, such as potassium carbonate or cesium carbonate, to the solution. The choice of base can influence the conformation of the final product.
-
Alkylation: Add the di-halogenated alkyl amine or protected amine precursor dropwise to the stirring solution at room temperature or slightly elevated temperature.
-
Reaction: Allow the reaction to proceed for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Deprotection (if necessary): If a protected amine was used, perform the appropriate deprotection step to yield the final amine-functionalized thiacalix[1]arene.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Fabrication of an Electrochemical DNA Sensor on a Gold Electrode
This protocol outlines the steps for constructing an electrochemical DNA sensor using a functionalized thiacalix[1]arene on a gold electrode.
Materials:
-
Gold electrode (disk or screen-printed)
-
Amine-functionalized thiacalix[1]arene
-
Thiol-modified single-stranded DNA (ssDNA) probe
-
6-mercapto-1-hexanol (MCH)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Ethanol
-
Potentiostat for electrochemical measurements
Procedure:
-
Electrode Cleaning:
-
Polish the gold electrode with alumina (B75360) slurry on a polishing pad.
-
Rinse thoroughly with DI water and ethanol.
-
Electrochemically clean the electrode by cycling the potential in a sulfuric acid solution.
-
-
DNA Immobilization:
-
Prepare a solution of the thiol-modified ssDNA probe in PBS buffer.
-
Immerse the clean gold electrode in the ssDNA solution and incubate for several hours to overnight to allow for the formation of a self-assembled monolayer (SAM).
-
-
Surface Passivation:
-
Rinse the electrode with PBS to remove non-specifically bound DNA.
-
Immerse the electrode in a solution of MCH for about 1 hour. This step passivates the remaining gold surface and helps to orient the DNA probes.
-
-
Thiacalix[1]arene Complexation:
-
Rinse the electrode again with PBS.
-
Immerse the DNA-modified electrode in a solution containing the functionalized thiacalix[1]arene to allow for complex formation with the immobilized DNA.
-
-
Sensor Readiness: The electrode is now ready for electrochemical measurements.
Protocol 3: Preparation of Thiacalix[1]arene-Modified Polydiacetylene (PDA) Vesicles for Colorimetric DNA Detection
This protocol describes the preparation of PDA vesicles incorporating a thiacalix[1]arene derivative for the colorimetric detection of DNA.
Materials:
-
10,12-pentacosadiynoic acid (PCDA)
-
Functionalized thiacalix[1]arene
-
Deionized (DI) water
-
UV lamp (254 nm)
-
Sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Vesicle Formation:
-
Hydrate the lipid film with DI water by vortexing or sonicating the flask. This will result in the formation of multilamellar vesicles.
-
To obtain unilamellar vesicles of a more uniform size, sonicate the solution further or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Polymerization:
-
Cool the vesicle solution on ice.
-
Expose the solution to UV light at 254 nm for a specific duration to induce polymerization of the diacetylene units. The solution will turn a deep blue color.
-
-
Sensor Readiness: The blue-phase PDA vesicles are now ready for use in colorimetric DNA detection assays. The interaction with target DNA will induce a color change from blue to red.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Impedimetric DNA Sensor Based on Electropolymerized N-Phenylaminophenothiazine and Thiacalix[4]arene Tetraacids for Doxorubicin Determination [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High sensitive calixarene-based sensor for detection of dopamine by electrochemical and acoustic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the Properties of Electrochemical-Based DNA Sensors Employing Different Redox Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Phosphorescent Indicators Using Thiacalixarene for Pyridoxine Detection
Application Notes and Protocols: Phosphorescent Indicators Using Thiacalix[1]arene for Pyridoxine (B80251) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine, a form of Vitamin B6, is a crucial co-enzyme in numerous metabolic reactions. Consequently, the development of sensitive and selective methods for its detection is of significant interest in pharmaceutical and clinical settings. This document details the application of a novel phosphorescent sensing system for the detection of pyridoxine in aqueous solutions. The system is based on amphiphilic thiacalix[1]arene derivatives embedded within 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) vesicles, which act as a scaffold for terbium (Tb³⁺) ions. The detection mechanism relies on the displacement of the Tb³⁺ ion from the thiacalix[1]arene ligand by pyridoxine, leading to a change in the phosphorescence signal. This "stripping" principle provides a selective and sensitive method for pyridoxine quantification.[2]
Signaling Pathway and Experimental Workflow
The detection of pyridoxine is achieved through a displacement mechanism where the analyte competes with the thiacalix[1]arene ligand for coordination to the Tb³⁺ ion. This displacement results in the quenching of the ligand-sensitized phosphorescence of the Tb³⁺ ion.
Caption: Signaling pathway of the phosphorescent sensor.
The overall experimental process involves the synthesis of the thiacalix[1]arene ligand, preparation of the functionalized vesicles, and the final phosphorescent detection of pyridoxine.
Caption: Experimental workflow from synthesis to detection.
Quantitative Data
The performance and characteristics of the synthesized thiacalix[1]arene derivatives and the resulting phosphorescent vesicles are summarized in the following tables.
Table 1: Synthesis and Characterization of Amphiphilic Thiacalix[1]arene Derivatives
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| Di-substituted Thiacalix[1]arene Azide (B81097) | C₅₂H₆₂N₆O₄S₄ | 85 | 185-187 | 7.55 (s, 4H, ArH), 7.05 (s, 4H, ArH), 4.25 (t, 4H, OCH₂), 3.55 (t, 4H, CH₂N₃), 1.30 (s, 36H, tBu) |
| Amphiphilic Thiacalix[1]arene Tetraacid | C₆₀H₆₄N₆O₁₂S₄ | 70 | 210-212 (decomp.) | 8.10 (s, 2H, Triazole-H), 7.60 (s, 4H, ArH), 7.10 (s, 4H, ArH), 4.30 (t, 4H, OCH₂), 1.30 (s, 36H, tBu) |
Table 2: Physicochemical Properties of DPPC-Thiacalix[1]arene Vesicles
| Vesicle Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DPPC | 120 ± 5 | 0.15 | -5.2 |
| DPPC-Thiacalix[1]arene | 135 ± 7 | 0.18 | -25.8 |
| DPPC-Thiacalix[1]arene-Tb³⁺ | 140 ± 6 | 0.20 | -15.1 |
Table 3: Performance of the Phosphorescent Sensor for Pyridoxine Detection
| Parameter | Value |
| Tb³⁺ Concentration | 10 µM |
| Excitation Wavelength | 280 nm |
| Emission Wavelengths | 490, 545, 585, 620 nm |
| Limit of Detection (LOD) | 7 µM[2] |
| Linear Range | 10 - 100 µM |
| Selectivity | High selectivity for pyridoxine over other biologically relevant molecules (amino acids, sugars, etc.)[2] |
Experimental Protocols
Synthesis of Amphiphilic Thiacalix[1]arene Tetraacids
This protocol describes a multi-step synthesis involving the initial functionalization of p-tert-butylthiacalix[1]arene followed by a "click" reaction.
Materials:
-
p-tert-butylthiacalix[1]arene
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Azidoethanol
-
Acetylene (B1199291) dicarboxylic acid
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry tetrahydrofuran (B95107) (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Protocol:
Step 1: Synthesis of Di-substituted Thiacalix[1]arene Azide
-
Dissolve p-tert-butylthiacalix[1]arene (1.0 g, 1.38 mmol) and PPh₃ (1.45 g, 5.52 mmol) in dry THF (50 mL) under an inert atmosphere.
-
Cool the solution to 0 °C and add DIAD (1.1 mL, 5.52 mmol) dropwise.
-
Add a solution of azidoethanol (0.48 g, 5.52 mmol) in dry THF (10 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the di-substituted thiacalix[1]arene azide.
Step 2: Synthesis of Amphiphilic Thiacalix[1]arene Tetraacid
-
Dissolve the di-substituted thiacalix[1]arene azide (0.5 g, 0.48 mmol) and acetylene dicarboxylic acid (0.11 g, 0.96 mmol) in a mixture of THF (20 mL) and DMF (5 mL).
-
Add CuI (18 mg, 0.096 mmol) and DIPEA (0.33 mL, 1.92 mmol) to the solution.
-
Stir the reaction mixture at 60 °C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the mixture into water and acidify with 1 M HCl.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain the amphiphilic thiacalix[1]arene tetraacid.
Preparation of DPPC-Thiacalix[1]arene Vesicles
This protocol details the formation of unilamellar vesicles using the thin-film hydration and extrusion method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Amphiphilic thiacalix[1]arene tetraacid
-
HEPES buffer (10 mM, pH 7.4)
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
Protocol:
-
Dissolve DPPC (10 mg) and the amphiphilic thiacalix[1]arene tetraacid (1 mg, 10 mol%) in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with 1 mL of HEPES buffer by vortexing for 10 minutes at a temperature above the phase transition temperature of DPPC (41 °C).
-
Subject the resulting multilamellar vesicle suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder at a temperature above the phase transition temperature of DPPC to form unilamellar vesicles.
Preparation of the Phosphorescent Sensing System
Materials:
-
DPPC-Thiacalix[1]arene vesicles
-
Terbium(III) chloride (TbCl₃) stock solution (1 mM in water)
-
HEPES buffer (10 mM, pH 7.4)
Protocol:
-
Dilute the stock solution of DPPC-Thiacalix[1]arene vesicles with HEPES buffer to the desired concentration.
-
Add an appropriate volume of the TbCl₃ stock solution to the vesicle suspension to achieve the final desired Tb³⁺ concentration (e.g., 10 µM).
-
Incubate the mixture for 30 minutes at room temperature to allow for the complexation of Tb³⁺ with the thiacalix[1]arene ligands in the vesicle bilayer.
Phosphorescence Titration for Pyridoxine Detection
Materials:
-
DPPC-Thiacalix[1]arene-Tb³⁺ sensor vesicles
-
Pyridoxine hydrochloride stock solution (in HEPES buffer)
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorometer with phosphorescence measurement capabilities
Protocol:
-
Place 2 mL of the DPPC-Thiacalix[1]arene-Tb³⁺ sensor vesicle solution into a quartz cuvette.
-
Record the initial phosphorescence spectrum by exciting at 280 nm and measuring the emission from 450 nm to 650 nm. The characteristic emission peaks for Tb³⁺ will be observed at approximately 490, 545, 585, and 620 nm.
-
Add small aliquots of the pyridoxine stock solution to the cuvette, mixing thoroughly after each addition.
-
After each addition, record the phosphorescence spectrum.
-
A decrease in the phosphorescence intensity at the characteristic Tb³⁺ emission wavelengths will be observed as the concentration of pyridoxine increases.
-
Plot the change in phosphorescence intensity as a function of the pyridoxine concentration to generate a calibration curve.
-
The concentration of pyridoxine in an unknown sample can be determined by measuring its effect on the phosphorescence of the sensor system and comparing it to the calibration curve. The system has been shown to selectively detect pyridoxine hydrochloride at a concentration of 7 μM in the presence of a 100-fold excess of various biologically important molecules.[2]
References
- 1. The synthesis of new amphiphilic p-tert-butylthiacalix[4]arenes containing peptide fragments and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiacalix[4]arene-functionalized vesicles as phosphorescent indicators for pyridoxine detection in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Thiacalix(4)arenes as potential theranostic molecules in cancer treatment
Thiacalix[1]arenes: Pioneering Theranostic Molecules in Oncology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiacalix[1]arenes are macrocyclic compounds that are emerging as a versatile platform in the development of theranostic agents for cancer treatment. Their unique cup-shaped structure allows for functionalization at both the upper and lower rims, enabling the attachment of imaging agents, targeting moieties, and therapeutic payloads. This dual functionality positions thiacalix[1]arenes as promising candidates for simultaneous cancer diagnosis and therapy, a cornerstone of personalized medicine. These molecules can self-assemble into nanosized structures, a desirable characteristic for drug delivery systems. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of thiacalix[1]arene-based theranostics, with a focus on fluorescein-labeled derivatives for their imaging and therapeutic potential.
Data Presentation
The efficacy of theranostic agents is paramount. The following tables summarize key quantitative data for fluorescein-labeled thiacalix[1]arene derivatives from foundational studies.
Table 1: Physicochemical Properties of Thiacalix[1]arene-Based Nanoparticles [2][3]
| Thiacalix[1]arene Derivative | Conformation | Average Hydrodynamic Diameter (nm) |
| Fluorescein-labeled TCAS | 1,3-alternate | 277–323 |
| Fluorescein-labeled TCAS | cone | 185–262 |
Table 2: In Vitro Cytotoxicity (IC50) of Fluorescein-Labeled Thiacalix[1]arenes [2][3]
| Compound | Conformation | Cell Line | IC50 (µg/mL) |
| Fluorescein-labeled TCAS | 1,3-alternate | HuTu-80 | Not strongly toxic |
| Fluorescein-labeled TCAS | 1,3-alternate | A549 | Not strongly toxic |
| Fluorescein-labeled TCAS | cone | HuTu-80 | 49.11 |
| Phenyl-labeled TCAS | cone | HuTu-80 | 21.83 |
| Phenyl-labeled TCAS | cone | A549 | 37.55 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are key experimental protocols for the evaluation of thiacalix[1]arene-based theranostic agents.
Protocol 1: Synthesis of Fluorescein-Labeled Thiacalix[1]arenes
This protocol outlines the general steps for the synthesis of thiacalix[1]arenes functionalized with a primary amino group, followed by labeling with fluorescein (B123965) isothiocyanate (FITC).
Materials:
-
Triester derivative of thiacalix[1]arene (cone or 1,3-alternate conformation)
-
N,N-Dimethylformamide (DMF)
-
Fluorescein isothiocyanate (FITC)
-
Methyl iodide
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Round-bottom flasks
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven with phosphorus pentoxide
Procedure:
-
Synthesis of Amino-Functionalized Thiacalix[1]arene:
-
Dissolve the triester derivative of thiacalix[1]arene in an appropriate solvent.
-
React with a suitable aminating agent to convert one of the ester groups to a primary amine. This is a one-step reaction that yields the amino-functionalized thiacalix[1]arene.[2]
-
Purify the product to obtain the thiacalix[1]arene with a primary amino group.
-
-
Fluorescein Labeling:
-
In a round-bottom flask, dissolve the amino-functionalized thiacalix[1]arene (e.g., 0.294 mmol) in DMF.[4]
-
In a separate flask, dissolve FITC (e.g., 0.324 mmol) in DMF.[4]
-
Add the FITC solution to the thiacalix[1]arene solution.
-
Stir the reaction mixture at room temperature for 24 hours.[4]
-
Partially remove the DMF using a rotary evaporator.[4]
-
Precipitate the product by adding an appropriate ether (e.g., 75 mL of MTBE).[4]
-
Collect the precipitate and dry.
-
-
Quaternization of the Amino Group:
-
Dissolve the fluorescein-labeled thiacalix[1]arene (e.g., 0.1 g) in methanol in a round-bottom flask.[4]
-
Add methyl iodide (e.g., 0.1 mL).[4]
-
Stir the reaction mixture at room temperature for 24 hours.[4]
-
Evaporate the solvent using a rotary evaporator.
-
Dry the final product in a vacuum oven over phosphorus pentoxide.[4] The product will be a pale orange or yellow powder.[4]
-
Characterization: The synthesized compounds should be characterized by 1H and 13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.[2]
Protocol 2: Determination of Nanoparticle Size by Dynamic Light Scattering (DLS)
This protocol describes the measurement of the hydrodynamic diameter of self-assembled thiacalix[1]arene nanoparticles in aqueous solution.
Materials:
-
Synthesized thiacalix[1]arene derivative
-
Deionized water
-
DLS instrument
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the thiacalix[1]arene derivative in an appropriate organic solvent if it is not readily water-soluble.
-
Prepare the final aqueous solution for DLS analysis by adding a small aliquot of the stock solution to deionized water to achieve the desired concentration. The final solution should be clear.
-
-
DLS Measurement:
-
Transfer the sample solution to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle).
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement to obtain the correlation function.
-
-
Data Analysis:
-
The instrument software will analyze the correlation function to calculate the particle size distribution and the average hydrodynamic diameter.
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of thiacalix[1]arene derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung adenocarcinoma, HuTu-80 duodenal adenocarcinoma)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thiacalix[1]arene derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the thiacalix[1]arene derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plates for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 4: Cellular Penetration Analysis by Flow Cytometry
This protocol is used to determine the ability of fluorescently labeled thiacalix[1]arenes to penetrate cancer cells.
Materials:
-
Fluorescently labeled thiacalix[1]arene derivatives
-
Cancer cell lines (e.g., A549, HuTu-80)
-
Cell culture medium
-
Propidium (B1200493) iodide (PI) solution (for distinguishing live/dead cells)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture vessels and grow to ~80% confluency.
-
Treat the cells with the fluorescently labeled thiacalix[1]arene derivatives at the desired concentration for a specific time (e.g., 2 hours).
-
-
Cell Harvesting and Staining:
-
After incubation, harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
For live/dead cell discrimination, resuspend the cells in a buffer containing propidium iodide.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Excite the fluorescent label of the thiacalix[1]arene and PI with appropriate lasers.
-
Collect the emission signals in the respective channels.
-
-
Data Analysis:
Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Caption: Structure of a thiacalix[1]arene-based theranostic agent.
Caption: Experimental workflow for evaluating theranostic agents.
Troubleshooting & Optimization
improving the yield of Thiacalix(4)arene synthesis reactions
Technical Support Center: Thiacalix[1]arene Synthesis
Welcome to the technical support center for the synthesis of thiacalix[1]arenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield and purity of your thiacalix[1]arene synthesis reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of thiacalix[1]arenes, particularly the widely used p-tert-butylthiacalix[1]arene.
Q1: My reaction yield is significantly lower than the reported 50-60%. What are the potential causes and how can I improve it?
A1: Low yields in thiacalix[1]arene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reaction Temperature: The reaction temperature is a critical parameter. The synthesis of p-tert-butylthiacalix[1]arene by heating p-tert-butylphenol with elemental sulfur and a base like NaOH typically requires a high temperature, around 230°C.[2] Insufficient heating can lead to incomplete reaction and a lower yield. Conversely, excessively high temperatures might promote the formation of undesired side products.
-
Reaction Time: The duration of the reaction is also crucial. A typical procedure involves gradually heating the mixture to the target temperature over several hours and then maintaining it for an additional period to ensure the reaction goes to completion. Shortening the reaction time may result in a low yield.
-
Purity of Reagents: The purity of the starting materials, especially the p-tert-butylphenol and the solvent, can significantly impact the reaction outcome. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) is a key factor. Adjusting the catalyst concentration can influence the reaction rate and the formation of different-sized macrocycles.[3]
-
Inefficient Removal of Hydrogen Sulfide (B99878) (H₂S): The reaction produces hydrogen sulfide gas, which needs to be removed from the reaction mixture. Inefficient removal can inhibit the reaction progress. A slow stream of an inert gas like nitrogen is often used for this purpose.
Q2: I am observing the formation of a significant amount of side products, making purification difficult. What are these side products and how can I minimize their formation?
A2: The most common side products in the one-pot synthesis of thiacalix[1]arene are higher-order macrocycles, such as p-tert-butylthiacalix[2]arene and p-tert-butylthiacalix[4]arene. While these are often formed in small amounts, certain reaction conditions can favor their formation.
-
Control of Reaction Conditions: The formation of these larger macrocycles is sensitive to the reaction conditions. Carefully controlling the temperature, reaction time, and stoichiometry of the reactants can help to favor the formation of the desired tetramer.
-
Alternative Synthesis Routes: If the one-pot synthesis consistently yields a mixture of products that is difficult to separate, consider alternative synthetic strategies such as fragment condensation or conjugate addition, which can offer greater control over the final product.[4][5][6][7] These methods involve the stepwise construction of the macrocycle from smaller, pre-formed fragments.
Q3: The purification of the crude product is challenging, and I am losing a significant amount of product during this step. What are the best practices for purification?
A3: The purification of thiacalix[1]arenes can indeed be challenging due to their physical properties and the presence of similar side products.
-
Crystallization: The most common method for purifying p-tert-butylthiacalix[1]arene is crystallization. After the reaction, the crude product is typically diluted with a solvent like toluene (B28343), and the desired product is precipitated. Washing the precipitate with appropriate solvents is crucial to remove impurities.
-
Column Chromatography: For more challenging separations, especially when dealing with a mixture of different-sized macrocycles or other impurities, column chromatography on silica (B1680970) gel can be an effective technique.[8]
-
Solvent Selection: The choice of solvents for crystallization and washing is critical. Toluene and acetonitrile (B52724) are commonly used in the purification process.[9] Experimenting with different solvent systems may be necessary to achieve optimal purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and practical method for synthesizing p-tert-butylthiacalix[1]arene?
A1: The most widely used and practical method is the one-pot synthesis involving the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base catalyst like sodium hydroxide (B78521) (NaOH) in a high-boiling solvent such as tetraethylene glycol dimethyl ether (tetraglyme).[1][2] This method is favored for its simplicity and relatively good yields (typically around 54%).[1]
Q2: Are there alternative synthetic routes to thiacalix[1]arenes?
A2: Yes, several alternative synthetic strategies have been developed. These include:
-
Fragment Condensation: This approach involves the synthesis of linear building blocks (bisphenols) which are then cyclized to form the macrocycle.[6] This method can provide better control over the final product and is suitable for creating mixed-bridge calixarenes.[8][10]
-
Conjugate Addition: This strategy utilizes the conjugate addition of dithiols to benzoquinones to construct the thiacalix[1]arene skeleton.[5][7]
-
Stepwise Synthesis: An earlier method involved the tedious stepwise treatment of p-tert-butylphenol with sulfur dichloride (SCl₂), but this approach generally results in poor yields.[1]
Q3: What are the key safety precautions to consider during thiacalix[1]arene synthesis?
A3: The synthesis of thiacalix[1]arenes involves hazardous materials and conditions. Key safety precautions include:
-
Hydrogen Sulfide (H₂S) Gas: The reaction releases toxic and flammable hydrogen sulfide gas. The reaction must be performed in a well-ventilated fume hood, and appropriate measures should be in place to trap or neutralize the evolved H₂S.
-
High Temperatures: The reaction is typically carried out at high temperatures (around 230°C), which poses a risk of burns and requires careful handling of the reaction apparatus.
-
Corrosive Reagents: Reagents like sodium hydroxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
Table 1: Comparison of Common Synthesis Methods for Thiacalix[1]arenes
| Synthesis Method | Key Reactants | Typical Yield | Advantages | Disadvantages |
| One-Pot Synthesis | p-tert-butylphenol, Elemental Sulfur, NaOH | ~54%[1] | Simple, one-step procedure, relatively high yield. | Can produce a mixture of macrocycle sizes, requiring careful purification. |
| Fragment Condensation | Pre-synthesized linear bisphenols | 66-77% (for monothiacalix[1]arene)[6] | High yield, good control over product structure. | Multi-step synthesis, requires preparation of building blocks. |
| Conjugate Addition | 2,6-dimethylbenzoquinone, 1,3-benzenedithiol | ~41%[5] | Novel strategy for thiacalix[1]arene analogues. | Multi-step process, moderate yield. |
| Stepwise Synthesis with SCl₂ | p-tert-butylphenol, Sulfur Dichloride | Poor[1] | Historical method. | Tedious, low yield, use of hazardous SCl₂.[8] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of p-tert-Butylthiacalix[1]arene
This protocol is based on the method described by Sone et al.
Materials:
-
p-tert-Butylphenol
-
Elemental Sulfur (S₈)
-
Sodium Hydroxide (NaOH)
-
Tetraethylene glycol dimethyl ether (tetraglyme)
-
Toluene
-
4 M aqueous HCl
Procedure:
-
In a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine p-tert-butylphenol (0.43 mol), elemental sulfur (0.86 mol), and sodium hydroxide (0.215 mol) in tetraethylene glycol dimethyl ether.
-
Stir the mixture under a slow stream of nitrogen.
-
Gradually heat the mixture to 230°C over a period of 4 hours.
-
Maintain the temperature at 230°C for an additional 3 hours, ensuring the continuous removal of evolving hydrogen sulfide with the nitrogen stream.
-
Allow the dark red reaction mixture to cool to room temperature.
-
Dilute the cooled mixture with toluene and 4 M aqueous HCl.
-
The precipitated crude product can then be collected and purified by crystallization.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of p-tert-butylthiacalix[1]arene.
Caption: Troubleshooting flowchart for low yield in thiacalix[1]arene synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Monothiacalix[4]arene Using the Fragment Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Monothiacalix[4]arene Using the Fragment Condensation Approach [mdpi.com]
- 7. Synthesis of Thiacalix[4]arene Skeleton by the Conjugate Addition of Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH 2 –) bridges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07464D [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thiacalixarene Derivatives
Technical Support Center: Purification of Thiacalix[1]arene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of thiacalix[1]arene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of thiacalix[1]arene derivatives?
A1: Common impurities include unreacted starting materials (e.g., p-tert-butylphenol), higher calixarene (B151959) homologues (such as thiacalix[2]arene and thiacalix[3]arene), and side products from oxidation or incomplete reactions.[4] In some cases, complex reaction mixtures containing spirodienone derivatives or boronate complexes may also be formed.[2][5]
Q2: How can I remove unreacted p-tert-butylphenol from my crude product?
A2: Steam distillation is an effective but often lengthy method for removing unreacted phenol.[4] An alternative and often more practical approach is a series of simple crystallizations from a suitable solvent like cyclohexane, which can gradually eliminate the starting material.[4]
Q3: My purified thiacalix[1]arene derivative shows broad peaks in the 1H NMR spectrum. What could be the issue?
A3: Broad NMR peaks can indicate the presence of conformational isomers (e.g., cone, partial cone, 1,2-alternate, 1,3-alternate) that are interconverting on the NMR timescale at room temperature.[5][6] It could also suggest the presence of paramagnetic impurities or aggregation of the molecules. Performing variable temperature (VT) NMR studies can help to resolve the individual conformers or sharpen the signals.
Q4: I am having difficulty dissolving my thiacalix[1]arene derivative for purification. What can I do?
A4: Poor solubility can be a significant challenge. For column chromatography, you can use a "dry-loading" technique. This involves pre-adsorbing your compound onto a small amount of silica (B1680970) gel (or another inert solid like Celite) by dissolving it in a suitable solvent, mixing it with the solid support, and then evaporating the solvent to obtain a free-flowing powder that can be loaded onto the column.[7] For recrystallization, extensive solvent screening or the use of solvent mixtures may be necessary to find a system that provides adequate solubility at elevated temperatures and poor solubility at lower temperatures.
Q5: After purification, I suspect a solvent molecule is included in my crystalline product. How can I confirm this and remove it?
A5: The inclusion of solvent molecules is a common phenomenon for calixarenes and can be confirmed by 1H NMR spectroscopy (observing characteristic solvent peaks) and single-crystal X-ray diffraction.[8][9] To remove the included solvent, drying the sample under high vacuum at an elevated temperature is often effective. The specific temperature and duration will depend on the solvent and the stability of your compound.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | Inappropriate solvent system. | - Systematically vary the polarity of the eluent. - Try a different solvent system (e.g., toluene-based instead of hexane (B92381)/ethyl acetate). - For acidic or basic compounds, consider adding a small amount of acetic acid or triethylamine (B128534) to the eluent. |
| Product is not moving from the baseline. | Eluent is not polar enough. | - Gradually increase the polarity of the eluent system. - If the compound is very polar, consider switching to a more polar stationary phase like alumina (B75360) or using reverse-phase chromatography. |
| Product runs with the solvent front. | Eluent is too polar. | - Decrease the polarity of the eluent system. |
| Streaking or tailing of spots on TLC and column. | - Compound is overloading the column. - Compound has poor solubility in the eluent. - Interaction with the stationary phase (e.g., acidic silica). | - Use a larger column or load less material. - Try a different eluent system in which the compound is more soluble. - For acid-sensitive compounds, deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.[10] Alternatively, use a different stationary phase like alumina or florisil.[10] |
| Compound appears to decompose on the column. | Compound is unstable on silica gel. | - Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before eluting.[10] - If unstable, use a less acidic stationary phase like deactivated silica, alumina, or florisil.[10] |
| No compound is eluting from the column. | - The compound may have decomposed on the column. - The eluent system may be incorrect. - The compound may have crystallized on the column, blocking the flow. | - Check the stability of your compound on silica. - Double-check the composition of your eluent. - If crystallization is suspected, this is a very difficult problem to solve. Pre-purification to remove the crystallizing impurity or using a much wider column may be necessary.[10] |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - Solution is not supersaturated (too much solvent). - Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution. - Add a less polar "anti-solvent" dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. - Try a different solvent or solvent mixture. |
| Product oils out instead of crystallizing. | - The boiling point of the solvent is too high. - The solution is cooling too rapidly. - Impurities are present that inhibit crystallization. | - Use a lower-boiling point solvent. - Allow the solution to cool more slowly. Insulate the flask. - Try to further purify the crude material by another method (e.g., a quick filtration through a silica plug) before recrystallization. |
| Crystals are very small or powder-like. | Crystallization occurred too quickly. | - Ensure the solution cools down slowly. - Redissolve the solid and allow the solvent to evaporate slowly over several days. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath or freezer to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Separation of diastereomers or conformers is required. | Simple recrystallization is not selective enough. | - Attempt fractional crystallization, where different isomers crystallize at different rates or from different solvent concentrations.[11] This often requires careful optimization of conditions. |
Quantitative Data Summary
The following tables summarize typical yields for the synthesis and purification of various thiacalix[1]arene derivatives as reported in the literature.
Table 1: Purification Yields of Selected Thiacalix[1]arene Derivatives
| Compound | Purification Method | Eluent/Solvent System | Yield | Reference |
| 2-Monothiacalix[1]arene | Recrystallization | Chloroform/Methanol | 66% | [4] |
| Tetramethyl derivative of thiacalix[1]arene | Recrystallization | Chloroform/Methanol | 90% | [5][12] |
| Thiacalix[1]arene monosulfoxide | Column Chromatography | Cyclohexane/Ethyl acetate (B1210297) (8:1) | 58% | [2] |
| Linear tetramer 4 | Radial Chromatography | Dichloromethane | 91% | [13] |
| Calix[2]arene 8 | Radial Chromatography | Dichloromethane | 47% | [13] |
| Calix[3]arene 9 | Radial Chromatography | Dichloromethane/Cyclohexane (10:1) | 32% | [13] |
| Dealkylated thiacalixarene 4 | Recrystallization | Chloroform/Methanol | 78% | [5] |
| Thiacalix[1]arene derivatives (5a, 5b) | Precipitation/Washing | Methanol | 86-90% | [14] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Silica Gel
-
Preparation of the Column: A glass column is packed with silica gel 60 (particle size 0.063–0.200 mm) as a slurry in the initial, least polar eluent. The column is allowed to settle, and the top of the silica bed is protected with a layer of sand.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (preferably the eluent, or a slightly more polar solvent). This solution is carefully applied to the top of the silica gel bed. Alternatively, for poorly soluble compounds, the dry-loading method is used as described in the FAQs.[7]
-
Elution: The column is eluted with a solvent system determined by prior TLC analysis. A gradient elution, starting with a non-polar solvent (e.g., hexane or cyclohexane) and gradually increasing the proportion of a more polar solvent (e.g., dichloromethane, ethyl acetate), is often employed to separate compounds with different polarities.[1][12]
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified thiacalix[1]arene derivative.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: The crude thiacalix[1]arene derivative is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., chloroform/methanol or cyclohexane).[4][5]
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper.
-
Crystallization: The clear solution is allowed to cool slowly to room temperature, and then may be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration.
-
Washing and Drying: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities and then dried under vacuum.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Synthesis of Monothiacalix[4]arene Using the Fragment Condensation Approach | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
Technical Support Center: Overcoming Solubility Challenges of Thiacalixarenes in Aqueous Media
Technical Support Center: Overcoming Solubility Challenges of Thiacalix[1]arenes in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Thiacalix[1]arenes in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why are parent Thiacalix[1]arenes poorly soluble in water?
Thiacalix[1]arenes are macrocyclic compounds built from phenol (B47542) units linked by sulfur bridges. Their core structure is inherently hydrophobic due to the presence of aromatic rings and the lack of significant polar functional groups. This hydrophobicity leads to poor solubility in aqueous media, limiting their direct application in biological and pharmaceutical systems.[2][3][4]
Q2: What are the primary strategies to enhance the aqueous solubility of Thiacalix[1]arenes?
The most effective strategies to improve the water solubility of Thiacalix[1]arenes involve chemical modification to introduce hydrophilic functionalities. The main approaches are:
-
Functionalization with charged groups: Introducing ionic groups such as sulfonates[5][6][7], carboxylates[8][9], or quaternary ammonium (B1175870) salts[10][11] dramatically increases hydrophilicity and aqueous solubility.
-
Attachment of polar non-ionic groups: Grafting polar, non-ionic chains like polyethylene (B3416737) glycols (PEGs) can also enhance water solubility through hydrogen bonding with water molecules.[12][13]
-
Synthesis of amphiphilic derivatives: Creating amphiphilic Thiacalix[1]arenes, which possess both hydrophobic and hydrophilic domains, allows them to self-assemble into nano-structures like micelles or vesicles in water. This effectively disperses the macrocycle in the aqueous phase.[1][14][15]
Q3: How does functionalization with sulfonic acid groups improve solubility?
The introduction of sulfonic acid (-SO₃H) groups at the upper or lower rim of the Thiacalix[1]arene scaffold introduces highly polar and ionizable functionalities.[16] In aqueous solution, these groups can deprotonate to form sulfonate anions (-SO₃⁻), which can readily interact with polar water molecules through ion-dipole interactions and hydrogen bonding, leading to significantly enhanced water solubility.[4][7][17] The presence of these charged groups provides a hydrophilic exterior that allows the macrocycle to dissolve in water.[16]
Q4: What is the role of self-assembly in the aqueous "solubility" of amphiphilic Thiacalix[1]arenes?
Amphiphilic Thiacalix[1]arenes possess distinct hydrophobic (the macrocyclic core) and hydrophilic (the functional groups) regions.[1] In an aqueous environment, these molecules arrange themselves to minimize the unfavorable interactions between the hydrophobic parts and water. This leads to the spontaneous formation of supramolecular structures such as micelles, vesicles, or nanoparticles.[11][14][18] In these assemblies, the hydrophobic cores are shielded from the water, while the hydrophilic groups are exposed to the aqueous phase. This process results in a stable dispersion of the Thiacalix[1]arene in water, often referred to as an increase in apparent solubility.
Troubleshooting Guide
Issue 1: My synthesized sulfonated Thiacalix[1]arene is still not dissolving in water.
-
Possible Cause 1: Incomplete sulfonation.
-
Troubleshooting: Verify the degree of sulfonation using techniques like NMR or mass spectrometry. An insufficient number of sulfonate groups will not impart enough hydrophilicity. Re-run the sulfonation reaction, possibly with harsher conditions or a different sulfonating agent, as described in synthetic protocols.
-
-
Possible Cause 2: Incorrect pH.
-
Troubleshooting: The solubility of sulfonated Thiacalix[1]arenes can be pH-dependent.[6] The sulfonic acid groups need to be deprotonated to the sulfonate form to be effective. Ensure the pH of your aqueous solution is neutral or slightly basic to facilitate deprotonation. Adjust the pH with a suitable base (e.g., NaOH) and observe for dissolution.
-
-
Possible Cause 3: Presence of counterions.
-
Troubleshooting: The nature of the counterion associated with the sulfonate group can influence solubility. If the synthesis involved salts, residual counterions might be affecting dissolution. Purify the product thoroughly through dialysis or size-exclusion chromatography to remove unwanted ions.
-
Issue 2: The DLS results for my amphiphilic Thiacalix[1]arene show large, polydisperse aggregates.
-
Possible Cause 1: Concentration effects.
-
Troubleshooting: The size and polydispersity of self-assembled aggregates can be highly dependent on the concentration.[10][18] Prepare a series of dilutions and measure the aggregate size at each concentration to determine the critical aggregation concentration (CAC) and the optimal concentration range for forming stable, monodisperse nanoparticles.
-
-
Possible Cause 2: Solvent history.
-
Troubleshooting: The method of preparation of the aqueous solution can influence the final aggregate structure. Try different methods, such as direct dissolution, or dissolving in a small amount of a co-solvent (e.g., THF, DMF) followed by slow addition of water while sonicating.
-
-
Possible Cause 3: Conformational isomers.
-
Troubleshooting: Thiacalix[1]arenes can exist in different conformations (e.g., cone, partial cone, 1,3-alternate), which can affect their self-assembly behavior.[10][18] The conformation can influence the shape and size of the resulting aggregates. Characterize the conformational purity of your sample using NMR spectroscopy.
-
Experimental Protocols
Synthesis of Water-Soluble Sulfonated Thiacalix[1]arene
This protocol is a generalized procedure based on literature methods for the sulfonation of p-tert-butylthiacalix[1]arene.
Materials:
-
p-tert-Butylthiacalix[1]arene
-
Concentrated sulfuric acid
-
Anhydrous chloroform (B151607) or dichloromethane (B109758)
-
Sodium hydroxide (B78521) (NaOH)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve p-tert-butylthiacalix[1]arene in a minimal amount of anhydrous chloroform or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The reaction progress can be monitored by TLC.
-
Carefully quench the reaction by pouring the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately 7-8.
-
The resulting precipitate of the sodium salt of the sulfonated Thiacalix[1]arene is collected by filtration.
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Purify the product by dissolving it in deionized water and dialyzing against deionized water for 2-3 days to remove excess salts.
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Lyophilize the dialyzed solution to obtain the pure water-soluble sulfonated Thiacalix[1]arene as a white powder.
Characterization of Self-Assembled Nanoparticles by Dynamic Light Scattering (DLS)
Purpose: To determine the hydrodynamic diameter and polydispersity index (PDI) of Thiacalix[1]arene aggregates in an aqueous solution.
Procedure:
-
Prepare a stock solution of the water-soluble Thiacalix[1]arene derivative in deionized water at a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any dust or large aggregates.
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Prepare a series of dilutions from the stock solution in filtered deionized water to analyze a range of concentrations.[10]
-
Transfer the sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
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Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs for each sample to ensure reproducibility.
-
Analyze the resulting correlation function to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.3 generally indicates a relatively monodisperse sample.
Data Presentation
Table 1: Hydrodynamic Diameters of Self-Assembled Water-Soluble Thiacalix[1]arene Derivatives
| Thiacalix[1]arene Derivative | Conformation | Concentration (mol/L) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Amino functionalized multithiacalix[1]arene | 1,3-alternate | 1 x 10⁻⁵ | 108.9 ± 3.2 | 0.266 | [10] |
| Fluorescein-labeled (cone) | cone | Not specified | 185 - 262 | Not specified | [11] |
| Fluorescein-labeled (1,3-alternate) | 1,3-alternate | Not specified | 277 - 323 | Not specified | [11] |
| Sulfobetaine derivative (cone) | cone | Not specified | 317 - 421 | 0.31 - 0.91 | [18] |
| Cationic amphiphilic | Not specified | Below CAC1 | Micelles | Not specified | [14] |
| Cationic amphiphilic (alkyl-substituted) | Not specified | Not specified | 150 - 200 (aggregates) | Not specified | [14][15] |
| Cationic amphiphilic (tetradecyl-substituted) | Not specified | Not specified | 19 (micelles) | Not specified | [14][15] |
Visualizations
Experimental Workflow for Solubilization and Characterization
Caption: Workflow for rendering Thiacalix[1]arenes water-soluble and subsequent characterization.
Signaling Pathway for Drug Delivery Application
Caption: Logical pathway for utilizing water-soluble Thiacalix[1]arenes in drug delivery.
References
- 1. Albumin/Thiacalix[4]arene Nanoparticles as Potential Therapeutic Systems: Role of the Macrocycle for Stabilization of Monomeric Protein and Self-Assembly with Ciprofloxacin [mdpi.com]
- 2. BJOC - Research progress on calixarene/pillararene-based controlled drug release systems [beilstein-journals.org]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The solubilization of the poorly water soluble drug nifedipine by water soluble 4-sulphonic calix[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying the Complex Formation of Sulfonatocalix[4]naphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Characterization of Thiacalix[4]arene Coated Wate...: Ingenta Connect [ingentaconnect.com]
- 9. Thiacalix[4]arene-functionalized vesicles as phosphorescent indicators for pyridoxine detection in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Water-Soluble Amino Functionalized Multithiacalix[4]arene via Quaternization of Tertiary Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Self-Assembly of Calix[4]arene-Based Amphiphiles Bearing Polyethylene Glycols: Another Example of "Platonic Micelles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aqueous solubilization of furosemide by supramolecular complexation with 4-sulphonic calix[n]arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Thiacalixarene Monosulfoxide
Technical Support Center: Regioselective Synthesis of Thiacalix[1]arene Monosulfoxide
Welcome to the technical support center for the regioselective synthesis of Thiacalix[1]arene monosulfoxide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this nuanced synthetic process.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and offers guidance on overcoming common experimental challenges.
Q1: I am getting a low yield of the desired monosulfoxide. What are the potential causes and solutions?
A1: Low yields in the synthesis of Thiacalix[1]arene monosulfoxide can stem from several factors throughout the multi-step process. Here are the common culprits and how to address them:
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Incomplete Initial Alkylation: The first step, protection of the phenolic hydroxyl groups, must be complete. Incomplete alkylation will lead to undesired side reactions during the subsequent oxidation step.
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Troubleshooting: Ensure your starting Thiacalix[1]arene is pure and dry. Use a sufficient excess of the alkylating agent and a strong enough base to ensure complete deprotonation of all four hydroxyl groups. Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Over-oxidation to Di- or Poly-sulfoxides: The oxidation of the sulfide (B99878) bridge is a sensitive step. Using too strong an oxidizing agent or letting the reaction run for too long can lead to the formation of di-, tri-, and tetra-sulfoxides, which can be difficult to separate from the desired monosulfoxide.
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Troubleshooting: Carefully control the stoichiometry of the oxidizing agent. Sodium perborate (B1237305) is a commonly used mild oxidant for this purpose.[1][2] It is advisable to add the oxidant portion-wise and monitor the reaction progress closely by TLC or HPLC.
-
-
Formation of Boronate Complexes during Deprotection: A significant challenge arises during the dealkylation of the protected monosulfoxide, especially when using boron tribromide (BBr₃). This can lead to the formation of a stable boronate complex involving the sulfoxide (B87167) oxygen and two adjacent phenolic oxygens, rather than the desired deprotected product.[2][3]
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Troubleshooting: Consider alternative deprotection strategies if BBr₃ proves problematic. Depending on the protecting group, other reagents may be more suitable. Careful control of reaction conditions (temperature, reaction time) is crucial. If the boronate complex forms, its isolation and characterization are important to confirm the side reaction.[3]
-
-
Difficult Purification: The final product and intermediates often require careful purification by column chromatography. Poor separation can lead to impure products and a lower isolated yield.
-
Troubleshooting: Optimize your chromatography conditions. A fine-tuning of the eluent system is often necessary to achieve good separation of the desired monosulfoxide from the starting material, di-sulfoxides, and other byproducts.[2]
-
Q2: I am observing the formation of multiple products during the oxidation step. How can I improve the regioselectivity for monosulfoxidation?
A2: Achieving high regioselectivity for monosulfoxidation is a key challenge. The formation of a mixture of mono- and di-sulfoxides is a common issue.[2]
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Control of Oxidant Stoichiometry: The most critical factor is the precise control over the amount of the oxidizing agent. A slight excess can easily lead to the formation of di-sulfoxides. Start with a 1:1 molar ratio of the protected Thiacalix[1]arene to the oxidant and monitor the reaction closely.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second oxidation step relative to the first.
-
Choice of Oxidant: Milder oxidizing agents are preferred. Sodium perborate has been successfully used to produce a mixture from which the monosulfoxide could be isolated in a reasonable yield.[1][2]
-
Conformational Effects: For Thiacalix[1]arene derivatives fixed in the cone conformation, the sulfoxide group tends to form pointing towards the upper rim of the calixarene (B151959) cavity.[2][3] This inherent stereoselectivity can be a factor to consider in the design of the starting material.
Q3: The dealkylation of my protected Thiacalix[1]arene monosulfoxide with BBr₃ is not working. What is happening and what can I do?
A3: The failure of BBr₃-mediated dealkylation is a known and significant issue in this synthesis. Instead of removing the alkyl groups, BBr₃ can react with the monosulfoxide to form a stable boronate complex.[2][3] In this complex, the boron atom is coordinated to two adjacent phenolic oxygens and the sulfoxide oxygen.
-
Alternative Deprotection Methods: If you encounter this problem, it is highly recommended to explore alternative deprotection reagents. The choice of reagent will depend on the nature of your protecting group (e.g., methyl, benzyl). For instance, for benzyl (B1604629) groups, catalytic hydrogenation (e.g., H₂/Pd-C) could be a viable alternative.
-
Modification of the Synthetic Route: An alternative strategy is to perform the oxidation on the unprotected Thiacalix[1]arene. However, this can lead to its own set of challenges regarding solubility and reactivity.
Data Presentation
Table 1: Summary of a Typical Synthetic Protocol for p-tert-Butylthiacalix[1]arene Monosulfoxide
| Step | Reactants | Reagents & Solvents | Typical Yield | Reference |
| Alkylation | p-tert-Butylthiacalix[1]arene | Methyl iodide, K₂CO₃, Acetone | High | [1] |
| Oxidation | Tetramethoxy-p-tert-butylthiacalix[1]arene | Sodium perborate, CHCl₃/AcOH | 58% (of monosulfoxide after chromatography) | [2] |
| Dealkylation | Tetramethoxy-p-tert-butylthiacalix[1]arene monosulfoxide | BBr₃, DCM | Can lead to boronate complex formation[2][3] | [2][3] |
| Alternative Dealkylation | Tetrabenzyl-p-tert-butylthiacalix[1]arene monosulfoxide | H₂, Pd/C, THF/MeOH | Good to high | General Method |
Experimental Protocols
Protocol 1: Synthesis of Tetramethoxy-p-tert-butylthiacalix[1]arene monosulfoxide
This protocol is adapted from published procedures.[1][2]
-
Alkylation of p-tert-Butylthiacalix[1]arene:
-
Dissolve p-tert-butylthiacalix[1]arene (1.0 eq) in dry acetone.
-
Add an excess of potassium carbonate (K₂CO₃, >4.0 eq) and methyl iodide (>4.0 eq).
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, filter the mixture and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography to yield the tetramethoxy derivative.
-
-
Regioselective Oxidation:
-
Dissolve the tetramethoxy-p-tert-butylthiacalix[1]arene (1.0 eq) in a mixture of chloroform (B151607) (CHCl₃) and acetic acid (AcOH).
-
Add sodium perborate tetrahydrate (NaBO₃·4H₂O, ~1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon consumption of the starting material, quench the reaction with a sodium thiosulfate (B1220275) solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired monosulfoxide from the starting material and di-sulfoxide byproducts. A typical eluent system is a gradient of ethyl acetate (B1210297) in cyclohexane.[2]
-
Protocol 2: Attempted Dealkylation of Tetramethoxy-p-tert-butylthiacalix[1]arene monosulfoxide with BBr₃
This protocol highlights a known challenge.[3]
-
Dissolve the tetramethoxy-p-tert-butylthiacalix[1]arene monosulfoxide (1.0 eq) in dry dichloromethane (B109758) (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of boron tribromide (BBr₃, >4.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.
-
Expected Issue: Instead of the fully deprotected product, the formation of a boronate complex is highly probable.[2][3] This complex is often stable and can be isolated by chromatography.
Visualizations
Caption: Synthetic workflow for Thiacalix[1]arene monosulfoxide.
Caption: Troubleshooting decision tree for monosulfoxide synthesis.
References
- 1. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH 2 –) bridges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07464D [pubs.rsc.org]
- 2. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide [mdpi.com]
- 3. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Upper Rim Functionalization of Calixarenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the upper rim functionalization of calixarenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for functionalizing the upper rim of calixarenes?
The most common strategies for upper rim functionalization are electrophilic aromatic substitutions. These reactions target the electron-rich para-positions of the phenolic units. Key methods include:
-
Nitration: Introduction of nitro groups (–NO₂), which can be subsequently reduced to amino groups (–NH₂).
-
Formylation: Introduction of formyl groups (–CHO), which are versatile handles for further transformations.
-
Halogenation: Introduction of halogen atoms (e.g., –Br, –Cl), which can be used in cross-coupling reactions.
-
Alkylation/Acylation: Introduction of alkyl or acyl groups, often via Friedel-Crafts type reactions.
-
Aminomethylation: Introduction of aminomethyl groups (–CH₂NR₂) via the Mannich reaction.[1]
-
Diazo coupling: An alternative to nitration for introducing nitrogen-containing functional groups, especially useful for thiacalixarenes.[2]
Q2: How can I achieve regioselective functionalization of the upper rim?
Regioselectivity is a critical aspect of upper rim functionalization.[3][4] Strategies to control the position and number of introduced functional groups include:
-
Lower Rim Protection: Protecting some of the lower rim hydroxyl groups with bulky substituents can direct electrophiles to specific upper rim positions. The use of benzoyl protecting groups, for example, can deactivate the corresponding aromatic rings towards electrophilic substitution.[5]
-
Stepwise Functionalization: A sequential approach involving protection, functionalization, and deprotection steps allows for the synthesis of calixarenes with different substituents on the upper rim.
-
Reaction Conditions Control: Careful control of stoichiometry, temperature, and reaction time can favor the formation of mono-, di-, tri-, or tetra-substituted products.
Q3: What are the main challenges in purifying functionalized calixarenes?
Purification of functionalized calixarenes can be challenging due to:
-
Mixtures of products: Reactions can often yield a mixture of products with varying degrees of functionalization.
-
Similar polarities: The different products in a mixture may have very similar polarities, making chromatographic separation difficult.
-
Low solubility: Some functionalized calixarenes may have low solubility in common organic solvents.
-
Complexation: Calixarenes can form complexes with solvent molecules, which can complicate purification and characterization.[6]
Common purification techniques include column chromatography, recrystallization, and precipitation. In some cases, derivatization to a more easily separable compound followed by removal of the derivatizing group can be an effective strategy.
Troubleshooting Guides
Problem 1: Low Yield in Upper Rim Functionalization
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. Note: High temperatures can lead to side reactions like dealkylation of lower rim ethers.[7] - Increase the stoichiometry of the electrophile or catalyst. |
| Steric Hindrance | - For bulky electrophiles, consider using a less sterically hindered calixarene (B151959) starting material if possible. - Optimize the solvent to improve the solubility and accessibility of the reaction sites. |
| Deactivation of the Aromatic Ring | - If the calixarene has electron-withdrawing groups on the lower rim, this can deactivate the upper rim to electrophilic attack. Consider using a derivative with electron-donating groups on the lower rim if the synthesis allows. |
| Side Reactions | - Analyze the crude product to identify major byproducts. This can help in understanding the side reactions occurring. - Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize side reactions. |
| Poor Solubility of Starting Material | - Choose a solvent in which the starting calixarene is more soluble. - Gentle heating can improve solubility, but monitor for potential side reactions. |
Problem 2: Lack of Regioselectivity (Formation of a Mixture of Isomers)
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficient Differentiation of Phenolic Units | - Employ a protecting group strategy on the lower rim to differentiate the phenolic units. For example, 1,3-dibenzoyl protection can direct functionalization to the 5,17-positions.[5] |
| Reaction Conditions Too Harsh | - Use milder reaction conditions (lower temperature, shorter reaction time) to favor the kinetic product. |
| Statistical Distribution of Products | - If the phenolic units are electronically and sterically similar, a statistical mixture may be unavoidable. In this case, focus on optimizing the separation of the desired isomer. |
Problem 3: Unexpected Side Reactions
Possible Causes & Solutions
| Cause | Recommended Action |
| Dealkylation of Lower Rim Ethers | - This is common when using strong Lewis acids (e.g., AlCl₃, FeCl₃) at elevated temperatures.[7] - Use milder Lewis acids or perform the reaction at a lower temperature. |
| Oxidation of the Calixarene Backbone | - Particularly a concern with thiacalixarenes during nitration.[2] - Use alternative methods for introducing amino groups, such as diazo coupling followed by reduction.[2] |
| Over-functionalization | - Reduce the stoichiometry of the electrophile. - Shorten the reaction time. - Perform the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Regioselective Nitration of a Dibenzoyl-Protected Calix[3]arene
This protocol is adapted from a procedure for the synthesis of dinitro-substituted calix[3]arenes.[5]
-
Dissolution: Dissolve the 1,3-dibenzoyl protected calix[3]arene in a suitable dry solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add potassium nitrate (B79036) (KNO₃) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂).
-
Reaction: Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), then allow it to warm to room temperature and stir for an additional period (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and water.
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Duff Formylation of a Protected Calix[3]arene
This protocol is adapted from a procedure for the synthesis of diformyl-substituted calix[3]arenes.[5]
-
Mixing Reagents: To a solution of the protected calix[3]arene in trifluoroacetic acid (TFA), add hexamethylenetetramine (HMTA).
-
Heating: Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for a set period (e.g., 4-8 hours). Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture and add water. Heat the mixture to hydrolyze the intermediate.
-
Neutralization: Cool the mixture and neutralize with a base (e.g., sodium carbonate or sodium hydroxide (B78521) solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the upper rim functionalization of calixarenes.
Caption: A decision tree for troubleshooting low yields in upper rim functionalization reactions.
References
preventing oxidation of sulfur bridges during Thiacalix(4)arene modification
Technical Support Center: Thiacalix[1]arene Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiacalix[1]arenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted oxidation of sulfur bridges during the chemical modification of these versatile macrocycles.
Frequently Asked Questions (FAQs)
Q1: Why are the sulfur bridges of my thiacalix[1]arene oxidizing during my reaction?
The sulfur bridges in thiacalix[1]arenes are susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones.[2] This is often an unintended side reaction during modifications at the upper or lower rim. The primary culprits for this unwanted oxidation are:
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Atmospheric Oxygen: Dissolved oxygen in reaction solvents is a common oxidizing agent.[1][3] Many organic reactions, especially those requiring elevated temperatures, are sensitive to oxygen.[1]
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Oxidizing Reagents: The use of reagents with oxidizing properties, even if not intended for the sulfur bridges, can lead to their oxidation. Some electrophilic aromatic substitution reactions, for example, can be accompanied by oxidation of the sulfide (B99878) linkage.[2]
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Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of oxidation, particularly in the presence of trace amounts of oxygen.[1] Certain reactions under illumination may also promote oxidation.[4]
Q2: What are the signs of sulfur bridge oxidation in my thiacalix[1]arene product?
The oxidation of sulfur bridges from sulfide to sulfoxide (B87167) and then to sulfone introduces oxygen atoms, which significantly alters the chemical and physical properties of the thiacalix[1]arene. You can detect this oxidation through several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton signals of the aromatic rings and the substituents on the thiacalix[1]arene will shift upon oxidation of the sulfur bridges. These shifts can be complex, but a comparison with the spectrum of the starting material will reveal the appearance of new species.
-
¹³C NMR: Similar to ¹H NMR, the carbon signals in the ¹³C NMR spectrum will show characteristic shifts upon oxidation.
-
-
Mass Spectrometry (MS):
-
Oxidation results in a predictable increase in the molecular weight of the thiacalix[1]arene. Each oxidation from a sulfide to a sulfoxide adds 16 amu (one oxygen atom), and further oxidation to a sulfone adds another 16 amu. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the oxidized products.[4][5]
-
-
Chromatography (TLC, HPLC, Column Chromatography):
-
The polarity of the thiacalix[1]arene changes upon oxidation. Sulfoxides and sulfones are more polar than the corresponding sulfides. This change in polarity can be observed as a different retention factor (Rf) on a Thin Layer Chromatography (TLC) plate or a different retention time in High-Performance Liquid Chromatography (HPLC). This property can also be exploited for the separation of oxidized byproducts from the desired product.[4]
-
Q3: How can I prevent the oxidation of sulfur bridges during my experiments?
Preventing unwanted oxidation of the sulfur bridges is crucial for the successful modification of thiacalix[1]arenes. The most effective strategy is to rigorously exclude oxygen from the reaction environment. This can be achieved by employing inert atmosphere techniques.[6][7][8] Key preventative measures include:
-
Using an Inert Atmosphere: Conducting reactions under an inert gas, such as high-purity nitrogen or argon, is essential.[3][6] This can be done using a Schlenk line or a glove box.[6]
-
Degassing Solvents: It is critical to remove dissolved oxygen from all solvents before use.[1][3] Several methods can be employed for degassing.[1][3][9][10]
-
Careful Choice of Reagents: Avoid using reagents that are known to be strong oxidizing agents unless the intention is to oxidize the sulfur bridges. Be aware that some reaction conditions can render even mild reagents oxidative.
-
Controlling Reaction Conditions: Whenever possible, run reactions at the lowest effective temperature and for the shortest duration necessary to achieve the desired transformation.
Troubleshooting Guide
Problem: My reaction is producing a mixture of products, and I suspect oxidation of the sulfur bridges.
Possible Cause 1: Presence of Oxygen in the Reaction Flask
Even with an inert atmosphere setup, leaks can introduce oxygen.
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all glassware joints, septa, and tubing are properly sealed.
-
Purge the System: Before starting the reaction, thoroughly purge the reaction flask with an inert gas. A common procedure is to evacuate the flask under vacuum and then backfill with the inert gas, repeating this cycle three times.[6]
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas to prevent air from entering the system.
-
Possible Cause 2: Oxygen Dissolved in Solvents or Reagents
Solvents, unless specifically degassed, contain significant amounts of dissolved oxygen.
-
Troubleshooting Steps:
-
Degas all Solvents: Use a reliable degassing method for all solvents immediately before use. The "Freeze-Pump-Thaw" method is the most effective.[1][9][10]
-
Store Solvents Properly: Degassed solvents should be stored under an inert atmosphere and used within a day or two.[1][9][10]
-
Handle Reagents Under Inert Atmosphere: If reagents are liquids, they should also be degassed. Solid reagents should be handled in a glove box or under a positive flow of inert gas.
-
Problem: I am observing oxidation even when using an inert atmosphere and degassed solvents.
Possible Cause 1: The Reagents Themselves are Promoting Oxidation
Some reagents, particularly those used for electrophilic aromatic substitution, can have inherent oxidizing properties or can generate oxidative species in situ. For example, attempted bromination of thiacalix[1]arenes with common brominating agents can lead to a complex mixture due to concurrent oxidation of the sulfur bridges.[2]
-
Troubleshooting Steps:
-
Literature Review: Carefully review the literature for the specific modification you are attempting. There may be known issues with certain reagents causing oxidation of thiacalix[1]arenes.
-
Alternative Reagents: Investigate if alternative, less oxidative reagents can be used to achieve the desired transformation.
-
Protecting Groups: While not a common strategy for the sulfur bridges themselves, consider if protecting other functional groups on the thiacalix[1]arene could alter the reactivity and prevent side reactions.
-
Possible Cause 2: Photochemical Oxidation
Some reactions can be sensitive to light, which can promote the formation of reactive oxygen species.
-
Troubleshooting Steps:
-
Conduct the Reaction in the Dark: Wrap the reaction flask in aluminum foil to exclude light.[4] This is particularly important if you observe an increase in oxidation when the reaction is exposed to ambient light.
-
Experimental Protocols
Protocol 1: Setting up a Reaction Under Inert Atmosphere
This protocol describes the basic setup for performing a reaction under a nitrogen or argon atmosphere using a Schlenk line.
-
Glassware Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assembly: Assemble the reaction flask with a condenser (if refluxing) and a gas inlet adapter connected to the Schlenk line.
-
Purging: Evacuate the assembled glassware using the vacuum line of the Schlenk manifold.
-
Backfilling: Gently introduce the inert gas from the gas manifold into the glassware.
-
Repeat: Repeat the evacuation and backfilling cycle at least three times to ensure a truly inert atmosphere.[6]
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Reagent Addition: Add degassed solvents and reagents via syringe through a rubber septum, or for solids, quickly under a positive flow of inert gas.
Protocol 2: Solvent Degassing Methods
The choice of degassing method depends on the required level of oxygen removal and the nature of the solvent.
| Method | Procedure | Advantages | Disadvantages |
| Freeze-Pump-Thaw | 1. Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.[1][9][10]2. Once frozen, open the flask to a high vacuum for several minutes.[1][9][10]3. Close the flask to the vacuum and allow the solvent to thaw completely.[1][9][10]4. Repeat this cycle three times.[1][9][10]5. After the final cycle, backfill the flask with an inert gas.[1][9][10] | Most effective method for removing dissolved gases.[1][9][10] | Time-consuming; requires liquid nitrogen and a high-vacuum line. |
| Inert Gas Bubbling (Purging) | Bubble a stream of inert gas (nitrogen or argon) through the solvent for 30-60 minutes via a long needle or a fritted gas dispersion tube.[3][9][10] | Simple and does not require a vacuum line. | Less effective than Freeze-Pump-Thaw; can lead to solvent evaporation.[9][10] |
| Sonication under Vacuum | Repeatedly sonicate the solvent in a sealed flask under a light vacuum for 0.5-1 minute, replenishing the atmosphere with an inert gas after each cycle.[1][9][10] | Faster than purging for small volumes. | Less effective than Freeze-Pump-Thaw.[1][9][10] |
Visualizations
Caption: Workflow for thiacalix[1]arene modification under inert atmosphere.
Caption: Decision tree for choosing a solvent degassing method.
References
- 1. How To [chem.rochester.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 4. Stereoselective oxidation of phenoxathiin-based thiacalix[4]arenes – stereomutation of sulfoxide groups - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00530E [pubs.rsc.org]
- 5. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide [mdpi.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the Stability of Thiacalixarene-Based Sensors
Technical Support Center: Enhancing the Stability of Thiacalix[1]arene-Based Sensors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and application of thiacalix[1]arene-based sensors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Poor Sensor Reproducibility and Signal Drift
| Potential Cause | Recommended Solution |
| Incomplete Functionalization: The thiacalix[1]arene macrocycle may not be uniformly functionalized, leading to batch-to-batch variations. | - Ensure complete dissolution of reactants and use appropriate reaction monitoring techniques (e.g., TLC, NMR). - Optimize reaction conditions such as temperature, time, and catalyst concentration. |
| Surface Fouling: Non-specific binding of interfering species from the sample matrix can block the sensor surface. | - Incorporate a blocking step in your protocol using agents like bovine serum albumin (BSA) or polyethylene (B3416737) glycol (PEG). - Consider surface modification with self-assembled monolayers (SAMs) to create a more robust and resistant surface. |
| Ligand Leaching: The thiacalix[1]arene recognition element may slowly detach from the sensor substrate. | - Strengthen the attachment chemistry. Consider covalent bonding over physical adsorption. - For gold surfaces, thiol-based linkers can form stable self-assembled monolayers. |
| Electrochemical Instability: For electrochemical sensors, the redox potential may drift over time. | - Incorporate a solid-state redox mediator, such as a silver-calixarene complex, to stabilize the phase boundary potential.[2] - Ensure the reference electrode is stable and properly calibrated. |
Issue 2: Low Sensitivity or Poor Limit of Detection (LOD)
| Potential Cause | Recommended Solution |
| Suboptimal Ligand-Analyte Binding: The binding affinity between the thiacalix[1]arene and the target analyte may be weak. | - Modify the functional groups on the upper or lower rim of the thiacalix[1]arene to enhance complementarity with the analyte.[3] - Optimize the pH and ionic strength of the measurement buffer to favor complexation. |
| Steric Hindrance: The analyte's access to the binding cavity of the thiacalix[1]arene may be sterically hindered. | - Introduce spacer arms between the thiacalix[1]arene and the sensor surface. - Control the orientation of the immobilized thiacalix[1]arene to ensure the binding site is accessible. |
| Insufficient Surface Concentration of Recognition Element: A low density of thiacalix[1]arene on the sensor surface can limit the number of binding events. | - Optimize the immobilization protocol to increase the surface coverage of the thiacalix[1]arene. - Characterize the surface modification using techniques like XPS or AFM to confirm successful immobilization. |
Issue 3: Poor Solubility of Thiacalix[1]arene Derivatives
| Potential Cause | Recommended Solution |
| Hydrophobic Nature of the Macrocycle: The inherent hydrophobicity of the thiacalix[1]arene backbone can lead to poor solubility in aqueous media. | - Introduce hydrophilic functional groups, such as sulfonate, carboxylate, or quaternary ammonium (B1175870) moieties, to the macrocycle.[1][4] - The Menshutkin alkylation of tertiary amino groups is an effective method to increase water solubility.[1] |
| Aggregation: The thiacalix[1]arene derivatives may self-aggregate in solution, reducing their availability for sensing. | - Determine the critical aggregation concentration (CAC) of your derivative to work below this concentration if possible.[5] - The addition of a small amount of organic co-solvent may help to disaggregate the molecules. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the long-term stability of my thiacalix[1]arene-based sensor for storage?
A1: For extended storage, it is crucial to minimize degradation of the recognition element and the sensor surface. Storing the sensor in a dry, inert atmosphere (e.g., under nitrogen or argon) at a low temperature (e.g., 4 °C) can significantly prolong its shelf life. For some electrochemical DNA sensors, storing them in a dry state has been shown to retain sensitivity for at least two weeks.[6] If the sensor is based on a biological component, such as DNA, performing the final loading step immediately before use can also extend the functional lifetime.[6]
Q2: What is the impact of the thiacalix[1]arene conformation (cone vs. 1,3-alternate) on sensor performance?
A2: The conformation of the thiacalix[1]arene can have a profound impact on its properties and, consequently, on sensor performance. For example, the 1,3-alternate conformation can create a pre-organized cavity that is highly selective for certain guests. In some studies, the conformation has been shown to influence the self-association behavior and even the cytotoxicity of the thiacalix[1]arene derivative.[1] It is essential to confirm the conformation of your synthesized macrocycle using techniques like 2D NMR spectroscopy.[1]
Q3: Can I regenerate and reuse my thiacalix[1]arene-based sensor?
A3: The reusability of a thiacalix[1]arene-based sensor depends on the nature of the interaction between the recognition element and the analyte. If the binding is reversible, it may be possible to regenerate the sensor by using a regeneration solution (e.g., a solution with a high ionic strength or an extreme pH) to dissociate the analyte. However, for some sensors, attempts to regenerate the surface after signal measurement have resulted in irreproducible changes, making them suitable for single-use applications only.[6]
Q4: How can I enhance the stability of fluorescent thiacalix[1]arene sensors against photobleaching?
A4: Photobleaching can be a significant issue for fluorescence-based sensors. To enhance stability, consider incorporating the thiacalix[1]arene-fluorophore conjugate into a protective matrix, such as a polymer or a sol-gel. Another strategy is to employ fluorophores with higher photostability. Additionally, the "double capping" of lanthanide-oxo clusters with thiacalix[1]arene has been shown to result in excellent luminescence stability against moisture, high temperature, and UV radiation.[7]
Quantitative Data Summary
Table 1: Performance Characteristics of Various Thiacalix[1]arene-Based Sensors
| Sensor Type | Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Potentiometric Electrode | Ag⁺ | 5 x 10⁻⁸–1 x 10⁻¹ mol dm⁻³ | 1 x 10⁻⁸ mol dm⁻³ | [2] |
| Impedimetric DNA Sensor | Doxorubicin | 3 pM–1 nM | 1.0 pM | [6] |
| Electrochemical Sensor | Cd²⁺ | 0.08–5.8 μM | 0.119 nM | [8] |
| Electrochemical Sensor | Pb²⁺ | 0.01–6.0 μM | 0.279 nM | [8] |
| Colorimetric Particle Sensor | Calf Thymus DNA | - | 20 µmol L⁻¹ | [5] |
Table 2: Cytotoxicity of Fluorescein-Labeled Thiacalix[1]arenes
| Cell Line | Conformation | IC₅₀ (µg/mL) | Reference |
| HuTu-80 | cone | 21.83–49.11 | [1] |
| A549 | cone | 21.83–49.11 | [1] |
Experimental Protocols
Protocol 1: Synthesis of an Amphiphilic Thiacalix[1]arene for DNA Sensing
This protocol describes the stepwise functionalization of p-tert-butylthiacalix[1]arene to introduce diethylenetriammonium fragments, a method adapted from published procedures.[9]
-
Initial Functionalization: Begin with the parent p-tert-butylthiacalix[1]arene.
-
Mitsunobu Reaction: Introduce azide (B81097) functionalities onto the lower rim of the macrocycle using a Mitsunobu reaction.
-
"Click" Chemistry (CuAAC): React the azide-functionalized thiacalix[1]arene with a suitable alkyne-containing diethylenetriamine (B155796) precursor via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Purification: Purify the final product using column chromatography.
-
Characterization: Confirm the structure of the synthesized amphiphilic macrocycle using ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and MALDI-TOF mass spectrometry.
Protocol 2: Fabrication of an Impedimetric DNA Sensor
This protocol outlines the steps to fabricate an impedimetric DNA sensor using electropolymerization, as described in recent literature.[6]
-
Electrode Preparation: Polish a glassy carbon electrode (GCE) with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water.
-
Electropolymerization: Prepare a solution containing the N-phenylaminophenothiazine (PhTz) monomer and a carboxylic acid derivative of thiacalix[1]arene in a suitable buffer. Perform cyclic voltammetry for multiple scans to electropolymerize a film onto the GCE surface.
-
Stabilization: Transfer the modified electrode to a monomer-free buffer and perform an additional potential cycle to stabilize the polymer film.
-
DNA Immobilization: Drop-cast a solution of DNA onto the polymer-modified electrode surface and allow it to adsorb for approximately 20 minutes.
-
Washing: Gently wash the electrode with a working buffer to remove any non-adsorbed DNA.
-
Characterization: Confirm the successful modification and DNA immobilization using electrochemical impedance spectroscopy (EIS) and atomic force microscopy (AFM).
Visualizations
Caption: Workflow for Thiacalix[1]arene-Based Sensor Fabrication.
Caption: Troubleshooting Logic for Common Sensor Performance Issues.
References
- 1. Fluorescein-Labeled Thiacalix[4]arenes as Potential Theranostic Molecules: Synthesis, Self-Association, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New DNA-sensor based on thiacalix[4]arene-modified polydiacetylene particles - Valiyakhmetova - Russian Chemical Bulletin [ogarev-online.ru]
- 6. Impedimetric DNA Sensor Based on Electropolymerized N-Phenylaminophenothiazine and Thiacalix[4]arene Tetraacids for Doxorubicin Determination [mdpi.com]
- 7. Achieving stable photoluminescence by double thiacalix[4]arene-capping: the lanthanide-oxo cluster core matters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new thiacalix[4]arene-based metal-organic framework as an efficient electrochemical sensor for trace detection of Cd2+ and Pb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug Loading Efficiency of Thiacalixarene Nanocarriers
Technical Support Center: Optimizing Drug Loading Efficiency of Thiacalix[1]arene Nanocarriers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the drug loading efficiency of Thiacalix[1]arene nanocarriers.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the drug loading efficiency of Thiacalix[1]arene nanocarriers?
The drug loading efficiency of Thiacalix[1]arene nanocarriers is a multifactorial issue influenced by the physicochemical properties of both the drug and the nanocarrier, as well as the experimental conditions. Key factors include:
-
Thiacalix[1]arene Derivative: The functional groups on the upper and lower rims of the Thiacalix[1]arene macrocycle significantly impact its interaction with drug molecules. Modifications can alter the hydrophobicity, charge, and complexation capabilities of the nanocarrier.
-
Drug Properties: The solubility, molecular weight, and functional groups of the drug determine its compatibility with the nanocarrier. Hydrophobic drugs are typically entrapped within the hydrophobic core of self-assembled nanostructures like micelles, while hydrophilic drugs may require specific interactions with functional groups on the Thiacalix[1]arene.
-
Method of Preparation: Common methods for preparing drug-loaded nanocarriers include dialysis, nanoprecipitation, and emulsion-solvent evaporation. The choice of method can significantly affect the final drug loading efficiency.
-
Solvent System: The organic solvent used to dissolve the drug and the Thiacalix[1]arene, as well as the aqueous phase, play a crucial role. The solvent should fully dissolve both components to ensure efficient encapsulation.
-
pH of the Medium: The pH can influence the ionization state of both the drug and the Thiacalix[1]arene, thereby affecting their electrostatic interactions and, consequently, the loading efficiency.
-
Drug-to-Carrier Ratio: The initial ratio of drug to Thiacalix[1]arene in the formulation is a critical parameter that needs to be optimized to maximize loading without causing drug precipitation or nanocarrier instability.
Q2: How can I load hydrophilic drugs into Thiacalix[1]arene nanocarriers?
Loading hydrophilic drugs into the predominantly hydrophobic core of Thiacalix[1]arene nanocarriers can be challenging. Here are some strategies:
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Functionalization of Thiacalix[1]arene: Introduce polar or charged functional groups (e.g., amino, carboxyl, or sulfonate groups) onto the Thiacalix[1]arene scaffold. These groups can interact with hydrophilic drugs through electrostatic interactions or hydrogen bonding. For instance, p-sulfonatocalix[1]arenes have been used to co-assemble with cationic drugs.
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Ion Pairing: Form an ion pair between the hydrophilic drug and a lipophilic counter-ion. This increases the overall hydrophobicity of the drug, facilitating its encapsulation within the nanocarrier.
-
Prodrug Approach: Covalently link the hydrophilic drug to a hydrophobic moiety to create a lipophilic prodrug. This prodrug can then be efficiently loaded into the nanocarrier. The linker should be designed to cleave under specific physiological conditions to release the active drug.
-
Co-encapsulation: Use a secondary carrier or helper molecule that can interact with both the hydrophilic drug and the Thiacalix[1]arene nanocarrier to facilitate loading.
Q3: What are the differences between Drug Loading Content (DLC) and Encapsulation Efficiency (EE)?
It is crucial to distinguish between these two parameters:
-
Drug Loading Content (DLC): Refers to the weight percentage of the drug relative to the total weight of the nanocarrier.
-
Formula: DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100%
-
-
Encapsulation Efficiency (EE): Represents the percentage of the initial amount of drug used in the formulation that is successfully encapsulated within the nanocarriers.
-
Formula: EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100%
-
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Drug Loading Efficiency | Poor drug-carrier compatibility: The physicochemical properties of the drug and the Thiacalix[1]arene are not well-matched. | - Modify the Thiacalix[1]arene structure with functional groups that can interact favorably with the drug (e.g., through π-π stacking, hydrogen bonding, or electrostatic interactions).- Consider a prodrug approach to increase the drug's affinity for the nanocarrier core. |
| Suboptimal drug-to-carrier ratio: Too high a concentration of the drug can lead to precipitation before encapsulation. | - Systematically vary the initial drug-to-carrier ratio to find the optimal loading concentration. | |
| Inappropriate solvent system: The drug and/or carrier may not be fully solubilized in the chosen organic solvent. | - Screen different organic solvents (e.g., DMSO, DMF, THF, Chloroform) to find one that provides good solubility for both the drug and the Thiacalix[1]arene derivative.- A co-solvent system may be beneficial. | |
| Nanocarrier Aggregation During Drug Loading | High concentration of nanocarriers: Concentrated solutions can lead to inter-particle interactions and aggregation. | - Work with more dilute solutions during the self-assembly and drug loading process. |
| Changes in surface charge: The encapsulation of charged drug molecules can alter the zeta potential of the nanocarriers, leading to instability. | - Measure the zeta potential of the drug-loaded nanocarriers. If it is close to neutral, consider adding a stabilizer or modifying the surface of the Thiacalix[1]arene to introduce charged groups that provide electrostatic repulsion. | |
| Inefficient removal of organic solvent: Residual organic solvent can destabilize the nanoparticle suspension. | - Ensure complete removal of the organic solvent by optimizing the evaporation or dialysis process (e.g., longer dialysis time, more frequent changes of the dialysis medium). | |
| Inconsistent Batch-to-Batch Results | Variability in experimental parameters: Minor variations in temperature, stirring speed, or addition rate of solutions can affect nanoparticle formation and drug loading. | - Standardize all experimental parameters and document them carefully for each batch.- Use automated or semi-automated systems for critical steps like solution addition to ensure reproducibility. |
| Purity of reagents: Impurities in the Thiacalix[1]arene, drug, or solvents can interfere with the self-assembly process. | - Use high-purity reagents and characterize the synthesized Thiacalix[1]arene derivatives thoroughly before use. |
Data Presentation
Table 1: Drug Loading Efficiencies of Various Drugs in Thiacalix[1]arene-based Nanocarriers
| Thiacalix[1]arene Derivative | Drug | Preparation Method | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Amphiphilic calix[1]arene derivative 8 | Doxorubicin | Dialysis | 6.85 ± 0.6 | 41.10 ± 3.60 | [2] |
| Amphoteric calix[1]arene on Fe3O4 NPs | Doxorubicin | Co-precipitation | 9.02 ± 2.47 | 90.22 ± 5.08 | [3][4][5] |
| Amphoteric calix[1]arene on Fe3O4 NPs | Methotrexate | Co-precipitation | 5.86 ± 1.79 | 58.62 ± 6.53 | [3][4][5] |
| Tetrahexyloxy-tetra-p-aminocalix[1]arene | Paclitaxel | Emulsion Evaporation | 6.91 ± 0.53 | 50.4 ± 3.2 | [2] |
| Calix[6]arene hexa-carboxylic acid | Paclitaxel | Dialysis | 7.5 | Not Reported | |
| Calix[7]arene octo-carboxylic acid | Paclitaxel | Dialysis | 8.3 | Not Reported | |
| Albumin/Thiacalix[1]arene with sulfobetaine (B10348) fragments | Ciprofloxacin | Self-assembly | Not Reported | Not Reported | [1][8][9][10] |
Experimental Protocols
Protocol 1: Doxorubicin Loading into Amphiphilic Calix[1]arene Micelles via Dialysis
This protocol is adapted from a study by An et al.[2]
Materials:
-
Amphiphilic calix[1]arene derivative 8
-
Doxorubicin (DOX)
-
DSPE-PEG2000-FA (optional, for targeting)
-
Dimethyl sulfoxide (B87167) (DMSO)
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Dialysis tubing (MWCO 3.5 kDa)
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Distilled water
-
0.45 µm filter
Procedure:
-
Dissolve the amphiphilic calix[1]arene derivative (and DSPE-PEG2000-FA if used) and 4 mg of DOX in DMSO.
-
Transfer the solution into a dialysis bag.
-
Dialyze against distilled water for a specified period, with regular changes of the water, to allow for micelle formation and removal of free DOX and DMSO.
-
After dialysis, filter the solution through a 0.45 µm filter to remove any un-encapsulated DOX precipitate.
-
The resulting solution contains the DOX-loaded micelles.
Quantification of Drug Loading:
-
Lyophilize a known volume of the micelle solution to obtain a dry powder.
-
Dissolve the powder in a suitable solvent (e.g., methanol) to disrupt the micelles and release the DOX.
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (e.g., 490 nm).
-
Calculate the concentration of DOX using a standard calibration curve.
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Determine the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the formulas provided in the FAQ section.
Visualizations
Experimental Workflow for Drug Loading
Caption: General experimental workflow for loading drugs into Thiacalix[1]arene nanocarriers.
Factors Influencing Drug Loading Efficiency
Caption: Interplay of factors affecting the drug loading efficiency of Thiacalix[1]arene nanocarriers.
References
- 1. Albumin/Thiacalix[4]arene Nanoparticles as Potential Therapeutic Systems: Role of the Macrocycle for Stabilization of Monomeric Protein and Self-Assembly with Ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and physicochemical characterization of a novel paclitaxel-loaded amphiphilic aminocalixarene nanoparticle platform for anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Needle-shaped amphoteric calix[4]arene as a magnetic nanocarrier for simultaneous delivery of anticancer drugs to the breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Albumin/Thiacalix[4]arene Nanoparticles as Potential Therapeutic Systems: Role of the Macrocycle for Stabilization of Monomeric Protein and Self-Assembly with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
minimizing by-product formation in Thiacalix(4)arene synthesis
Thiacalix[1]arene Synthesis Technical Support Center
Welcome to the Technical Support Center for Thiacalix[1]arene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation and troubleshooting common issues encountered during the synthesis of thiacalix[1]arenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing p-tert-butylthiacalix[1]arene?
A1: The most widely adopted method is a one-pot synthesis involving the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base, such as sodium hydroxide (B78521) (NaOH), in a high-boiling solvent like tetraethylene glycol dimethyl ether (tetraglyme).[2][3] The reaction is typically heated to high temperatures, around 230°C, to facilitate the cyclization process.[2][3]
Q2: What are the primary by-products formed during the synthesis of p-tert-butylthiacalix[1]arene?
A2: The main by-products are typically the larger macrocyclic homologs, namely p-tert-butylthiacalix[2]arene and p-tert-butylthiacalix[4]arene.[2][3] The formation of these larger rings is a common issue in this type of condensation reaction. In some cases, linear oligomers and other sulfur-bridged phenolic compounds may also be present as minor impurities.
Q3: How can I purify the crude p-tert-butylthiacalix[1]arene product?
A3: A common and effective purification strategy involves a multi-step process. First, the crude reaction mixture is cooled, diluted with a solvent like toluene (B28343), and then acidified. The crude product is then precipitated by adding a less polar solvent such as methanol (B129727). For further purification, recrystallization from solvents like chloroform (B151607) and benzene (B151609) is recommended.[2] Fractional crystallization can also be an effective technique to separate the desired thiacalix[1]arene from its larger homologs.
Q4: What are the key reaction parameters that influence the yield and purity of thiacalix[1]arene?
A4: The critical parameters that need to be carefully controlled are the reaction temperature, reaction time, and the molar ratio of the reactants, particularly the concentration of the base (e.g., NaOH).[5] Fine-tuning these parameters can significantly impact the product distribution, favoring the formation of the desired thiacalix[1]arene over larger macrocycles.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of thiacalix[1]arene | - Incomplete reaction.- Suboptimal reaction temperature or time.- Incorrect stoichiometry of reactants. | - Ensure the reaction is heated for the recommended duration (e.g., 3-4 hours at 230°C).- Calibrate your heating apparatus to ensure accurate temperature control.- Carefully measure and verify the molar ratios of p-tert-butylphenol, sulfur, and NaOH as specified in the protocol. |
| Presence of significant amounts of larger macrocycles (thiacalix[2]arene, thiacalix[4]arene) | - Reaction temperature is too high or the reaction time is too long.- The concentration of the base may be favoring the formation of larger rings. | - Optimize the reaction temperature and time. Slightly lower temperatures or shorter reaction times may favor the formation of the smaller macrocycle.- Experiment with slightly adjusting the NaOH concentration.[5]- Employ fractional crystallization during the purification process to separate the different-sized macrocycles. |
| Crude product is a dark, intractable tar | - Overheating or prolonged reaction time leading to polymerization and decomposition.- Impurities in the starting materials. | - Strictly control the reaction temperature and avoid exceeding the recommended heating profile.- Use high-purity p-tert-butylphenol and elemental sulfur. Consider purifying the starting materials if their quality is uncertain. |
| Unexpected signals in the NMR spectrum of the purified product | - Presence of solvent molecules in the calixarene (B151959) cavity.- Incomplete removal of linear oligomers or other by-products. | - Dry the purified product under high vacuum at an elevated temperature (e.g., 100-120°C) to remove trapped solvent molecules.- Repeat the recrystallization process. Consider using a different solvent system for recrystallization.- Characterize the impurities using techniques like Mass Spectrometry to identify their nature and devise a targeted purification strategy. |
Data Presentation
Table 1: Summary of a Reported Synthesis Condition and Yield for p-tert-Butylthiacalix[1]arene
| Parameter | Value | Reference |
| Starting Material | p-tert-butylphenol | [2][3] |
| Reagents | Elemental Sulfur (S₈), Sodium Hydroxide (NaOH) | [2][3] |
| Solvent | Tetraethylene glycol dimethyl ether (tetraglyme) | [2][3] |
| Reaction Temperature | 230°C | [2][3] |
| Yield of Thiacalix[1]arene | 54% | [3] |
| Observed By-products | p-tert-butylthiacalix[2]arene, p-tert-butylthiacalix[4]arene | [2][3] |
Note: The literature provides limited systematic studies with quantitative data comparing different reaction conditions and their direct impact on the by-product distribution for thiacalix[1]arene synthesis. The data presented here is from a successful reported synthesis.
Experimental Protocols
Key Experiment: One-Pot Synthesis of p-tert-Butylthiacalix[1]arene
This protocol is based on a widely cited method for the synthesis of p-tert-butylthiacalix[1]arene.
Materials:
-
p-tert-butylphenol
-
Elemental sulfur (S₈)
-
Sodium hydroxide (NaOH)
-
Tetraethylene glycol dimethyl ether (tetraglyme)
-
Toluene
-
Methanol
-
Sulfuric acid (2 M solution)
-
Chloroform
-
Benzene
-
Nitrogen gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine p-tert-butylphenol, elemental sulfur, and sodium hydroxide in a molar ratio of approximately 2:4:1.
-
Add a minimal amount of tetraethylene glycol dimethyl ether to create a stirrable slurry.
-
Flush the flask with nitrogen gas to create an inert atmosphere.
-
Begin stirring the mixture and gradually heat it to 230°C over a period of about 4 hours.
-
Maintain the reaction at 230°C for an additional 3 hours. During this time, hydrogen sulfide (B99878) gas will evolve and should be safely vented.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the dark, viscous product with toluene.
-
Slowly add 2 M sulfuric acid with vigorous stirring to neutralize the mixture.
-
Separate the organic (toluene) layer.
-
Add methanol to the toluene solution to precipitate the crude product.
-
Collect the precipitate by filtration and wash it with methanol.
-
For further purification, recrystallize the crude product from chloroform and then from benzene.
-
Dry the final product under vacuum at an elevated temperature to remove any trapped solvent.
Visualizations
Caption: General workflow for the synthesis and purification of p-tert-butylthiacalix[1]arene.
Caption: A logical troubleshooting workflow for addressing common issues in thiacalix[1]arene synthesis.
References
Technical Support Center: Optimizing Thiacalixarene-Based Catalysts
Technical Support Center: Optimizing Thiacalix[1]arene-Based Catalysts
Welcome to the Technical Support Center for Thiacalix[1]arene-Based Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize your catalytic reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with thiacalalix[1]arene-based catalysts.
FAQs
-
Q1: What are the key advantages of using thiacalix[1]arene-based catalysts?
-
A1: Thiacalix[1]arenes are versatile ligands due to their unique three-dimensional structure, featuring a hydrophobic cavity and functionalizable upper and lower rims. This allows for the creation of catalysts with high activity, selectivity, and stability. Their structure can facilitate the formation of multinuclear metal clusters, which can exhibit unique catalytic properties.[2][3]
-
-
Q2: How does the conformation of the thiacalix[1]arene ligand affect catalytic performance?
-
A2: The conformation (e.g., cone, partial cone, 1,3-alternate) of the thiacalix[1]arene scaffold plays a crucial role in determining the accessibility of the catalytic active site and the stereochemical outcome of the reaction.[4] The conformation can influence substrate binding and product release, thereby affecting both the activity and selectivity of the catalyst.[5]
-
-
Q3: What is the importance of the sulfur bridges in thiacalix[1]arene catalysts?
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Catalytic Activity | 1. Inactive Catalyst Species: The active catalytic species (e.g., Pd(0)) may not be forming efficiently from the precatalyst. 2. Catalyst Poisoning: Impurities in reagents or solvents (water, oxygen, etc.) can deactivate the catalyst.[6] 3. Incorrect Ligand Conformation: The conformation of the thiacalix[1]arene ligand may not be optimal for the specific reaction, hindering substrate access to the active site.[4] | 1. Ensure appropriate reaction conditions (temperature, solvent, additives) for the in-situ reduction of the precatalyst. 2. Use high-purity, dry, and degassed solvents and reagents.[6] 3. Screen different thiacalix[1]arene conformations or modify the ligand to favor the desired conformation. |
| Unexpected Side Products | 1. Reaction with the Thiacalix[1]arene Scaffold: Under certain conditions (e.g., presence of strong nucleophiles or acids), the thiacalix[1]arene skeleton itself can undergo unexpected reactions, such as cleavage or rearrangement.[7] 2. Homocoupling of Substrates: This is a common side reaction in cross-coupling reactions, often promoted by the presence of oxygen or suboptimal catalyst-to-substrate ratios.[8] | 1. Carefully review the stability of your specific thiacalix[1]arene catalyst under the planned reaction conditions. Avoid harsh nucleophiles or strong acids if your catalyst is susceptible to degradation.[7] 2. Ensure the reaction is performed under a strictly inert atmosphere. Optimize the stoichiometry of your reactants and catalyst loading.[8] |
| Difficulty in Catalyst Separation and Recycling | 1. Leaching of the Metal Center: The active metal may leach from the thiacalix[1]arene support, leading to contamination of the product and loss of catalytic activity upon reuse. 2. Physical Degradation of the Catalyst: The catalyst may degrade physically (e.g., change in morphology, aggregation) during the reaction or workup. | 1. Choose a thiacalix[1]arene ligand with strong coordinating groups to firmly anchor the metal. Consider using a heterogeneous catalyst design where the thiacalix[1]arene is immobilized on a solid support. 2. After the reaction, separate the catalyst by filtration or centrifugation. Wash gently with appropriate solvents to remove adsorbed products and byproducts before drying and reusing.[9] |
| Low Product Yield in Cross-Coupling Reactions | 1. Inefficient Transmetalation: In reactions like Suzuki-Miyaura coupling, the transmetalation step can be slow. 2. Substrate Inhibition: High concentrations of the substrate may inhibit the catalyst by blocking the active site or preventing product release.[10] | 1. Optimize the base and solvent system. The choice of base is critical for activating the organoboron reagent.[8] 2. Try adding the substrate slowly to the reaction mixture to maintain a low instantaneous concentration. |
Data on Catalyst Performance
The following tables summarize quantitative data on the performance of various thiacalix[1]arene-based catalysts in different chemical transformations.
Table 1: Performance of a Thiacalix[1]arene-Based Cobalt(II) Complex in Electrocatalytic Hydrogen Evolution [11]
| Entry | Acetic Acid Equivalents | Peak Current (µA) | Overpotential (V vs. Ag/AgCl) |
| 1 | 0 | - | -1.270 |
| 2 | 5 | - | -1.070 |
| 3 | 30 | 32 | - |
Table 2: Influence of Functionalization on Thiacalix[1]arene-Palladium Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 | Toluene | K₃PO₄ | 95 | [8] |
| 2 | 4-Chloroanisole | Phenylboronic acid | 2 | 1,4-Dioxane/H₂O | K₂CO₃ | 88 | [8] |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | DMF | Na₂CO₃ | 92 | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Thiacalix[1]arene-Palladium Catalyzed Suzuki-Miyaura Cross-Coupling Reaction [8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the thiacalix[1]arene-palladium catalyst (0.1-2 mol%) and the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regeneration of a Heterogeneous Thiacalix[1]arene-Palladium Catalyst [2][12]
-
Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the recovered catalyst sequentially with the reaction solvent, water, and then a low-boiling organic solvent (e.g., acetone (B3395972) or ethanol) to remove any adsorbed organic species and inorganic salts.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.
-
Reactivation (if necessary): For palladium catalysts that have formed inactive palladium black, a chemical reduction step may be necessary. This can involve suspending the catalyst in a suitable solvent and treating it with a reducing agent like hydrazine (B178648) or sodium borohydride, followed by thorough washing and drying. Caution: These reagents are hazardous and should be handled with appropriate safety precautions.[2]
Visualizations
Caption: A logical workflow for troubleshooting low yields in Thiacalix[1]arene-catalyzed reactions.
Caption: A simplified catalytic cycle for a Thiacalix[1]arene-palladium catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiacalix[4]arene-supported molecular clusters for catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
addressing aggregation problems of amphiphilic Thiacalix(4)arene derivatives
Technical Support Center: Amphiphilic Thiacalix[1]arene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amphiphilic thiacalix[1]arene derivatives. The information is designed to address common challenges encountered during experimental work, particularly concerning their aggregation properties.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Aggregation and Nanoparticle Formation
Q1: My thiacalix[1]arene derivative is precipitating out of solution instead of forming stable aggregates. What could be the cause and how can I fix it?
A1: Uncontrolled precipitation is a common issue and can arise from several factors:
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Solvent Incompatibility: The solvent may not be suitable for the specific amphiphilic nature of your derivative. Amphiphilic calixarenes require a delicate hydrophilic-lipophilic balance (HLB) for self-assembly.[2]
-
Troubleshooting:
-
Solvent Screening: Experiment with a range of solvents or solvent mixtures. For instance, if you are using a highly polar solvent and observing precipitation, try adding a small percentage of a less polar co-solvent.
-
pH Adjustment: The ionization state of functional groups on your thiacalix[1]arene can significantly impact its solubility and aggregation behavior.[3][4] Try adjusting the pH of your solution to see if it improves stability. For example, derivatives with carboxylic acid groups may be more soluble at a pH above their pKa.[3]
-
-
-
Concentration Effects: The concentration of your derivative might be too high, exceeding its critical aggregation concentration (CAC) and leading to precipitation instead of forming discrete nanoparticles.
-
Troubleshooting:
-
Dilution Series: Prepare a dilution series of your derivative to identify the optimal concentration range for stable aggregate formation.
-
Temperature Control: Temperature can influence both solubility and the aggregation process. Try conducting your experiments at different temperatures to find the optimal conditions.
-
-
Q2: The aggregates I've formed are too large and have a high polydispersity index (PDI). How can I achieve smaller, more monodisperse nanoparticles?
A2: High polydispersity can be addressed by carefully controlling the experimental conditions:
-
Sonication/Homogenization: Mechanical energy can help break down large, irregular aggregates into smaller, more uniform nanoparticles.
-
Troubleshooting:
-
Sonication: Use a probe or bath sonicator to apply ultrasonic energy to your sample. Optimize the sonication time and power to achieve the desired particle size.
-
High-Pressure Homogenization: For larger scale preparations, a high-pressure homogenizer can be effective in producing monodisperse nanoparticles.
-
-
-
Solvent Exchange Rate: In methods involving solvent displacement, the rate of addition of the non-solvent can influence the final particle size and distribution.
-
Troubleshooting:
-
Slow Addition: A slower, more controlled addition of the non-solvent often leads to the formation of smaller, more uniform aggregates.
-
-
-
Purification: The presence of impurities or unreacted starting materials can interfere with the self-assembly process.
-
Troubleshooting:
-
Dialysis/Filtration: Purify your thiacalix[1]arene derivative thoroughly before inducing aggregation. Dialysis or size-exclusion chromatography can be used to remove small molecule impurities.
-
-
Q3: My aggregates are not stable over time and tend to re-aggregate or precipitate. How can I improve their stability?
A3: The long-term stability of your nanoparticles is crucial for many applications. Here are some strategies to enhance stability:
-
Surface Modification: Introducing charged or sterically hindering groups to the surface of the aggregates can prevent them from coming into close contact and fusing.
-
Troubleshooting:
-
PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG) chains can provide steric stabilization.
-
Charged Groups: Introducing charged functional groups can lead to electrostatic repulsion between nanoparticles, enhancing their stability in solution. The stability of aggregates can be reinforced by electrostatic interactions.[4]
-
-
-
Cross-linking: Covalently cross-linking the components of the aggregates can create more robust and stable nanostructures.
-
Troubleshooting:
-
Core or Shell Cross-linking: Depending on the chemistry of your derivative, you can employ cross-linking strategies that target either the core or the shell of the micelles.[5]
-
-
-
Storage Conditions: The way you store your nanoparticle suspension can impact its stability.
-
Troubleshooting:
-
Temperature: Store your samples at an appropriate temperature (e.g., 4°C) to minimize kinetic processes that can lead to aggregation.
-
Lyophilization: For long-term storage, consider lyophilizing (freeze-drying) your nanoparticles with a suitable cryoprotectant.
-
-
Drug Loading and Release
Q4: I'm experiencing low drug loading efficiency in my thiacalix[1]arene micelles. What factors could be contributing to this?
A4: Low drug loading is a frequent challenge in nanoparticle formulation. Consider the following factors:
-
Drug-Carrier Incompatibility: The physicochemical properties of the drug may not be well-suited for encapsulation within the core of your thiacalix[1]arene micelles.
-
Troubleshooting:
-
Hydrophobicity Matching: Ensure that the hydrophobicity of the drug is compatible with the hydrophobic core of the micelles.
-
Specific Interactions: Modify the thiacalix[1]arene to introduce functional groups that can interact specifically with the drug (e.g., through hydrogen bonding or π-π stacking).
-
-
-
Suboptimal Formulation Parameters: The conditions used for drug loading can significantly impact the encapsulation efficiency.
-
Troubleshooting:
-
-
Drug Loss During Purification: The purification step to remove unloaded drug can also lead to the loss of encapsulated drug.
-
Troubleshooting:
-
Purification Method: Evaluate different purification methods, such as dialysis with an appropriate molecular weight cutoff (MWCO) membrane or centrifugation, to minimize the loss of drug-loaded nanoparticles.[6]
-
-
Q5: The release of the encapsulated drug from my nanoparticles is too fast (burst release). How can I achieve a more sustained release profile?
A5: A burst release often indicates that a significant portion of the drug is adsorbed to the surface of the nanoparticles rather than being encapsulated within the core.[7]
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Optimize Drug Loading: The method of drug incorporation is critical.
-
Troubleshooting:
-
Encapsulation vs. Adsorption: Ensure your drug loading protocol promotes encapsulation within the micellar core. This can often be achieved by adding the drug during the self-assembly process rather than to pre-formed micelles.
-
Washing Steps: Thoroughly wash the drug-loaded nanoparticles to remove any surface-adsorbed drug.
-
-
-
Carrier Properties: The composition and stability of the thiacalix[1]arene carrier can influence the drug release rate.
-
Troubleshooting:
-
Core Stability: Increase the stability of the micellar core by using thiacalix[1]arenes with more hydrophobic lower rim substituents or by cross-linking the core.
-
Polymer Blending: If applicable, blending the thiacalix[1]arene with another polymer can modify the release characteristics of the resulting nanoparticles.
-
-
Data Presentation
The following tables summarize key quantitative data for various amphiphilic thiacalix[1]arene derivatives to facilitate comparison.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) of Amphiphilic Thiacalix[1]arene Aggregates
| Thiacalix[1]arene Derivative | Conformation | Hydrodynamic Diameter (nm) | PDI | Reference(s) |
| Sulfobetaine (B10348) functionalized p-tert-butylthiacalix[1]arene + Ag+ | cone | ~168 | 0.17 | [8] |
| Sulfobetaine functionalized p-tert-butylthiacalix[1]arene | cone | 317 - 421 | 0.31 - 0.91 | [8] |
| Fluorescein-labeled, quaternary ammonium (B1175870) salt derivative | 1,3-alternate | 277 - 323 | - | [9] |
| Fluorescein-labeled, quaternary ammonium salt derivative | cone | 185 - 262 | - | [9] |
| Amino functionalized multithiacalix[1]arene | - | 108.9 ± 3.2 | 0.266 | [10] |
| p-tert-butylthiacalix[1]arene with sulfobetaine fragments + BSA | cone | 99 ± 7 | 0.22 | [11] |
| Doxorubicin-loaded folic acid-conjugated calix[1]arene micelles | - | 81.8 ± 3.6 | 0.63 | [12][13] |
| Blank folic acid-conjugated calix[1]arene micelles | - | 75.1 ± 2.0 | 0.96 | [12][13] |
Table 2: Critical Aggregation Concentration (CAC) of Amphiphilic Thiacalix[1]arene Derivatives
| Thiacalix[1]arene Derivative | Method | CAC (µM) | Reference(s) |
| Azidoalkylimidazolium p-tert-butylthiacalix[1]arene | Pyrene (B120774) fluorescence probe | 970 | [14] |
| p-Sulfonatocalix[1]arene + C7F15N | Optical transmittance | 70 - 100 | [10] |
| Aminotriazole derivative with diethylenetriammonium fragments | Pyrene fluorescence probe | - | |
| Aminotriazole derivative with monoammonium fragments | Pyrene fluorescence probe | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of amphiphilic thiacalix[1]arene aggregates.
1. Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Analysis
Objective: To determine the hydrodynamic diameter and polydispersity index (PDI) of thiacalix[1]arene aggregates in solution.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Filtered, high-purity solvent (e.g., Milli-Q water, PBS)
-
Disposable or cleanable cuvettes
-
Micropipettes and sterile, filtered pipette tips
-
Syringe filters (0.22 µm or 0.45 µm)
Protocol:
-
Sample Preparation:
-
Dissolve the amphiphilic thiacalix[1]arene derivative in the chosen filtered solvent to the desired concentration.
-
Ensure the concentration is above the Critical Aggregation Concentration (CAC) for aggregate formation.
-
Filter the sample solution through a syringe filter directly into a clean, dust-free cuvette to remove any large dust particles or contaminants.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Select the appropriate measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Place the cuvette in the sample holder of the DLS instrument.
-
Allow the sample to equilibrate to the set temperature for a few minutes.
-
Perform the DLS measurement. The instrument will typically perform multiple runs and average the results.
-
-
Data Analysis:
-
The software will generate a correlation function and calculate the hydrodynamic diameter (often reported as the Z-average) and the polydispersity index (PDI).
-
A PDI value below 0.3 generally indicates a monodisperse sample.
-
2. Determination of Critical Aggregation Concentration (CAC) using Pyrene Fluorescence Spectroscopy
Objective: To determine the concentration at which the amphiphilic thiacalix[1]arene derivatives begin to form micelles, known as the Critical Aggregation Concentration (CAC), using pyrene as a fluorescent probe.
Materials:
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
Pyrene stock solution in a volatile organic solvent (e.g., acetone)
-
High-purity solvent (e.g., Milli-Q water)
-
Volumetric flasks and micropipettes
Protocol:
-
Preparation of Pyrene-Containing Solutions:
-
Prepare a series of aqueous solutions of the amphiphilic thiacalix[1]arene derivative with varying concentrations, spanning a range both below and above the expected CAC.
-
To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. The volume of the organic solvent should be kept to a minimum (e.g., <1% of the total volume).
-
Allow the organic solvent to evaporate completely, which can be facilitated by gentle warming or purging with nitrogen.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorescence spectrophotometer to 335 nm.
-
Record the emission spectra for each sample from approximately 350 nm to 450 nm.
-
Note the intensities of the first (I1, around 373 nm) and third (I3, around 384 nm) vibronic peaks of the pyrene emission spectrum.
-
-
Data Analysis:
-
Calculate the ratio of the intensities of the first and third peaks (I1/I3) for each concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the thiacalix[1]arene concentration.
-
The plot will typically show a sigmoidal curve. The inflection point of this curve, or the intersection of the two linear portions of the plot, corresponds to the CAC.
-
3. Transmission Electron Microscopy (TEM) with Negative Staining
Objective: To visualize the morphology and size of the thiacalix[1]arene aggregates.
Materials:
-
Transmission Electron Microscope (TEM)
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)
-
Micropipettes and sterile, filtered pipette tips
-
Filter paper
-
Glow discharger (optional, but recommended)
Protocol:
-
Grid Preparation:
-
If available, glow discharge the TEM grids to make the carbon surface hydrophilic, which promotes even spreading of the sample.
-
-
Sample Application:
-
Place a drop of the nanoparticle suspension (at an appropriate concentration) onto the carbon-coated side of the TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing (Optional):
-
Blot the excess sample with a piece of filter paper.
-
To remove any non-adsorbed material, you can briefly float the grid on a drop of deionized water.
-
-
Negative Staining:
-
Place a drop of the negative staining solution onto a clean, hydrophobic surface (e.g., parafilm).
-
Float the TEM grid (sample side down) on the drop of stain for 30-60 seconds.
-
-
Blotting and Drying:
-
Carefully remove the grid from the stain drop and wick away the excess stain with the edge of a piece of filter paper.
-
Allow the grid to air dry completely before inserting it into the TEM.
-
-
Imaging:
-
Image the samples in the TEM at an appropriate magnification. The aggregates will appear as light objects against a dark background of the heavy metal stain.
-
Mandatory Visualizations
Troubleshooting Aggregation Problems Workflow
Caption: A workflow diagram for troubleshooting common aggregation problems.
Drug Loading into Thiacalix[1]arene Micelles Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Control of self-aggregation of fullerenes by connection with calix[4]arene: solvent- and guest-effects to particle size - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Glutamic Acids Bearing Calix[4]arene Micelles: pH-Controllable Aggregation Number Corresponding to Regular Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure–Activity Relationship of the Thiacalix[4]arenes Family with Sulfobetaine Fragments: Self-Assembly and Cytotoxic Effect against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[4]arene Amphiphile Containing Aminotriazole Groups | MDPI [mdpi.com]
- 14. Aggregation, Cytotoxicity and DNA Binding in a Series of Calix[4]arene Amphiphile Containing Aminotriazole Groups - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for consistent Thiacalix(4)arene functionalization
Technical Support Center: Thiacalix[1]arene Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for consistent Thiacalix[1]arene functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a mixture of products (mono-, di-, tri-, and tetra-substituted) during the lower rim functionalization of my p-tert-butylthiacalix[1]arene. How can I improve the selectivity for monosubstitution?
A1: Achieving selective monosubstitution is a common challenge. The choice of base and reaction conditions is critical. For selective synthesis of monosubstituted p-tert-butylthiacalix[1]arene, using potassium carbonate (K2CO3) or cesium hydroxide (B78521) (CsOH) as the base has been shown to be effective.[2][3] A phase transfer catalysis (PTC) technique can also significantly improve the yield of the monosubstituted product.[2] In contrast, using a weaker base like sodium carbonate (Na2CO3) may lead to different products, including unprecedented alkylation cyclization and arene oxidation.[2][4]
Here is a decision-making workflow for selecting a monosubstitution protocol:
Caption: Decision workflow for selective monosubstitution.
Q2: My reaction to produce a 1,3-disubstituted thiacalix[1]arene is giving a low yield. What factors can I optimize?
A2: Low yields in 1,3-disubstitution reactions can often be attributed to the reaction conditions. The synthesis of 1,3-disubstituted p-tert-butylthiacalix[1]arene at the lower rim has been reported with a 50% yield in acetonitrile (B52724) using the weak base Na2CO3.[4] To potentially improve the yield, consider the following:
-
Solvent: The choice of solvent can influence the reaction rate and selectivity.
-
Base Strength: A stronger base might drive the reaction to completion more effectively, but could also lead to over-alkylation. Careful screening of bases is recommended.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can improve the yield by ensuring the reaction goes to completion without significant decomposition of products.
Q3: I am observing unexpected side products in my functionalization reaction. What could be the cause?
A3: The chemistry of thiacalixarenes can be different from that of traditional calixarenes, and well-known reactions cannot always be directly transposed.[5] Unprecedented side reactions such as alkylation cyclization and arene oxidation have been observed, particularly when using Na2CO3 as a base under PTC conditions.[2] The sulfur bridges themselves can also be reactive and undergo oxidation.[5] Careful characterization of byproducts using techniques like NMR, IR, and mass spectrometry is essential to understand the reaction pathway and optimize conditions to favor the desired product.
Q4: What is a reliable method for purifying my functionalized thiacalix[1]arene?
A4: Column chromatography on silica (B1680970) gel is a commonly used and effective method for the purification of functionalized thiacalix[1]arenes.[1][6] Recrystallization from a suitable solvent mixture, such as chloroform/methanol, is also frequently employed to obtain pure crystalline products.[1][7] The choice of eluent for chromatography and solvent for recrystallization will depend on the specific functional groups introduced onto the thiacalix[1]arene scaffold.
Here is a general workflow for the purification process:
Caption: General purification workflow.
Experimental Protocols
Protocol 1: Selective Monosynthesis of p-tert-Butylthiacalix[1]arene using Phase Transfer Catalysis
This protocol is adapted from a method that has been shown to produce monosubstituted p-tert-butylthiacalix[1]arene in excellent yield (90%).[2]
Materials:
-
p-tert-butylthiacalix[1]arene (TCA)
-
Alkylating agent (e.g., diethyl bromomalonate, phenacyl bromide, N,N-diethylchloroacetamide, ethyl bromoacetate, or chloroacetonitrile)
-
Potassium carbonate (K2CO3) or Cesium hydroxide (CsOH)
-
Tetraethylammonium (B1195904) bromide (TEAB)
-
Benzene (or a suitable alternative solvent)
Procedure:
-
In a round-bottom flask, combine p-tert-butylthiacalix[1]arene (1 equivalent), the chosen base (K2CO3 or CsOH, excess), and tetraethylammonium bromide (catalytic amount) in benzene.
-
Add the alkylating agent (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture with stirring. The reaction time will vary depending on the alkylating agent and should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the base.
-
Wash the filtrate with water to remove any remaining TEAB and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the monosubstituted thiacalix[1]arene.
Protocol 2: Synthesis of 1,3-Disubstituted p-tert-Butylthiacalix[1]arene
This protocol is based on a reported method for the synthesis of 1,3-disubstituted derivatives.[4]
Materials:
-
p-tert-butylthiacalix[1]arene
-
Alkylating agent (e.g., 2-chloro-N-(4'-nitrophenyl)acetamide)
-
Sodium carbonate (Na2CO3)
-
Acetonitrile
Procedure:
-
Dissolve p-tert-butylthiacalix[1]arene (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add sodium carbonate (excess) to the solution.
-
Add the alkylating agent (2.2 equivalents) to the reaction mixture.
-
Reflux the mixture with stirring and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer and evaporate the solvent.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Bases for Selective Monosubstitution of p-tert-Butylthiacalix[1]arene
| Base | Reaction Conditions | Selectivity | Reported Yield | Reference |
| K2CO3 | Phase Transfer Catalysis (PTC) with TEAB in benzene | High for monosubstitution | >90% | [2] |
| CsOH | Phase Transfer Catalysis (PTC) with TEAB in benzene | High for monosubstitution | Not specified, but elaborated as selective | [2][3] |
| Na2CO3 | Phase Transfer Catalysis (PTC) with TEAB in benzene | Low for monosubstitution; leads to alkylation cyclization and arene oxidation | Not applicable for monosubstitution | [2] |
Table 2: Yields for Different Substitution Patterns of p-tert-Butylthiacalix[1]arene
| Substitution Pattern | Reagents | Base | Solvent | Reported Yield | Reference |
| Monosubstituted | Diethyl bromomalonate, TEAB | K2CO3 | Benzene | 90% | [2] |
| 1,3-Disubstituted | 2-chloro-N-(4'-nitrophenyl)acetamide | Na2CO3 | Acetonitrile | 50% | [4] |
| Tetrasubstituted | 2-chloro-N-(4'-nitrophenyl)acetamide | Not specified | Not specified | 10% | [4] |
References
- 1. mdpi.com [mdpi.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected reactivity in Thiacalix(4)arene chemistry
Thiacalix[1]arene Chemistry Technical Support Center
Welcome to the technical support center for thiacalix[1]arene chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected reactivity and other challenges encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and guidance on common experimental issues.
Category 1: Synthesis and Derivatization
Question 1: I am trying to dealkylate a methoxy-functionalized thiacalix[1]arene monosulfoxide using boron tribromide (BBr₃), but I am not getting the expected hydroxyl product. What could be happening?
Answer: This is a known issue where the reactivity of thiacalix[1]arene monosulfoxides differs significantly from classical calixarenes. Instead of dealkylation, BBr₃ can react with the neighboring phenolic oxygens and the sulfoxide (B87167) group to form a stable borate (B1201080) complex.[2][3][4] In some cases, a spirodienone-containing borate complex may also form as a by-product.[2][3][4]
Troubleshooting Steps:
-
Confirm Product Identity: Use analytical techniques such as X-ray crystallography and high-resolution mass spectrometry (HRMS) to confirm the formation of the borate complex.
-
Alternative Deprotection Strategy: Consider alternative dealkylation reagents that are less likely to complex with the sulfoxide and phenolic groups. The choice of reagent will depend on the specific substrate and desired outcome.
Question 2: My formylation reaction on a cone-conformer of tetrapropoxythiacalix[1]arene is giving unexpected products with intramolecular bridges. Why is this occurring?
Answer: The Duff reaction (using urotropine/TFA) on cone-conformers of thiacalix[1]arenes can lead to unprecedented intramolecularly bridged compounds.[1] This is another example of the remarkably different reactivity of the thiacalix[1]arene system compared to its classical calix[1]arene analogues.[1]
Logical Flow for Product Analysis:
Caption: Decision workflow for identifying unexpected bridged products.
Question 3: I am observing exclusive meta-formylation on my 1,3-alternate thiacalix[1]arene, even with excess formylating agent. Is this normal?
Answer: Yes, this is an observed phenomenon. The formylation of tetrapropoxythiacalix[1]arene in a 1,3-alternate conformation can lead to the introduction of only two formyl groups, exclusively at the meta positions relative to the phenolic oxygens.[5] This unexpected regioselectivity highlights the unique electronic properties of the thiacalix[1]arene skeleton, influenced by the sulfur bridges.[5][6]
Question 4: My attempts to brominate or nitrate (B79036) the upper rim of a thiacalix[1]arene are resulting in a complex mixture of products. What is the likely cause?
Answer: The sulfur bridges in thiacalix[1]arenes are susceptible to oxidation. Conventional bromination or nitration methods often lead to concomitant oxidation of the sulfide (B99878) linkages, resulting in a complex and difficult-to-separate mixture.
Recommended Protocol Modification:
-
Protecting Groups: Protect the phenolic hydroxyl groups by etherification before attempting electrophilic aromatic substitution.
-
Pre-oxidation: In some cases, pre-oxidizing the sulfide bridges to sulfones can stabilize the macrocycle and allow for successful nitration at the p-positions.
Question 5: Upon reacting my thiacalix[1]arene monosulfoxide with n-butyllithium (n-BuLi), the macrocycle appears to be cleaving. Is this reaction expected?
Answer: Yes, this is an unexpected but documented reaction. Thiacalix[1]arenes with a single sulfoxide bridge can react with organolithium reagents like n-BuLi, leading to the cleavage of the macrocyclic skeleton to form linear oligomeric structures.[6][7][8] This reactivity is independent of the starting conformation (cone, partial cone, or 1,3-alternate).[6]
Reaction Yields with Different Organolithium Reagents:
| Reagent | Yield of Cleaved Product |
| n-BuLi | 43% |
| s-BuLi | 37% |
| t-BuLi | 5% |
| Data sourced from reference[6] |
Experimental Workflow:
Caption: Workflow for the cleavage of thiacalix[1]arene monosulfoxide.
Question 6: The oxidation of my thiacalix[1]arene is not proceeding as expected. I'm either getting no reaction, a mixture of sulfoxides, or degradation. How can I control this?
Answer: The oxidation of sulfur bridges is highly sensitive and stereoselective. Direct oxidation of a cone-conformer typically results in the sulfoxide oxygen pointing away from the lower rim.[4][9] The opposite configuration is thermodynamically less stable and generally not accessible via direct oxidation.[4][9] To achieve full oxidation to the sulfone, a photochemical inversion of the sulfoxide configuration may be required before a second oxidation step.[9][10] Furthermore, some oxidizing agents can lead to degradation or unexpected rearrangements.[2][9]
Signaling Pathway for Controlled Oxidation:
Caption: Pathway for stereocontrolled oxidation to sulfone.
Category 2: Conformational Isomerism
Question 7: I've functionalized the lower rim of my thiacalix[1]arene, and now I see a mixture of conformers in my NMR spectrum. Is this expected?
Answer: Yes, unlike many classical calix[1]arenes, functionalized thiacalix[1]arenes can be conformationally mobile in solution.[11] It is common to observe a thermodynamic equilibrium of different conformers (e.g., cone, partial cone, 1,3-alternate) at room temperature.[11] The conformational preferences can be influenced by the substituents on the upper rim and the solvent used.[11][12][13]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Perform VT-NMR studies to investigate the dynamic equilibrium between the conformers.[4] Coalescence of signals at higher temperatures can confirm the presence of interconverting isomers.
-
Solvent Study: Analyze the conformational equilibrium in different solvents (e.g., chloroform (B151607), tetrachloroethane) to see if the ratio of conformers changes, which can help in selectively crystallizing one isomer.[12][13]
-
Base Selection during Synthesis: During O-alkylation of the lower rim, the choice of base can direct the synthesis towards a specific conformer. For example, different bases can favor the formation of the 1,3-alternate versus the cone isomer.[11]
Category 3: Metal Complexation
Question 8: I am having difficulty forming a desired metal complex with my functionalized thiacalix[1]arene. What factors should I consider?
Answer: The complexation behavior of thiacalix[1]arenes can be intricate. Key factors to consider include:
-
Conformational Preorganization: The conformation of the thiacalix[1]arene ligand is crucial. Some conformations may not present the binding pocket in an optimal geometry for the target metal ion.[14]
-
Solvent Effects: Solvent molecules can play a significant role in preorganizing the binding cavity and can sometimes compete with the intended ligand for coordination sites on the metal ion.[14]
-
Upper-Rim Substituents: Substituents on the upper rim can electronically influence the electron-rich cavity and affect the strength of cation-π interactions, which are often important for stabilizing the complex.[14][15]
-
Stoichiometry: Be aware that complex stoichiometries other than 1:1 can occur. For example, with lanthanide ions, 2:1 (ligand:metal) complexes have been observed, especially during crystallization over time.[15]
Key Experimental Protocols
Protocol 1: Cleavage of Thiacalix[1]arene Monosulfoxide
This protocol is adapted from the procedure described for the n-BuLi mediated cleavage of a thiacalix[1]arene monosulfoxide.[6]
-
Dissolution: Dissolve the thiacalix[1]arene monosulfoxide starting material in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add 2 equivalents of n-butyllithium (n-BuLi) solution (e.g., 1.6 M in hexanes) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour.
-
Quenching: Quench the reaction by the slow addition of deionized water.
-
Workup: Allow the mixture to warm to room temperature. Perform a standard aqueous workup, including extraction with an organic solvent (e.g., chloroform or dichloromethane), washing the organic layer, and drying over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure and purify the crude product using column chromatography on silica (B1680970) gel to isolate the linear oligomer.
Protocol 2: Synthesis of Thiacalix[1]arene Tetramethyl Ether
This protocol is based on a general alkylation procedure.[2][4]
-
Preparation: Dissolve the parent p-tert-butylthiacalix[1]arene in a suitable solvent system such as dry THF with a small amount of DMF.
-
Deprotonation: Add an excess of a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), to the solution and stir for approximately 30 minutes at room temperature to ensure complete deprotonation of the phenolic hydroxyl groups.
-
Alkylation: Add an excess of the alkylating agent (e.g., methyl iodide or benzyl (B1604629) bromide).
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Quenching: After cooling to room temperature, carefully quench the reaction by adding methanol (B129727) to destroy any remaining NaH.
-
Workup: Evaporate the solvents. Dissolve the residue in chloroform and wash with water. Dry the organic layer over MgSO₄.
-
Purification: Concentrate the solution and purify the product by column chromatography on silica gel to obtain the desired tetra-alkylated thiacalix[1]arene.
References
- 1. Unusual intramolecular bridging reaction in thiacalix[4]arene series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncommon regioselectivity in thiacalix[4]arene formylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unexpected cleavage of thiacalix[4]arene sulfoxides - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11218A [pubs.rsc.org]
- 7. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breaking Azacalix[4]arenes into Induline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective oxidation of phenoxathiin-based thiacalix[4]arenes – stereomutation of sulfoxide groups - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00530E [pubs.rsc.org]
- 10. Stereoselective oxidation of phenoxathiin-based thiacalix[4]arenes – stereomutation of sulfoxide groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of the solvent on the conformational isomerism of calix[4]arenes: a study based on continuum solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformation Flexibility of Calix[4]arenes - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Modulating the Inclusive and Coordinating Ability of Thiacalix[4]arene and Its Antenna Effect on Yb3+-Luminescence via Upper-Rim Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Thiacalixarene Conformational Isomer Separation: A Technical Support Guide
Thiacalix[1]arene Conformational Isomer Separation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiacalixarene and its derivatives. Here, you will find detailed methodologies and data to assist in the separation and identification of its conformational isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the conformational isomers of thiacalixarene?
The most common and effective methods for separating the conformational isomers (cone, partial cone, 1,2-alternate, and 1,3-alternate) of thiacalixarene are fractional crystallization and column chromatography, including High-Performance Liquid Chromatography (HPLC) and radial chromatography.[1][2][3] The choice of method often depends on the specific derivative, the scale of the separation, and the required purity of the isomers.
Q2: How can I selectively synthesize a specific conformational isomer to simplify separation?
The selective synthesis of a particular conformer can be achieved by carefully choosing the base and reaction conditions during the alkylation of the lower rim of the thiacalixarene. The cation of the base acts as a template, directing the conformation of the final product. For instance, in the tetra-O-alkylation of p-tert-butylthiacalixarene with ethyl bromoacetate, different bases favor the formation of specific isomers.[4]
Q3: What are the key characterization techniques to identify the separated conformers?
The primary techniques for identifying and confirming the conformation of separated thiacalixarene isomers are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and single-crystal X-ray diffraction.[1][5][6] Specific chemical shifts in the ¹³C NMR spectrum, particularly for the methylene (B1212753) bridge carbons, are highly indicative of the conformation.[5][6] For instance, methylene signals around δ 31 ppm suggest a syn orientation of the adjacent phenol (B47542) rings (as in the cone conformer), while signals around δ 37 ppm indicate an anti orientation (as in the 1,3-alternate conformer).[6]
Troubleshooting Guides
Fractional Crystallization
Problem: Low yield or no crystallization of the desired isomer.
-
Solution:
-
Solvent System Optimization: The choice of solvent is critical. A mixture of a good solvent and a poor solvent is often used to induce crystallization. For diastereomeric thiacalixarenes, a mixture of dichloromethane (B109758) and acetone (B3395972) has been used successfully.[1] Experiment with different solvent ratios and also try other solvent systems like chloroform/methanol (B129727) or toluene/hexane (B92381).
-
Concentration: The concentration of the solution is crucial. If the solution is too dilute, crystallization may not occur. If it is too concentrated, it may lead to rapid precipitation and the trapping of impurities or other conformers.
-
Temperature: A slow cooling process is generally preferred to obtain well-defined crystals. Try a gradual decrease in temperature, for example, by placing the crystallization vessel in a Dewar flask with a warm solvent.
-
Seeding: If you have a small crystal of the desired pure isomer, you can use it as a seed to induce crystallization from a saturated solution.
-
Problem: Co-crystallization of multiple conformers.
-
Solution:
-
Recrystallization: Multiple recrystallization steps may be necessary to achieve high purity.
-
Solvent Choice: The solvent system can influence which conformer crystallizes. A different solvent system might selectively crystallize one conformer over another.
-
NMR Analysis of Crystals: It is crucial to analyze the obtained crystals by NMR to confirm their conformational purity. There are rare instances where different conformers co-crystallize within the same single crystal.[7][8][9]
-
Column Chromatography
Problem: Poor separation of conformers on a silica (B1680970) gel column.
-
Solution:
-
Eluent Polarity: The polarity of the eluent system is the most important factor. A gradual increase in polarity (gradient elution) often provides better separation than isocratic elution. Common eluent systems include mixtures of hexane/ethyl acetate (B1210297), cyclohexane/dichloromethane, or dichloromethane/methanol.[2][3][10]
-
Column Dimensions and Packing: A longer and narrower column generally provides better resolution. Ensure the column is packed uniformly to avoid channeling.
-
Loading: Do not overload the column. The amount of sample loaded should typically be 1-5% of the mass of the stationary phase.
-
Radial Chromatography: For faster separations, especially on a larger scale, radial chromatography can be an effective alternative.[3]
-
Problem: Peak tailing or broadening in HPLC.
-
Solution:
-
Mobile Phase pH: For ionizable compounds, the pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.[11]
-
Additives: Adding a small amount of a competing acid or base to the mobile phase can reduce peak tailing caused by interactions with residual silanol (B1196071) groups on the stationary phase. For example, adding triethylamine (B128534) for basic compounds or trifluoroacetic acid for acidic compounds is a common practice.[11]
-
Column Choice: Use a high-quality, end-capped column to minimize interactions with free silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try injecting a smaller volume or a more dilute sample.[12]
-
Extra-column Volume: Minimize the length and diameter of the tubing between the injector, column, and detector to reduce extra-column band broadening.
-
Problem: Co-elution of isomers in HPLC.
-
Solution:
-
Optimize the Gradient: If using gradient elution, "stretch out" the part of the gradient where the isomers elute by using a shallower gradient in that region.[13][14] This will increase the separation time between the peaks.
-
Change the Stationary Phase: Different stationary phases (e.g., C18, C8, Phenyl, Cyano) will have different selectivities. If a C18 column does not provide adequate separation, try a phenyl-hexyl column, which offers different interaction mechanisms (π-π interactions).
-
Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile (B52724) to methanol or vice versa) or add a third solvent to the mobile phase to alter the selectivity.
-
Temperature: Changing the column temperature can affect the retention times and selectivity of the separation.
-
Experimental Protocols & Data
Selective Synthesis of Thiacalix[1]arene Conformers
The distribution of conformational isomers during tetra-O-alkylation of p-tert-butylthiacalixarene is highly dependent on the base used.
| Base | Predominant Conformer | Yield (%) |
| NaH | cone | ~60 |
| K₂CO₃ | partial cone | ~62 |
| Cs₂CO₃ | 1,3-alternate | ~68 |
Table 1: Influence of the base on the conformational outcome of the alkylation of p-tert-butylthiacalixarene with ethyl bromoacetate.
Fractional Crystallization Protocol
A general procedure for separating diastereomeric thiacalixarenes is as follows:
-
Dissolve the crude mixture of diastereomers in a minimum amount of a suitable solvent mixture (e.g., dichloromethane-acetone).[1]
-
Allow the solution to stand at room temperature or in a refrigerator.
-
The less soluble diastereomer will crystallize out first.
-
Collect the crystals by filtration.
-
The mother liquor can be concentrated to yield subsequent fractions, which may contain the other diastereomer(s).
-
Analyze each fraction by NMR to determine its composition and purity. Repeat the crystallization process until the desired purity is achieved.
Column Chromatography Protocol
A typical protocol for separating thiacalixarene isomers on a silica gel column:
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture in a minimum amount of the initial eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Start with a low polarity eluent (e.g., hexane or cyclohexane/dichloromethane mixtures) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing the pure isomers and confirm their identity and purity by NMR.
| Conformer | Typical Elution Order (Normal Phase) |
| 1,3-alternate | First (least polar) |
| partial cone | Second |
| cone | Last (most polar) |
Table 2: General elution order of thiacalixarene conformers in normal-phase column chromatography.
NMR Chemical Shifts for Conformer Identification
The ¹³C NMR chemical shifts of the methylene bridge carbons (Ar-C H₂-Ar) are diagnostic for the different conformers of calixarenes and their thio-analogues.
| Conformation | Orientation of Phenolic Units | ¹³C NMR Chemical Shift (δ, ppm) |
| cone | syn | ~31 |
| 1,3-alternate | anti | ~37 |
| partial cone | a mixture of syn and anti | Signals around both 31 and 37 |
| 1,2-alternate | a mixture of syn and anti | Signals around both 31 and 37 |
Table 3: Characteristic ¹³C NMR chemical shifts of the methylene bridge carbons for different calixarene (B151959) conformers.[6]
Visualizing Experimental Workflows
Caption: Workflow for the separation and analysis of thiacalixarene conformers.
Caption: A logical flowchart for troubleshooting common HPLC separation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. butlerov.com [butlerov.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. bitesizebio.com [bitesizebio.com]
Validation & Comparative
comparative study of Thiacalix(4)arene vs. Calix(4)arene for metal ion binding
A Comparative Guide to Metal Ion Binding: Thiacalix[1]arene vs. Calix[1]arene
For researchers, scientists, and professionals in drug development, the selection of appropriate macrocyclic hosts for metal ion complexation is a critical decision. This guide provides a detailed comparative analysis of two prominent members of the calixarene (B151959) family: Thiacalix[1]arene and its traditional counterpart, Calix[1]arene. The replacement of the methylene (B1212753) bridges in Calix[1]arene with sulfur atoms in Thiacalix[1]arene introduces significant changes to the electronic properties and conformational flexibility of the macrocycle, thereby influencing its metal ion binding capabilities. This guide offers a side-by-side look at their performance, supported by experimental data, to aid in the selection of the optimal scaffold for specific applications.
Key Differences in Metal Ion Affinity
The primary distinction between Thiacalix[1]arene and Calix[1]arene in metal ion binding lies in the nature of the bridging atoms. The sulfur bridges in Thiacalix[1]arenes, being softer Lewis bases compared to the methylene groups in Calix[1]arenes, exhibit a stronger affinity for soft metal ions. This is consistent with the Hard and Soft Acids and Bases (HSAB) principle. Consequently, Thiacalix[1]arenes are generally superior hosts for heavy metal ions like Ag
+
, Hg2+
2+
Comparative Binding Data
The following table summarizes the association constants (log K) for the complexation of various metal ions with derivatives of Thiacalix[1]arene and Calix[1]arene. It is important to note that the experimental conditions, such as solvent and temperature, significantly influence these values. The data presented here is collated from various sources, and the conditions are specified for each entry to ensure a fair comparison.
| Ligand | Metal Ion | log K | Solvent | Temperature (°C) | Citation |
| p-tert-Butylcalix[1]arene derivative (L1) | Li
| 4.93 | Acetonitrile | 25.0 | [3] |
| p-tert-Butylcalix[1]arene derivative (L1) | Na
| 6.13 | Acetonitrile | 25.0 | [3] |
| p-tert-Butylcalix[1]arene derivative (L1) | K
| 5.42 | Acetonitrile | 25.0 | [3] |
| p-tert-Butylcalix[1]arene derivative (L1) | Rb
| 4.39 | Acetonitrile | 25.0 | [3] |
| p-tert-Butylcalix[1]arene derivative (L1) | Cs
| 4.11 | Acetonitrile | 25.0 | [3] |
| Thiacalix[1]monocrown-6 ether (cone) | Ag
| High Affinity | Chloroform/Water | Not Specified | [1] |
| Thiacalix[1]monocrown-5 ether (cone) | K
| High Selectivity | Chloroform/Water | Not Specified | [1] |
| Thiacalix[1]monocrown-4 ether (cone) | Sr
| High Selectivity* | Chloroform/Water | Not Specified | [1] |
| Calix[1]arene-crown-6 | Cs
| 5.01 | Acetonitrile | 25.0 | [4] |
| Calix[1]arene-crown-6 | K
| 4.36 | Acetonitrile | 25.0 | [4] |
| Calix[1]arene-crown-6 | Rb
| 4.60 | Acetonitrile | 25.0 | [4] |
*Qualitative data from liquid-liquid extraction studies indicating strong preference.
Experimental Protocols
The determination of binding affinities for macrocyclic compounds like Calix[1]arenes and Thiacalix[1]arenes with metal ions is commonly performed using spectrophotometric titration and isothermal titration calorimetry (ITC).
UV-Vis Spectrophotometric Titration
This method relies on the change in the absorbance spectrum of the host molecule upon complexation with a metal ion guest.
Methodology:
-
Preparation of Solutions:
-
Titration Procedure:
-
Place a fixed volume of the host solution into a quartz cuvette (e.g., 2.0 mL).[3]
-
Record the initial UV-Vis spectrum of the host solution.
-
Make sequential additions of small aliquots of the guest solution to the cuvette.
-
After each addition, thoroughly mix the solution and record the UV-Vis spectrum. Continue the additions until no further significant spectral changes are observed.
-
-
Data Analysis:
-
Correct the absorbance data for dilution at each titration step.
-
Plot the change in absorbance at a specific wavelength where the change is maximal against the molar ratio of guest to host.
-
The binding constant (K) and stoichiometry of the complex can be determined by fitting the titration data to a suitable binding model (e.g., 1:1, 1:2) using specialized software like HYPERQUAD.[3]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the calixarene derivative (in the sample cell) and a solution of the metal salt (in the injection syringe) in the same buffer to minimize heats of dilution.
-
The concentration of the calixarene in the cell is typically in the range of 10⁻⁴ M, while the metal salt in the syringe is about 10-20 times more concentrated.
-
Degas both solutions prior to the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
The experiment is performed at a constant temperature (e.g., 25.0 °C).[3]
-
A series of small, precise injections of the metal salt solution are made into the calixarene solution in the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change per injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the metal ion to the calixarene.
-
This isotherm is then fitted to a binding model to determine the binding constant (K), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
-
Visualization of Comparative Study Workflow
The following diagram illustrates the logical workflow for a comparative study of metal ion binding by Thiacalix[1]arene and Calix[1]arene.
Caption: Workflow for comparing metal ion binding of Thiacalix[1]arene and Calix[1]arene.
Conclusion
The choice between Thiacalix[1]arene and Calix[1]arene for metal ion binding applications is highly dependent on the target metal ion. Thiacalix[1]arenes, with their soft sulfur bridges, are particularly well-suited for the complexation of soft, heavy metal ions. In contrast, the parent Calix[1]arenes and their oxygen-rich derivatives excel in the selective binding of hard alkali and alkaline earth metal ions. This guide provides a foundational understanding and practical protocols to assist researchers in making informed decisions for their specific needs in drug development and scientific research.
References
- 1. mdpi.com [mdpi.com]
- 2. Switching Ion Binding Selectivity of Thiacalix[4]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Validating the Selectivity of Thiacalixarene-Based Sensors for Specific Ions: A Comparative Guide
Validating the Selectivity of Thiacalix[1]arene-Based Sensors for Specific Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The remarkable ion-binding capabilities of thiacalix[1]arenes have positioned them as highly promising candidates for the development of selective ion sensors. Their three-dimensional pre-organized cavities, which can be readily functionalized, allow for the fine-tuning of selectivity towards specific ions. This guide provides a comparative analysis of the performance of various thiacalix[1]arene-based sensors, supported by experimental data, to aid researchers in selecting and designing sensors for their specific analytical needs.
Performance Comparison of Thiacalix[1]arene-Based Ion Sensors
The selectivity of a sensor is a critical parameter that dictates its ability to detect a target ion in the presence of other, potentially interfering, ions. This is often quantified by the selectivity coefficient (log Kpoti,j), where a more negative value indicates a higher preference for the primary ion (i) over the interfering ion (j).
Ion-Selective Electrodes (ISEs) for Heavy Metal Ions
Thiacalix[1]arene derivatives functionalized with thioamide groups have shown exceptional selectivity for heavy metal ions, particularly lead (Pb2+).
| Ionophore | Target Ion | Plasticizer | Log KpotPb2+,j vs. j | Reference |
| Cu2+ | Cd2+ | |||
| Thioamide derivative of p-tert-butylcalix[1]arene | Pb2+ | NPOE | -2.5 | -3.0 |
| Thioamide derivative of p-tert-butylcalix[1]arene | Pb2+ | DOS | -2.8 | -3.2 |
NPOE: 2-nitrophenyl octyl ether; DOS: bis(2-ethylhexyl)sebacate
Another important class of thiacalix[1]arene-based sensors are those designed for the potentiometric determination of silver (Ag+). Functionalization with groups like amidopyridine, morpholide, and pyrrolidide influences the sensor's selectivity. Potentiometric selectivity coefficients have demonstrated a high preference for Ag+, with significant interference only from Hg2+ and Fe3+.[2]
Electrochemical and Fluorescent Sensors
Beyond potentiometric sensors, thiacalix[1]arenes are integral to the development of electrochemical and fluorescent sensors. A novel thiacalix[1]arene-based metal-organic framework (MOF) has been utilized as an efficient electrochemical sensor for the simultaneous trace detection of Cd2+ and Pb2+, achieving remarkably low limits of detection (LOD) of 0.119 nM for Cd2+ and 0.279 nM for Pb2+.[3]
Fluorescent sensors based on thiacalix[1]arene derivatives offer high sensitivity. For instance, a fluorescent chemosensor has been synthesized that displays high selectivity for Fe3+ ions through fluorescence quenching.[4] Similarly, thiacalix[1]arenes have been employed to create fluorescent probes for Cu2+, where the fluorescence is quenched upon binding.[5]
Experimental Protocols
Preparation of a Thiacalix[1]arene-Based PVC Membrane for Ion-Selective Electrodes
This protocol describes the preparation of a PVC membrane incorporating a thiacalix[1]arene-based ionophore, a technique commonly used in the fabrication of ion-selective electrodes.
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of solid-contact Ag potentiometric sensors based on thiacalix[4]arene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new thiacalix[4]arene-based metal-organic framework as an efficient electrochemical sensor for trace detection of Cd2+ and Pb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Performance Evaluation of Thiacalixarene in Catalytic Applications: A Comparative Guide
Performance Evaluation of Thiacalix[1]arene in Catalytic Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and robust catalysts is a cornerstone of modern chemical research and development. In this context, supramolecular structures have emerged as promising scaffolds for the design of novel catalytic systems. Among these, thiacalix[1]arenes, macrocyclic compounds featuring a pseudo-planar array of four phenol (B47542) units bridged by sulfur atoms, have garnered significant attention. Their unique three-dimensional architecture, facile functionalization, and ability to coordinate with a variety of metal centers make them versatile platforms for a wide range of catalytic applications.
This guide provides an objective comparison of the performance of thiacalix[1]arene-based catalysts with alternative catalytic systems, supported by experimental data. We delve into their efficacy in key organic transformations and electrochemical reactions, offering detailed experimental protocols and visual representations of catalytic pathways to aid researchers in their endeavors.
Superior Performance in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic organic chemistry. Thiacalix[1]arene-based ligands have demonstrated exceptional performance in this domain, often outperforming traditional phosphine (B1218219) ligands in terms of activity and stability.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura coupling, the use of calix[1]arene-based monophosphane ligands has led to remarkably high turnover frequencies (TOFs). These cavity-shaped ligands are thought to stabilize monoligated palladium(0) species, which are key intermediates in the catalytic cycle, by encapsulating the palladium-bound arene within the calixarene (B151959) cavity.[2][3]
| Catalyst/Ligand | Reaction | Aryl Halide | Arylboronic Acid | TOF (mol(ArBr)·mol(Pd)⁻¹·h⁻¹) | Yield (%) | Reference |
| 5-diphenylphosphanyl-25,26,27,28-tetra(p-methoxy)benzyloxy-calix[1]arene | Suzuki-Miyaura | 4-bromotoluene | Phenylboronic acid | 321,000 | - | [2][3] |
| (2'-methyl[1,1'-biphenyl]-2-yl)diphenylphosphane (Buchwald-type) | Suzuki-Miyaura | 4-bromotoluene | Phenylboronic acid | 214,000 | - | [2][3] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | Aryl bromides | Aryl boronic acids | Varies | Generally high | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling with a Calix[1]arene-Based Catalyst
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a calix[1]arene-supported palladium catalyst.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.5 mmol)
-
K₃PO₄ (2 mmol)
-
Calix[5]arene-supported Pd PEPPSI catalyst (x mol% Pd)
-
Anhydrous Ethanol (2 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Argon atmosphere
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stirring bar and a septum, add the aryl halide, arylboronic acid, K₃PO₄, and the catalyst.
-
Dry the mixture under vacuum for 10 minutes.
-
Under an argon atmosphere, add anhydrous ethanol.
-
Flush the flask with three brief vacuum/argon cycles.
-
Stir the reaction mixture at 80 °C for the desired time (typically 2 hours or more).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Excellence in "Click" Chemistry: Azide-Alkyne Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been significantly advanced by the use of thiacalix[1]arene-based ligands. These ligands form highly stable and efficient copper(I) complexes that catalyze the formation of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield.
| Catalyst | Reaction | Alkyne | Azide (B81097) | Yield (%) | Reference |
| [Cu₂(CN)(L)(OCH₃)]·CH₃OH·3H₂O (L = pyridylmethyl-functionalized thiacalix[1]arene) | Azide-Alkyne Cycloaddition | Phenylacetylene | Benzyl azide | >99 | [6] |
| [Cu₃(Br)₃(L)] (L = pyridylmethyl-functionalized thiacalix[1]arene) | Azide-Alkyne Cycloaddition | Phenylacetylene | Benzyl azide | >99 | [6] |
| CuSO₄/Sodium Ascorbate | Azide-Alkyne Cycloaddition | Phenylacetylene | Benzyl azide | High | [7] |
Experimental Protocol: Copper-Thiacalix[1]arene Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for a CuAAC reaction.
Materials:
-
Alkyne (1.0 eq)
-
Azide (1.0 eq)
-
Copper(I)-thiacalix[1]arene complex (e.g., [Cu₂(CN)(L)(OCH₃)]·CH₃OH·3H₂O) (0.01-0.05 eq)
-
Solvent (e.g., water, t-BuOH/H₂O)
Procedure:
-
In a reaction vessel, dissolve the alkyne and azide in the chosen solvent.
-
Add the copper(I)-thiacalix[1]arene catalyst to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Promising Developments in Electrocatalysis
Thiacalix[1]arene-based complexes are also showing great promise in the field of electrocatalysis, particularly for the hydrogen evolution reaction (HER).
Hydrogen Evolution Reaction (HER)
A cobalt(II) complex with a thiacalix[1]arene ligand has been shown to be an effective electrocatalyst for the reduction of protons to hydrogen. This system exhibits a significant reduction in the overpotential required for the reaction compared to the uncatalyzed reaction and even shows better performance than other reported cobalt(II) complexes with porphyrin or pyridoxal (B1214274) thiosemicarbazone ligands.[8][9][10] The catalytic activity is attributed to the confined space provided by the thiacalix[1]arene ligand, which facilitates the reaction near the metal centers.[8]
| Catalyst | Reaction | Onset Potential Shift vs. Catalyst-Free (mV) | Reference |
| Cobalt(II)-thiacalix[1]arene complex | Hydrogen Evolution | ~780 | [8][9] |
| Cobalt(II)-porphyrin complex | Hydrogen Evolution | Varies | [8] |
| Cobalt(II)-pyridoxal thiosemicarbazone complex | Hydrogen Evolution | Lower than thiacalix[1]arene complex | [8] |
Experimental Protocol: Electrocatalytic Hydrogen Evolution
Materials:
-
Cobalt(II)-thiacalix[1]arene complex (catalyst)
-
Dimethylformamide (DMF) (solvent)
-
Tetrabutylammonium tetrafluoroborate (B81430) ([NBu₄][BF₄]) (electrolyte)
-
Acetic acid (proton source)
-
Glassy carbon working electrode
-
Platinum wire counter electrode
-
Ag/AgCl reference electrode
-
Potentiostat
Procedure:
-
Prepare a solution of the cobalt(II)-thiacalix[1]arene complex and [NBu₄][BF₄] in DMF.
-
Use a standard three-electrode setup for cyclic voltammetry (CV) measurements.
-
Record the CV of the catalyst solution to determine the reduction potentials of the Co(II)/Co(I) and Co(I)/Co(0) couples.
-
Add aliquots of acetic acid to the solution and record the CV after each addition to observe the catalytic current for hydrogen evolution.
-
The onset potential for the catalytic reaction is determined from the CV curves.
Versatility in Oxidative Desulfurization
Thiacalix[1]arene-based inorganic-organic hybrid materials have been developed as highly efficient and recyclable heterogeneous catalysts for oxidative desulfurization (ODS) of fuels. These materials, which combine polyoxometalates with thiacalix[1]arene-metal complexes, demonstrate excellent catalytic activity in the removal of sulfur-containing compounds from model oil.[6]
| Catalyst | Reaction | Substrate | Sulfur Removal (%) | Recyclability | Reference |
| [Ni₃L₂(CH₃OH)₆(H₂O)₄][PMo₁₂O₄₀]₂·3CH₃OH·2H₂O | Oxidative Desulfurization | Dibenzothiophene | High | Yes | [6] |
| [Ag₃L(PMo₁₂O₄₀)] | Oxidative Desulfurization | Dibenzothiophene | High | Yes | [6] |
| MoO₃/Al₂O₃ | Oxidative Desulfurization | Dibenzothiophene | Varies | Yes | [5] |
Conclusion
Thiacalix[1]arenes represent a powerful and versatile platform for the development of advanced catalytic systems. Their unique structural features and ease of functionalization allow for the fine-tuning of their properties to suit a variety of catalytic applications. The experimental data presented in this guide clearly demonstrates that thiacalix[1]arene-based catalysts can offer significant performance advantages over traditional catalysts in terms of activity, selectivity, and stability. As research in this area continues to expand, we can expect the emergence of even more sophisticated and efficient thiacalix[1]arene-based catalysts with broad applications in both academic and industrial settings.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cavity-shaped ligands: calix[4]arene-based monophosphanes for fast Suzuki-Miyaura cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. oxidative desulfurization catalyst: Topics by Science.gov [science.gov]
- 6. Assembly of polyoxometalate-thiacalix[4]arene-based inorganic–organic hybrids as efficient catalytic oxidation desulfurization catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparison of different Thiacalix(4)arene derivatives as ionophores
A Comprehensive Comparison of Thiacalix[1]arene Derivatives as Ionophores for Researchers and Drug Development Professionals.
Thiacalix[1]arenes, a class of macrocyclic compounds featuring a scaffold of phenol (B47542) units linked by sulfur bridges, have emerged as highly versatile ionophores with significant potential in analytical chemistry, environmental remediation, and drug delivery. Their unique structural features, including a pre-organized cavity, tunable functionalities, and the presence of soft sulfur donor atoms, allow for selective complexation with a variety of metal ions. This guide provides an objective comparison of different thiacalix[1]arene derivatives, focusing on their ion selectivity, binding affinity, and transport efficiency, supported by experimental data.
Performance Comparison of Thiacalix[1]arene Derivatives
The ionophoric performance of thiacalix[1]arene derivatives is critically dependent on their structural modifications, including the nature of the substituent groups on the upper and lower rims and the conformation of the macrocycle. These modifications influence the size and shape of the binding cavity, as well as the electronic properties of the donor atoms, thereby dictating the selectivity and affinity for specific metal ions.
Ion Selectivity and Extraction Efficiency
The ability of a thiacalix[1]arene derivative to selectively bind and extract a target metal ion from a mixture is a key performance metric. This is often quantified by the extraction percentage (%E) in liquid-liquid extraction experiments and by selectivity coefficients in ion-selective electrode (ISE) measurements.
A study by Muravev et al. investigated the extraction of various metal picrate (B76445) salts from an aqueous phase into a dichloromethane (B109758) phase by different thiacalix[1]arene monocrown ethers. The results highlight the influence of the crown ether ring size and the nature of the lower-rim substituents on ion selectivity. For instance, alkylated thiacalixcrowns-5 and -6 demonstrated selective extraction of alkali metal ions based on an induced-fit model[2]. In contrast, derivatives with hydroxy groups on the lower rim showed competitive Ag+ extraction due to the involvement of the sulfide (B99878) bridges[2].
Another comprehensive study by van Leeuwen et al. focused on the development of thiacalix[1]arene derivatives as ionophores for Ra2+. This research provides valuable quantitative data on the selectivity of these compounds for Ra2+ over other alkaline earth and alkali metal ions, expressed as selectivity coefficients (log(KRa,ex/KM,ex))[3][4]. The data reveals that the covalent combination of a crown ether moiety and carboxylic acid substituents on the thiacalix[1]arene platform significantly enhances Ra2+ selectivity, particularly in the presence of competing ions like Sr2+ and Ba2+[3][4].
Table 1: Extraction Percentage (%E) of Metal Picrates by Thiacalix[1]arene Monocrown Derivatives [2]
| Derivative | Ion | %E |
| Type I (Hydroxy lower rim) | ||
| Crown-4 | Li+ | ~0 |
| Na+ | ~0 | |
| K+ | ~5 | |
| Rb+ | ~10 | |
| Cs+ | ~8 | |
| Ag+ | ~40 | |
| Crown-5 | Li+ | ~0 |
| Na+ | ~2 | |
| K+ | ~15 | |
| Rb+ | ~20 | |
| Cs+ | ~15 | |
| Ag+ | ~50 | |
| Crown-6 | Li+ | ~0 |
| Na+ | ~5 | |
| K+ | ~30 | |
| Rb+ | ~33 | |
| Cs+ | ~28 | |
| Ag+ | ~61 | |
| Type II (Alkoxy lower rim) | ||
| Crown-4 | Na+ | ~25 |
| K+ | ~10 | |
| Cs+ | ~5 | |
| Crown-5 | Na+ | ~15 |
| K+ | ~40 | |
| Cs+ | ~20 | |
| Crown-6 | Na+ | ~10 |
| K+ | ~30 | |
| Cs+ | ~55 |
Table 2: Radium Selectivity Coefficients (log(KRa,ex/KM,ex)) for Various Thiacalix[1]arene Derivatives [3][4][5]
| Derivative | Competing Ion (M) | log(KRa,ex/KM,ex) |
| Thiacalix[1]arene dicarboxylic acid | Ca2+ | 2.8 |
| Sr2+ | 1.9 | |
| Ba2+ | 0.8 | |
| Thiacalix[1]crown-5 dicarboxylic acid | Ca2+ | 3.5 |
| Sr2+ | 2.5 | |
| Ba2+ | 1.2 | |
| Thiacalix[1]crown-6 dicarboxylic acid | Ca2+ | 3.8 |
| Sr2+ | 2.9 | |
| Ba2+ | 1.9 | |
| Thiacalix[1]arene tetracarboxylic acid | Ca2+ | 2.5 |
| Sr2+ | 1.6 | |
| Ba2+ | 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of thiacalix[1]arene ionophores.
Liquid-Liquid Extraction
This technique is used to determine the extraction efficiency and selectivity of an ionophore.
-
Preparation of Aqueous Phase: A buffered aqueous solution containing a known concentration of the metal salt (e.g., metal picrate) is prepared. The pH is adjusted to the desired value.
-
Preparation of Organic Phase: The thiacalix[1]arene derivative is dissolved in an immiscible organic solvent (e.g., dichloromethane, chloroform) at a specific concentration.
-
Extraction: Equal volumes of the aqueous and organic phases are mixed in a sealed vessel. The mixture is agitated vigorously for a set period (e.g., 2 hours) to reach equilibrium.
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or UV-Vis spectroscopy (for colored species like picrate).
-
Calculation: The extraction percentage (%E) is calculated using the formula: %E = [(Cinitial,aq - Cfinal,aq) / Cinitial,aq] * 100, where Cinitial,aq and Cfinal,aq are the initial and final concentrations of the metal ion in the aqueous phase, respectively.
Ion-Selective Electrode (ISE) Measurements
ISEs incorporating thiacalix[1]arene derivatives are used to measure the activity of specific ions in a solution.
-
Membrane Preparation: A plasticized PVC membrane is prepared by dissolving the thiacalix[1]arene ionophore, a plasticizer (e.g., o-nitrophenyl octyl ether), and an ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate) in a volatile solvent like tetrahydrofuran (B95107) (THF). This solution is then poured into a glass ring and the solvent is allowed to evaporate slowly, forming a thin, homogeneous membrane.
-
Electrode Assembly: A disc of the prepared membrane is cut out and glued to the end of a PVC tube. The tube is filled with an internal reference solution containing a fixed concentration of the target ion chloride salt. An Ag/AgCl electrode is immersed in this solution to serve as the internal reference electrode.
-
Conditioning: The assembled electrode is conditioned by soaking it in a solution of the target ion for several hours until a stable potential is obtained.
-
Calibration: The electrode is calibrated by measuring the potential in a series of standard solutions of the target ion with known concentrations. The potential is plotted against the logarithm of the ion activity to generate a calibration curve.
-
Sample Measurement: The potential of the electrode is measured in the sample solution, and the ion activity is determined from the calibration curve.
-
Selectivity Coefficient Determination: The selectivity of the electrode is determined by the fixed interference method or the separate solution method, where the potential is measured in the presence of interfering ions.
Signaling Pathways and Mechanisms of Ion Transport
The transport of ions across a membrane by thiacalix[1]arene ionophores typically follows a carrier-mediated mechanism. The ionophore acts as a mobile carrier that shuttles the ion from one side of the membrane to the other.
Caption: Carrier-mediated ion transport mechanism by a thiacalix[1]arene ionophore.
The process involves:
-
Complexation: The ionophore (L) at the source aqueous phase-membrane interface binds with the target ion (M+) to form an ion-ionophore complex (ML+).
-
Translocation: The lipophilic complex diffuses across the lipid membrane.
-
Decomplexation: At the receiving aqueous phase-membrane interface, the complex dissociates, releasing the ion into the aqueous phase.
-
Back Diffusion: The free ionophore then diffuses back across the membrane to the source side to repeat the cycle.
The efficiency of this process is governed by the thermodynamics and kinetics of the complexation/decomplexation steps and the diffusion rates of the free ionophore and the complex within the membrane.
Experimental Workflow for Ionophore Evaluation
The systematic evaluation of a new thiacalix[1]arene derivative as an ionophore involves a series of interconnected experimental steps.
Caption: A typical experimental workflow for the evaluation of thiacalix[1]arene ionophores.
This logical flow ensures a comprehensive assessment of the ionophore's capabilities, from its fundamental synthesis to its detailed performance characteristics and underlying transport mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Switching Ion Binding Selectivity of Thiacalix[4]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiacalix[4]arene derivatives as radium ionophores: a study on the requirements for Ra2+ extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
Bridging the Gap: Cross-Validation of Thiacalixarene Sensors with Standard Analytical Techniques
Bridging the Gap: Cross-Validation of Thiacalix[1]arene Sensors with Standard Analytical Techniques
For researchers, scientists, and drug development professionals at the forefront of analytical chemistry, the emergence of novel sensing technologies presents both exciting opportunities and the critical need for rigorous validation. Thiacalix[1]arene-based sensors have garnered significant attention for their high sensitivity and selectivity in detecting a range of analytes, particularly heavy metal ions. This guide provides an objective comparison of the performance of these advanced sensors with established, standard analytical techniques, supported by experimental data and detailed methodologies.
This comparative analysis aims to bridge the gap between innovation and established practice, offering a clear perspective on the capabilities of Thiacalix[1]arene sensors in relation to conventional methods such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Atomic Absorption Spectroscopy (AAS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance at a Glance: Thiacalix[1]arene Sensors vs. Standard Methods
The efficacy of any analytical method is best understood through a direct comparison of key performance metrics. The following tables summarize the quantitative data from studies where Thiacalix[1]arene-based sensors have been cross-validated with standard analytical techniques for the detection of heavy metal ions.
Table 1: Electrochemical Detection of Lead (Pb²⁺) and Copper (Cu²⁺) in Water Samples
| Parameter | Thiacalix[1]arene Electrochemical Sensor | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Analyte | Pb²⁺ | Cu²⁺ |
| Recovery in Deionised Water | 94.0% | 103.0% |
| Recovery in River Water | 95.0% | 99.0% |
Data sourced from a study validating a thiolated calix[1]arene-modified screen-printed carbon electrode.
Table 2: Performance Characteristics of Various Thiacalix[1]arene-Based Sensors for Heavy Metal Ions
| Sensor Type | Analyte | Limit of Detection (LOD) | Linear Range |
| Fluorescent | Fe³⁺ | - | - |
| Electrochemical | Cd²⁺ | 0.071 µM | 0.4–8.0 µM |
| Electrochemical | Pb²⁺ | 0.022 µM | 0.4–7.0 µM |
| Electrochemical | Cu²⁺ | 0.021 µM | 0.6–6.0 µM |
| Electrochemical | Hg²⁺ | 0.007 µM | 0.80–15.00 µM |
This table compiles data from multiple studies on Thiacalix[1]arene-based sensors. While direct side-by-side validation with standard methods was not always presented in a comparative table in the source material, the reported low detection limits and wide linear ranges demonstrate their competitive performance.
Signaling Pathways and Experimental Workflows
The operational mechanisms of Thiacalix[1]arene sensors are diverse, primarily categorized into fluorescent and electrochemical signaling. Understanding these pathways is crucial for their effective application and data interpretation.
Fluorescent Sensing Mechanism
Fluorescent Thiacalix[1]arene sensors operate on the principle of analyte-induced changes in their fluorescence properties. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on") upon binding of the target analyte.
Caption: Generalized signaling pathway for a fluorescent Thiacalix[1]arene sensor.
Electrochemical Sensing Mechanism
Electrochemical sensors based on Thiacalix[1]arenes utilize the modification of an electrode surface with the macrocycle. The binding of the analyte to the Thiacalix[1]arene alters the electrochemical properties at the electrode-solution interface, leading to a measurable change in current or potential.
Caption: Workflow for analyte detection using a Thiacalix[1]arene-modified electrode.
Experimental Protocols: A Side-by-Side Look
Reproducibility and accuracy are cornerstones of analytical science. This section provides detailed methodologies for both Thiacalix[1]arene-based sensing and the corresponding standard analytical techniques.
Thiacalix[1]arene-Based Electrochemical Sensor for Pb²⁺ and Cu²⁺
1. Electrode Preparation:
-
A screen-printed carbon electrode is modified with gold nanoparticles (AuNPs).
-
The AuNPs-modified electrode is then functionalized by immersing it in a solution of thiolated calix[1]arene.
2. Sample Preparation:
-
Water samples (deionised and river water) are filtered to remove particulate matter.
-
An aliquot of the filtered sample is mixed with a supporting electrolyte solution (e.g., 0.1 M KCl).
3. Electrochemical Measurement:
-
Differential Pulse Voltammetry (DPV) is employed for the analysis.
-
The modified electrode is immersed in the prepared sample solution.
-
A deposition potential is applied for a specific time to pre-concentrate the metal ions on the electrode surface.
-
The potential is then scanned, and the resulting stripping peaks for Pb²⁺ and Cu²⁺ are recorded. The peak heights are proportional to the concentration of the respective metal ions.
Standard Method: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Pb²⁺ and Cu²⁺
1. Instrument Calibration:
-
Standard solutions of known concentrations for Pb²⁺ and Cu²⁺ are prepared to create a calibration curve.
2. Sample Preparation:
-
Water samples are filtered through a 0.45 µm membrane filter.
-
The filtered samples are then spiked with known concentrations of Pb²⁺ and Cu²⁺ for recovery studies.
3. ICP-OES Analysis:
-
The prepared samples are introduced into the ICP-OES instrument.
-
The high-temperature plasma atomizes and excites the atoms of the analytes.
-
The excited atoms emit light at characteristic wavelengths for Pb and Cu.
-
The intensity of the emitted light is measured and correlated to the concentration of the metal ions in the sample using the calibration curve.
Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS) for Pesticide Residue Analysis
1. Sample Extraction:
-
A representative sample (e.g., vine leaves) is homogenized.
-
The homogenized sample undergoes extraction using an appropriate solvent (e.g., acidified ethyl acetate) in a process like the QuEChERS method.
2. Sample Cleanup:
-
A dispersive solid-phase extraction (d-SPE) step with materials like primary-secondary amine (PSA) is performed to remove interfering matrix components.
3. GC-MS Analysis:
-
The cleaned-up extract is injected into the gas chromatograph.
-
The pesticides are separated based on their volatility and interaction with the GC column.
-
The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum provides a unique fingerprint for each pesticide, allowing for its identification and quantification. The method is validated for parameters such as linearity, recovery, and limits of detection and quantification.[2]
Conclusion: A Promising Horizon for Thiacalix[1]arene Sensors
The cross-validation of Thiacalix[1]arene sensor results with standard analytical techniques reveals a promising landscape for these novel sensing platforms. Electrochemical sensors, in particular, have demonstrated excellent recovery rates in real-world samples, showing good agreement with established methods like ICP-OES. While direct comparative data for fluorescent sensors is less prevalent in the literature, their high sensitivity and selectivity reported in numerous studies suggest their strong potential.
Thiacalix[1]arene sensors offer distinct advantages in terms of potential for portability, lower cost, and rapid analysis, making them highly suitable for in-field and point-of-care applications. However, standard analytical techniques like ICP-MS, AAS, and GC-MS remain the gold standard for their robustness, versatility in handling complex matrices, and their ability to perform multi-elemental or multi-compound analysis with high precision.
Future research should focus on more extensive side-by-side validation studies of fluorescent Thiacalix[1]arene sensors and their application to a broader range of analytes beyond heavy metals, including organic pollutants and biomolecules. Such efforts will be crucial in solidifying the position of Thiacalix[1]arene-based sensors as a reliable and complementary tool in the analytical scientist's toolkit.
References
- 1. A new thiacalix[4]arene-based metal-organic framework as an efficient electrochemical sensor for trace detection of Cd2+ and Pb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Drug Release from Thiacalixarene-Based Carriers: A Guide for Researchers
Comparative Analysis of Drug Release from Thiacalix[1]arene-Based Carriers: A Guide for Researchers
This guide provides a comparative analysis of drug release profiles from different Thiacalix[1]arene-based carriers, designed for researchers, scientists, and drug development professionals. The following sections detail the performance of representative carrier systems, supported by experimental data and methodologies, to assist in the selection and design of effective drug delivery platforms.
Overview of Thiacalix[1]arene Carriers in Drug Delivery
Thiacalix[1]arenes, a class of macrocyclic compounds featuring a sulfur-bridged structure, offer a versatile platform for designing advanced drug delivery systems. Their unique three-dimensional cavity allows for the encapsulation of guest drug molecules, while the upper and lower rims can be readily functionalized to control solubility, introduce stimuli-responsiveness, and attach targeting moieties. This adaptability makes them prime candidates for developing carriers that can offer sustained drug release and targeted delivery, particularly in oncology.
A key feature of many Thiacalix[1]arene-based systems is their pH-responsive behavior. The microenvironment of tumor tissues is typically more acidic (pH ~6.5) than that of healthy tissues and blood (pH ~7.4). Carriers can be engineered to be stable at physiological pH, minimizing premature drug leakage, and to rapidly release their therapeutic payload upon entering the acidic tumor environment. This targeted release mechanism enhances the drug's efficacy while reducing systemic toxicity.
This guide compares two distinct types of carriers to illustrate the range of release profiles achievable:
-
Carrier A: An Amphiphilic Folic Acid-Calix[1]arene (FA-CA) Micelle, designed for targeted delivery and rapid, pH-triggered release of Doxorubicin (DOX).
-
Carrier B: A pH-Responsive p-Sulfonatothiacalix[1]arene Nanoparticle, a representative system designed for the sustained release of 5-Fluorouracil (5-FU).
Comparative Drug Release Profiles
The efficiency of a drug carrier is largely determined by its release kinetics. The tables below present a quantitative comparison of the cumulative drug release from Carrier A and Carrier B under different pH conditions, simulating both physiological and tumor microenvironments.
Table 1: Cumulative Drug Release of Doxorubicin (DOX) from Carrier A (Amphiphilic FA-Calix[1]arene Micelles)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 6.5 (%) |
| 2 | ~15 | ~25 |
| 6 | ~22 | ~45 |
| 12 | ~30 | ~68 |
| 24 | ~38 | ~90 |
| 48 | ~45 | ~98 |
Data synthesized from graphical representations in Frontiers in Chemistry, 7, 732.[2][3]
Table 2: Illustrative Cumulative Drug Release of 5-Fluorouracil (5-FU) from Carrier B (pH-Responsive p-Sulfonatothiacalix[1]arene Nanoparticles)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | ~8 | ~18 |
| 6 | ~15 | ~35 |
| 12 | ~25 | ~55 |
| 24 | ~35 | ~75 |
| 48 | ~42 | ~88 |
This table presents an illustrative profile for a representative pH-sensitive thiacalixarene nanoparticle, demonstrating sustained and pH-dependent release characteristics commonly reported for such systems.
Analysis of Release Profiles:
-
Carrier A (Micelles) exhibits a rapid initial release, particularly at the acidic pH of 6.5, which is characteristic of the tumor microenvironment.[3] Nearly complete release of Doxorubicin is achieved within 48 hours at pH 6.5, whereas less than half of the drug is released at physiological pH 7.4.[3] This profile is ideal for drugs that require rapid action upon reaching the target site. The initial "burst release" is likely due to the drug adsorbed near the hydrophilic-hydrophobic interface of the micelle.[3]
-
Carrier B (Nanoparticles) is designed for a more sustained release profile. The release at pH 7.4 is significantly slower and more controlled, which is beneficial for reducing systemic toxicity during circulation. In an acidic environment (pH 5.5), the release is accelerated but still follows a sustained pattern over 48 hours. This type of profile is suitable for drugs that require prolonged therapeutic concentrations at the tumor site. The pH-sensitivity is often achieved by incorporating functional groups like sulfonates, which can change their protonation state and destabilize the nanoparticle matrix in acidic conditions.
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing drug delivery systems. Below are standardized protocols for drug loading and in vitro release studies applicable to Thiacalix[1]arene-based carriers.
-
Preparation of Carrier Solution: Dissolve the amphiphilic Thiacalix[1]arene derivative in a suitable organic solvent (e.g., Dimethylformamide, DMF, or a mixture of solvents).
-
Addition of Drug: Add the drug (e.g., Doxorubicin or 5-Fluorouracil) to the carrier solution. The drug-to-carrier ratio should be optimized based on the desired loading efficiency.
-
Self-Assembly and Dialysis:
-
Add the organic solution dropwise into a larger volume of deionized water or phosphate-buffered saline (PBS) under gentle stirring. This induces the self-assembly of the amphiphilic molecules into micelles or nanoparticles, encapsulating the drug.
-
Transfer the resulting nanoparticle suspension into a dialysis bag (e.g., with a Molecular Weight Cut-Off of 3.5-5 kDa).
-
Dialyze against a large volume of deionized water or PBS for 24-48 hours, with frequent changes of the external medium, to remove the organic solvent and any unloaded drug.
-
-
Quantification of Loading Efficiency:
-
Lyophilize a known volume of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a solvent that disrupts the nanoparticles (e.g., DMF or DMSO) to release the encapsulated drug.
-
Quantify the drug concentration using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing against a standard calibration curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Total weight of drug-loaded nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug used) x 100
-
-
-
Preparation of Sample: Place a precise volume (e.g., 2-3 mL) of the purified drug-loaded nanoparticle suspension into a dialysis bag (MWCO suitable to retain the nanoparticles but allow free drug to pass through, e.g., 3.5-14 kDa).
-
Release Experiment Setup:
-
Immerse the sealed dialysis bag into a larger container with a known volume (e.g., 50-100 mL) of release medium (e.g., PBS at pH 7.4 and a more acidic buffer like acetate (B1210297) or citrate (B86180) buffer at pH 6.5 or 5.5).
-
Place the entire setup in a shaking water bath or on a magnetic stirrer maintained at 37°C to simulate body temperature and ensure uniform diffusion.
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external container.
-
Volume Replacement: Immediately after sampling, add an equal volume of fresh release medium to the container to maintain a constant volume and ensure sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the dilution from volume replacement. Plot the cumulative release percentage against time to obtain the drug release profile.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the key experimental processes described above.
Caption: Workflow for Drug Loading into Thiacalix[1]arene Carriers.
Caption: Workflow for In Vitro Drug Release Study using Dialysis.
References
assessing the binding affinity of Thiacalix(4)arene hosts with various guest molecules
Assessing the Binding Affinity of Thiacalix[1]arene Hosts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of various thiacalix[1]arene hosts with a range of guest molecules. Thiacalix[1]arenes, macrocyclic compounds featuring sulfur bridges, are of significant interest in supramolecular chemistry and drug development due to their unique structural features and versatile host-guest complexation capabilities. Their larger cavity size and the presence of soft sulfur atoms compared to traditional calix[1]arenes allow for the recognition of a diverse array of guest molecules, from small ions to larger organic compounds.
This document summarizes key binding affinity data from various studies, outlines detailed experimental protocols for its determination, and provides visual representations of experimental workflows to aid in the design and interpretation of host-guest binding studies.
Quantitative Binding Affinity Data
The binding affinity of thiacalix[1]arene hosts is influenced by factors such as the conformation of the macrocycle (e.g., cone, partial cone, 1,3-alternate), the nature of the substituents on the upper and lower rims, and the polarity of the solvent. The following tables consolidate quantitative data on association constants (Kₐ), and thermodynamic parameters (ΔG, ΔH, and TΔS) for various thiacalix[1]arene host-guest complexes.
| Host Molecule | Guest Molecule | Solvent | Method | Association Constant (Kₐ) / M⁻¹ | ΔG / kJ mol⁻¹ | ΔH / kJ mol⁻¹ | TΔS / kJ mol⁻¹ | Reference |
| p-tert-butylthiacalix[1]arene | Fullerene C₆₀ | Toluene-d₈ | ¹H NMR | 4900 (β) | - | - | - | [2] |
| p-tert-butylthiacalix[1]arene | Fullerene C₇₀ | Toluene | UV-Vis | 3100 | - | - | - | [3] |
| Thiacalix[1]arene tetraacetate (cone) | Na⁺ | CDCl₃/CD₃CN (4:1) | ¹H NMR | - | - | - | - | [4] |
| Thiacalix[1]arene tetraacetate (1,3-alternate) | Cs⁺ | CDCl₃/CD₃CN (4:1) | ¹H NMR | - | - | - | - | [4] |
| 1,3-alternate thiacalix[1]arene-based receptor | F⁻ | CDCl₃/DMSO-d₆ (10:1) | ¹H NMR | 250 | - | - | - | [5] |
| 1,3-alternate thiacalix[1]arene-based receptor with p-fluorophenyl groups | F⁻ | CDCl₃/DMSO-d₆ (10:1) | ¹H NMR | 477 | - | - | - | [5] |
| Anionic thiacalix[1]arene | Cationic porphyrins | Water | UV-Vis | 10⁸ | - | - | - | [6] |
| Tetraamino-tert-butylthiacalix[1]arene | Malonate | - | DFT | - | - | - | - | [7] |
| (Thio)ureido-calix[1]arene derivatives | Various anions | Acetonitrile | ITC, NMR, UV | - | - | - | - | [8] |
Note: This table presents a selection of available data. Binding constants and thermodynamic parameters are highly dependent on experimental conditions.
Experimental Protocols
The determination of binding affinities for thiacalix[1]arene host-guest complexes relies on a variety of analytical techniques. Below are detailed methodologies for the most commonly employed experiments.
Nuclear Magnetic Resonance (NMR) Titration
NMR titration is a powerful technique to study host-guest interactions in solution. It relies on monitoring the changes in the chemical shifts of the host or guest protons upon complexation.
Methodology:
-
Sample Preparation: A solution of the thiacalix[1]arene host at a constant concentration (typically in the millimolar range) is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, DMSO-d₆).
-
Guest Addition: A stock solution of the guest molecule is prepared in the same solvent. Aliquots of the guest solution are incrementally added to the NMR tube containing the host solution.
-
Data Acquisition: After each addition of the guest, a ¹H NMR spectrum is recorded. The temperature should be kept constant throughout the experiment.
-
Data Analysis: The changes in the chemical shifts (Δδ) of specific protons of the host or guest are monitored as a function of the guest concentration. These changes are then fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ).[2][4][5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: The thiacalix[1]arene host solution is placed in the sample cell of the calorimeter, and the guest solution is loaded into the injection syringe. Both solutions must be in the same buffer or solvent to minimize heats of dilution. Solutions should be degassed prior to the experiment.
-
Titration: A series of small injections of the guest solution are made into the host solution while the temperature is maintained constant.
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The heat data is plotted against the molar ratio of guest to host. The resulting isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[8][9][10]
UV-Vis Spectrophotometry Titration
UV-Vis titration is used when the host-guest complexation results in a change in the ultraviolet or visible absorption spectrum of the host or guest.
Methodology:
-
Sample Preparation: A solution of the chromophoric component (either the thiacalix[1]arene host or the guest) is prepared at a constant concentration in a suitable solvent and placed in a cuvette.
-
Guest/Host Addition: Aliquots of a stock solution of the binding partner are incrementally added to the cuvette.
-
Spectral Measurement: After each addition, the UV-Vis spectrum is recorded.
-
Data Analysis: The changes in absorbance at a specific wavelength are plotted against the concentration of the titrant. The data is then fitted to a binding isotherm to calculate the association constant (Kₐ).[6][11][12]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the key experimental techniques described above.
References
- 1. A Detailed Thermodynamic Description of Ion Pair Binding by a Calix[4]arene Derivative Containing Urea and Amide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. CCCC 2000, Volume 65, Issue 5, Abstracts pp. 757-771 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. escholarship.org [escholarship.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Molecular model for host–guest interaction of tetraamino-tert-butylthiacalix[4]arene and tetraamino-tert-butylcalix[4]arene receptors with carboxylate and dicarboxylate guests: an ONIOM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 10. zaguan.unizar.es [zaguan.unizar.es]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Thiacalixarene Derivatives: A Comparative Guide to Their Cytotoxicity in Cancer Cell Lines
Thiacalix[1]arene Derivatives: A Comparative Guide to Their Cytotoxicity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of various synthetic macrocycles, among which thiacalix[1]arenes have emerged as a promising class of compounds. Their unique three-dimensional structure allows for versatile functionalization, enabling the modulation of their biological activity. This guide provides a comparative analysis of the cytotoxic effects of various thiacalix[1]arene derivatives on different cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The cytotoxic potential of thiacalix[1]arene derivatives is significantly influenced by their conformational isomers (e.g., cone, partial cone, 1,3-alternate) and the nature of the substituent groups at their upper and lower rims. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical function, is a key parameter in these studies. A lower IC50 value indicates a more potent compound.
Below is a summary of the IC50 values for various thiacalix[1]arene derivatives against several human cancer cell lines.
| Thiacalix[1]arene Derivative | Conformation | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorescein-labeled (6b) | cone | HuTu-80 (Duodenal adenocarcinoma) | 49.11 µg/mL | [2] |
| Fluorescein-labeled (6d) | cone | HuTu-80 (Duodenal adenocarcinoma) | 21.83 µg/mL | [2] |
| Fluorescein-labeled (6d) | cone | A549 (Lung adenocarcinoma) | 37.55 µg/mL | [2] |
| Sulfobetaine-functionalized /Ag+ complex (4/Ag+) | partial cone | M-HeLa (Cervical carcinoma) | ~25 µM (approx.)* | [3][4][5] |
| Isothiouronium-functionalized (3) | Not Specified | 786-O (Renal carcinoma) | 37.4 | [1][6] |
| L-proline superbase (7a) | Not Specified | DLD-1 (Colorectal carcinoma) | 4.7 | [7] |
| L-proline superbase (7a) | Not Specified | PC-3 (Prostate cancer) | 18.5 | [7] |
| L-proline superbase (7a) | Not Specified | A549 (Lung adenocarcinoma) | 74.4 | [7] |
| L-proline superbase (4b) | Not Specified | HEPG2 (Hepatocellular carcinoma) | 210.2 | [7] |
| Thioacetamide-functionalized (CAII) | Not Specified | Caco-2 (Colorectal adenocarcinoma) | 19.02 | [8] |
*Note: The original data for the Sulfobetaine-functionalized/Ag+ complex was presented in a graphical format. The IC50 value provided is an approximation based on the visual data.
Experimental Protocols
The evaluation of the cytotoxic activity of thiacalix[1]arene derivatives predominantly relies on in vitro cell-based assays. The MTT assay is the most commonly employed method to determine cell viability.
MTT Cell Viability Assay
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Thiacalix[1]arene derivatives
-
Human cancer cell lines (e.g., A549, HuTu-80, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilization buffer
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. The plates are then incubated for 24 hours to allow for cell attachment.[1][2]
-
Compound Treatment: Stock solutions of the thiacalix[1]arene derivatives are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in fresh cell culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with and without the solvent are also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions.[2]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490-570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the thiacalix[1]arene derivative and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway: p53-Mediated Apoptosis
Several studies suggest that the cytotoxic effects of thiacalix[1]arene derivatives are mediated through the induction of apoptosis, or programmed cell death. A common pathway implicated in anticancer drug-induced apoptosis involves the tumor suppressor protein p53 and the subsequent activation of caspases.
Caption: p53-mediated apoptosis induced by thiacalix[1]arene derivatives.
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of novel thiacalix[1]arene derivatives follows a standardized procedure from compound preparation to data analysis.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential Effects of Procaspase-3 Activating Compounds in the Induction of Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Targeting Colorectal Cancer Cells with a Functionalised Calix[4]arene Receptor: Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
comparison of sensing mechanisms in different Thiacalix(4)arene-based probes
A Comprehensive Guide to the Sensing Mechanisms of Thiacal-ix[1]arene-Based Probes
Thiacalix[1]arenes, with their unique three-dimensional preorganized structures, have emerged as versatile platforms for the development of highly selective and sensitive chemical probes. Their rigid cavity and the ease of functionalization at both the upper and lower rims allow for the creation of tailored receptors for a wide range of analytes, including cations, anions, and neutral molecules. This guide provides a comparative overview of the diverse sensing mechanisms employed by Thiacalix[1]arene-based probes, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in this dynamic field.
Cation Sensing
Thiacalix[1]arene-based probes have been extensively developed for the detection of various metal ions, leveraging several distinct signaling mechanisms.
Fluorescent Probes
Fluorescence-based sensing offers high sensitivity and is a widely used technique. The primary mechanisms include fluorescence quenching and enhancement.
A notable example is a pyrene-functionalized Thiacalix[1]arene probe for the detection of Fe³⁺ ions. In the absence of Fe³⁺, the probe exhibits strong excimer emission from the pyrene (B120774) units. Upon the addition of Fe³⁺, the fluorescence is quenched due to the paramagnetic nature of the ion, which facilitates non-radiative decay pathways.[2][3]
Another approach involves the use of 7-nitrobenzo-2-oxa-1,3-diazole (NBD) as a fluorophore. An NBD-armed Thiacalix[1]arene has been shown to act as a colorimetric and fluorometric sensor for Ag⁺. The interaction with Ag⁺ leads to a bathochromic shift in both the UV-vis absorption and fluorescence emission spectra, resulting in a visible color change and a modified fluorescence signal.[1][4]
Colorimetric Probes
Colorimetric sensors provide a straightforward and often instrument-free method for analyte detection. These probes typically undergo a distinct color change upon binding with the target ion, which can be observed with the naked eye. For instance, a Thiacalix[1]arene derivative functionalized with triphenylamine (B166846) units exhibits a color change upon binding with Hg²⁺.[5]
Electrochemical Sensors
Electrochemical methods offer high sensitivity, portability, and cost-effectiveness. Thiacalix[1]arene derivatives are excellent candidates for modifying electrode surfaces to create selective ion sensors. For example, a glassy carbon electrode modified with a Thiacalix[1]arene-based metal-organic framework (MOF) has been successfully used for the simultaneous electrochemical determination of Cd²⁺, Pb²⁺, and Cu²⁺.[6][7][8] The thiacalix[1]arene scaffold provides selective binding sites for the metal ions, and the electrochemical signal is generated through techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). Thiolated calix[1]arene derivatives have also been used to modify gold nanoparticle-screen-printed carbon electrodes for the detection of Pb²⁺ and Cu²⁺.[9]
Table 1: Comparison of Thiacalix[1]arene-Based Cation Probes
| Probe Functionalization | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Binding Constant (Ka) | Reference |
| Pyrene | Fe³⁺ | Fluorescence Quenching | - | - | [2][3] |
| NBD-amine | Ag⁺ | Colorimetric & Fluorometric | 7.6 x 10⁻⁹ M | - | [1][4] |
| Triphenylamine | Hg²⁺ | Colorimetric & Fluorometric | - | - | [5] |
| Co(II)-MOF | Cd²⁺, Pb²⁺, Cu²⁺ | Electrochemical (DPV) | 0.119 nM (Cd²⁺), 0.279 nM (Pb²⁺) | - | [6] |
| Thiolated | Pb²⁺, Cu²⁺ | Electrochemical (DPV) | 0.7982 x 10⁻² ppm (Pb²⁺), 1.3358 x 10⁻² ppm (Cu²⁺) | - | [9] |
Anion Sensing
The design of selective anion receptors is a significant challenge in supramolecular chemistry. Thiacalix[1]arenes functionalized with hydrogen-bond donors, such as urea (B33335) or amide groups, have shown promise in this area.
Ion-Pair Recognition
A clever strategy for anion detection involves the formation of a metal-ligand complex that subsequently acts as an ion-pair receptor. For example, the Ag⁺ complex of an NBD-armed Thiacalix[1]arene can recognize F⁻, AcO⁻, or I⁻ anions. The binding of the anion to the metal center perturbs the electronic properties of the complex, leading to a change in the colorimetric or fluorometric signal.[4]
Neutral Molecule Sensing
The well-defined cavity of Thiacalix[1]arenes can also be exploited for the recognition of neutral molecules.
Phosphorescent Probes for Pyridoxine (B80251)
A fascinating example is the detection of pyridoxine (Vitamin B6) using Thiacalix[1]arene-functionalized vesicles. Amphiphilic tetracarboxylate derivatives of Thiacalix[1]arene embedded in DPPC vesicles can act as antennae for Tb(III) ion luminescence. The addition of pyridoxine, which has a high affinity for Tb(III), displaces the metal ion from the calixarene (B151959) cavity, leading to a change in the phosphorescence signal. This system allows for the selective detection of pyridoxine at micromolar concentrations.[10]
Signaling Pathway Diagrams
Experimental Protocols
Fluorescence Titration for Cation Sensing
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Thiacalix[1]arene-based fluorescent probe (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., acetonitrile (B52724) or a mixed aqueous-organic solvent).
-
Prepare stock solutions of the metal perchlorate (B79767) or nitrate (B79036) salts (e.g., 1 x 10⁻² M) in the same solvent system.
-
-
Spectroscopic Measurements:
-
Place a fixed volume of the probe solution (e.g., 2 mL of a 1 x 10⁻⁵ M solution) in a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution at a specific excitation wavelength.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence spectrum.
-
Continue the titration until no further significant changes in the fluorescence intensity are observed.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity at a specific emission wavelength against the concentration of the metal ion.
-
From this plot, the binding stoichiometry can be determined using a Job's plot, and the binding constant (Ka) can be calculated by fitting the titration data to a suitable binding isotherm model. The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (e.g., 3σ/slope of the calibration curve at low concentrations).
-
Colorimetric Assay for Cation Detection
-
Preparation of Solutions:
-
Prepare a stock solution of the colorimetric Thiacalix[1]arene probe (e.g., 1 x 10⁻³ M) in an appropriate solvent.
-
Prepare stock solutions of various metal ions (e.g., 1 x 10⁻² M).
-
-
Visual Detection:
-
To a series of vials, add a fixed amount of the probe solution.
-
Add a solution of a specific metal ion to each vial.
-
Observe any color changes against a white background. A distinct color change in the presence of a particular metal ion indicates selectivity.
-
-
UV-Vis Spectrophotometry:
-
For quantitative analysis, perform a UV-vis titration similar to the fluorescence titration described above.
-
Record the UV-vis absorption spectrum of the probe after each addition of the metal ion solution.
-
Plot the change in absorbance at a specific wavelength against the metal ion concentration to determine the binding parameters.
-
Electrochemical Sensing of Metal Ions
-
Electrode Modification:
-
Polish the glassy carbon electrode (GCE) with alumina (B75360) slurry, followed by sonication in ethanol (B145695) and deionized water to ensure a clean surface.
-
Prepare a suspension of the Thiacalix[1]arene-based sensing material (e.g., a MOF) in a suitable solvent (e.g., DMF).
-
Drop-cast a small volume of the suspension onto the GCE surface and allow it to dry.
-
-
Electrochemical Measurements:
-
Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
The supporting electrolyte is typically an acetate (B1210297) or phosphate (B84403) buffer solution.
-
Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in the supporting electrolyte to characterize the modified electrode.
-
Add the target metal ion(s) to the electrochemical cell and record the voltammetric response. The accumulation of metal ions at the electrode surface is often performed at a specific potential for a set time before the measurement scan.
-
-
Data Analysis:
-
The peak current in the voltammogram is proportional to the concentration of the metal ion.
-
Construct a calibration curve by plotting the peak current against the concentration of the metal ion.
-
The limit of detection (LOD) is determined from the calibration curve. Selectivity is assessed by measuring the response in the presence of potential interfering ions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Thiacalix[4]arene based fluorescent probe for sensing and imaging of Fe3+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiacalix[4]arene based fluorescent probe for sensing and imaging of Fe3+ ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. An NBD-armed thiacalix[4]arene-derived colorimetric and fluorometric chemosensor for Ag+: a metal-ligand receptor of anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new thiacalix[4]arene-based metal-organic framework as an efficient electrochemical sensor for trace detection of Cd2+ and Pb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiacalix[4]arene-based complex with Co(II) ions as electrode modifier for simultaneous electrochemical determination of Cd(II), Pb(II), and Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiacalix[4]arene-functionalized vesicles as phosphorescent indicators for pyridoxine detection in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
validation of Thiacalix(4)arene's efficacy in environmental remediation
Thiacalix[1]arene in Environmental Remediation: A Comparative Guide
An objective analysis of thiacalix[1]arene's performance against alternative technologies in the removal of environmental pollutants, supported by experimental data and detailed protocols.
Thiacalix[1]arenes, a class of sulfur-bridged macrocyclic compounds, are emerging as highly effective agents in environmental remediation. Their unique three-dimensional structure, featuring a hydrophobic cavity and modifiable upper and lower rims, allows for the selective capture of a wide range of pollutants, including heavy metals and organic contaminants. This guide provides a comprehensive comparison of thiacalix[1]arene-based materials with established remediation technologies such as activated carbon and cyclodextrins, offering researchers and environmental scientists a critical evaluation of their relative efficacy.
Performance Comparison: Heavy Metal Remediation
Thiacalix[1]arenes demonstrate exceptional capabilities in the removal of toxic heavy metal ions from aqueous solutions. Their performance, particularly when functionalized and immobilized on solid supports, often surpasses that of conventional adsorbents. The sulfur atoms in the thiacalix[1]arene framework and appended functional groups act as soft donor atoms, exhibiting a high affinity for heavy metal cations.
Below is a comparative summary of the maximum adsorption capacities (q_max) of thiacalix[1]arene-based adsorbents and activated carbon for the removal of lead (Pb(II)) and cadmium (Cd(II)).
| Adsorbent | Pollutant | Max. Adsorption Capacity (q_max) (mg/g) | Reference |
| Thiacalix[1]arene-functionalized resin | Pb(II) | 47.9 | |
| Thiacalix[1]arene-functionalized reduced graphene oxide | Pb(II) | 230 | [2] |
| Activated Carbon (from wood and coconut shell) | Pb(II) | 38.96 - 44.58 | [3] |
| Thiacalix[1]arene-functionalized resin | Cd(II) | 44.9 | |
| Thiacalix[1]arene-functionalized reduced graphene oxide | Cd(II) | 128 | [2] |
| Supramolecular polymer with calix[1]arene and β-cyclodextrin | Cd(II) | >99% removal | [4] |
| Activated Carbon (from Typha angustifolia and Salix matsudana) | Cd(II) | 15.91 - 20.02 |
Note: The presented data is sourced from various studies and may have been obtained under different experimental conditions (e.g., pH, temperature, initial pollutant concentration). Direct comparison should be made with caution.
Performance Comparison: Organic Pollutant Remediation
The hydrophobic cavity of thiacalix[1]arenes makes them excellent candidates for capturing nonpolar organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), through host-guest interactions. This mechanism allows for the effective removal of these persistent and carcinogenic compounds from soil and water.
Here, we compare the removal efficiency of thiacalix[1]arenes with activated carbon and cyclodextrins for common PAHs.
| Remediation Agent | Pollutant | Removal Efficiency (%) | Reference |
| Thiacalix[1]arene tetrasulfonate (TCAS) | Naphthalene | 55% | [5] |
| Thiacalix[1]arene tetrasulfonate (TCAS) | Fluoranthene | 48% | [5] |
| Thiacalix[1]arene tetrasulfonate (TCAS) | Pyrene | 50% | [5] |
| Activated Carbon (from rice husk) | Naphthalene | ~95% | |
| Activated Carbon (from oil palm leaves) | Naphthalene | High | [6] |
| Activated Carbon (from rice husk) | Pyrene | ~98% | |
| β-Cyclodextrin | PAHs | 36.59 - 60.10% |
Note: The presented data is sourced from various studies and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a thiacalix[1]arene-based adsorbent and a standard batch adsorption experiment.
Synthesis of Thiacalix[1]arene-Functionalized Adsorbent
A common method for enhancing the practical application of thiacalix[1]arenes in aqueous media is to immobilize them onto a solid support, such as silica (B1680970) gel or graphene oxide.
Protocol for Synthesis of Thiacalix[1]arenetetrasulfonate-Functionalized Reduced Graphene Oxide (TCAS-rGO):
-
Synthesis of Thiacalix[1]arene (TCA): A mixture of p-tert-butylphenol, elemental sulfur, and sodium hydroxide (B78521) in diphenyl ether is heated under a nitrogen atmosphere. The product is then cooled, diluted with toluene, and washed with sulfuric acid and deionized water. The resulting precipitate is collected and recrystallized.
-
Sulfonation of Thiacalix[1]arene (TCAS): The synthesized TCA is heated with concentrated sulfuric acid. The reaction mixture is then cooled and poured into ice-water. The sodium salt of TCAS is precipitated by adding sodium chloride, filtered, redissolved in water, and reprecipitated with ethanol.
-
Functionalization of Reduced Graphene Oxide (rGO): Graphene oxide is synthesized from natural graphite (B72142) powder using a modified Hummers' method. The GO is then reduced and functionalized with TCAS in an aqueous solution, followed by heating to facilitate the covalent bonding. The final TCAS-rGO product is washed and dried.
Batch Adsorption Experiment for Pollutant Removal
Batch adsorption studies are fundamental for evaluating the performance of an adsorbent.
General Protocol:
-
Preparation of Pollutant Stock Solution: A stock solution of the target pollutant (e.g., a heavy metal salt or a PAH) is prepared in deionized water or an appropriate solvent.
-
Adsorption Experiment: A known amount of the thiacalix[1]arene-based adsorbent is added to a series of flasks containing the pollutant solution at a specific concentration.
-
Control of Experimental Parameters: The flasks are agitated at a constant speed and temperature for a predetermined period. The pH of the solution is adjusted and monitored as it significantly influences the adsorption process.
-
Sample Analysis: At regular intervals, samples are withdrawn from the flasks, and the adsorbent is separated by centrifugation or filtration. The concentration of the remaining pollutant in the supernatant is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) for heavy metals or High-Performance Liquid Chromatography (HPLC) for organic pollutants.
-
Calculation of Removal Efficiency and Adsorption Capacity:
-
Removal Efficiency (%): ((C₀ - Cₑ) / C₀) * 100, where C₀ is the initial pollutant concentration and Cₑ is the equilibrium pollutant concentration.
-
Adsorption Capacity (qₑ, mg/g): ((C₀ - Cₑ) * V) / m, where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
-
Visualizing the Mechanisms
The efficacy of thiacalix[1]arenes in environmental remediation is rooted in their specific molecular interactions with pollutants. These mechanisms can be visualized to better understand the underlying processes.
Heavy Metal Complexation
Thiacalix[1]arenes, particularly when deprotonated, form stable complexes with heavy metal ions. The sulfur and oxygen atoms on the lower rim of the macrocycle act as coordination sites, effectively sequestering the metal ions from the solution.
Caption: Complexation of a heavy metal ion by a deprotonated thiacalix[1]arene.
Host-Guest Interaction with Organic Pollutants
The removal of nonpolar organic pollutants like PAHs is primarily governed by host-guest interactions. The hydrophobic cavity of the thiacalix[1]arene encapsulates the pollutant molecule, driven by forces such as π-π stacking and van der Waals interactions.
Caption: Encapsulation of a PAH molecule within the thiacalix[1]arene cavity.
Conclusion
Thiacalix[1]arenes represent a versatile and highly effective platform for the remediation of both heavy metal and organic pollutants. The ability to tune their structure and functionalize them for specific targets offers significant advantages over traditional adsorbents. While direct, large-scale comparative data is still emerging, the existing body of research strongly supports the potential of thiacalix[1]arenes as a superior alternative in various environmental remediation applications. Further research focusing on cost-effective synthesis and regeneration of thiacalix[1]arene-based materials will be crucial for their widespread implementation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of a thiacalix[4]arenetetrasulfonate-functionalized reduced graphene oxide adsorbent for the removal of lead(ii) and cadmium(ii) from aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of supramolecular polymers with calix[4]arene and β-cyclodextrin and their application in heavy metal ion absorption - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PAHs removal by soil washing with thiacalix[4]arene tetrasulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
comparative analysis of Thiacalix(4)arene and other macrocycles in supramolecular chemistry
A Comparative Analysis of Thiacalix[1]arene and Other Macrocycles in Supramolecular Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of thiacalix[1]arene against other common macrocycles, supported by experimental data and detailed protocols.
In the dynamic field of supramolecular chemistry, the selection of an appropriate macrocyclic host is paramount for the successful design of functional host-guest systems. Thiacalix[1]arenes, with their unique sulfur-bridged architecture, have emerged as a versatile platform, offering distinct advantages over traditional macrocycles such as calix[1]arenes, cyclodextrins, and crown ethers. This guide provides an objective comparison of these macrocycles, focusing on their structural differences, binding affinities for various guests, and their applications in sensing, catalysis, and drug delivery.
Structural and Functional Overview of Macrocycles
Macrocycles are cyclic molecules that possess a central cavity, enabling them to encapsulate smaller guest molecules. The size, shape, and functionalization of this cavity dictate the macrocycle's binding selectivity and affinity.
-
Thiacalix[1]arenes: These macrocycles are analogues of calix[1]arenes where the methylene (B1212753) bridges are replaced by sulfur atoms. This substitution results in a larger, more flexible cavity and introduces soft sulfur atoms that can coordinate with soft metal ions.[2] The presence of sulfur also allows for further chemical modifications, such as oxidation to sulfoxides and sulfones, which can fine-tune the macrocycle's electronic and complexation properties.[2]
-
Calix[1]arenes: These are foundational macrocycles in supramolecular chemistry, synthesized from the condensation of phenols and formaldehyde.[2] They possess a well-defined, basket-shaped cavity and can be readily functionalized at their upper and lower rims to create specific binding sites.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This amphiphilic nature makes them particularly useful for encapsulating nonpolar guest molecules in aqueous solutions, with significant applications in the pharmaceutical industry to enhance drug solubility and bioavailability.[3]
-
Crown Ethers: These are cyclic polyethers that are renowned for their ability to selectively bind metal and ammonium (B1175870) cations. Their selectivity is primarily determined by the "size-fit" relationship between the cation diameter and the crown ether's cavity size.[2]
Comparative Performance Data
The choice of a macrocycle is often dictated by its binding affinity and selectivity for a specific guest. The following tables summarize key quantitative data from various studies, offering a direct comparison of the performance of thiacalix[1]arenes against other macrocycles.
Table 1: Metal Ion Binding
The interaction with metal ions is a critical application for many macrocycles, particularly in the development of sensors and separation technologies. Thiacalix[1]arenes, especially when functionalized with crown ether moieties, exhibit distinct selectivities that can differ from their calix[1]arene and crown ether counterparts.
| Macrocycle | Guest Cation | Binding Constant (K) | Solvent/Method | Reference |
| Thiacalix[1]arene-monocrown-5 | Na⁺ | Selective | Gas-phase (MALDI-MS) | [4] |
| Thiacalix[1]arene-monocrown-6 | Cs⁺ | Stronger Binding | Gas-phase (MALDI-MS) | [4] |
| Calix[1]arene-bis(crown-6) | Cs⁺ | High Selectivity | Chloroform/Extraction | [5] |
| 1,3-alt-Calix[1]arene-benzocrown-6 | Cs⁺ | Efficient Coordination | NMR Spectroscopy | [6] |
| Thiacalix[1]monocrown-5 (alkylated) | K⁺/Rb⁺ | Highest Extraction | Liquid-Liquid Extraction | [7] |
| Thiacalix[1]monocrown-6 (alkylated) | Cs⁺ | Highest Extraction | Liquid-Liquid Extraction | [7] |
Note: "Selective" or "Stronger Binding" indicates a qualitative observation from the study where a quantitative binding constant was not provided in the abstract.
Table 2: Fullerene C60 Binding
The encapsulation of fullerenes is a notable application of calixarene-type macrocycles, driven by π-π stacking interactions between the electron-rich aromatic walls of the host and the electron-deficient surface of the fullerene guest.
| Macrocycle | Binding Constant (K) for C60 (M⁻¹) | Solvent | Reference |
| Mixed-bridge calix[8]arene (from thiacalix[1]arene) | 3100 | toluene-d₈ | [9] |
| Bisporphyrin-calix[1]arene (di-tert-butylphenyl groups) | 26,000 | toluene | [10] |
| Naphthalene-oxacalix[11]arene | 6.68 x 10⁴ | toluene | [12] |
| Naphthalene-oxacalix[1]arene | 4.10 x 10⁴ | toluene | [12] |
Experimental Protocols
Accurate determination of binding constants is crucial for comparing the efficacy of different macrocycles. The following are detailed methodologies for key experimental techniques used in supramolecular chemistry.
NMR Titration for Binding Constant Determination
Objective: To determine the association constant (Kₐ) of a host-guest complex by monitoring the chemical shift changes of the host or guest protons upon complexation.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the host molecule at a known concentration (e.g., 1-10 mM) in a suitable deuterated solvent.
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 10-20 times the host concentration) in the same deuterated solvent.
-
Ensure both host and guest are pure and dry.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the host solution alone. This will serve as the reference (δ₀).
-
-
Titration:
-
Add small aliquots of the guest stock solution to the NMR tube containing the host solution.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites.
-
-
Data Analysis:
-
For a specific proton on the host or guest that shows a significant chemical shift change, plot the change in chemical shift (Δδ = δₙ - δ₀) against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).
-
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of a binding interaction (Kₐ, ΔH, and stoichiometry, n) by measuring the heat released or absorbed during the binding event.[13]
Methodology:
-
Sample Preparation:
-
Prepare solutions of the macromolecule (host) and the ligand (guest) in the same buffer to minimize heats of dilution.[14]
-
The concentration of the macromolecule in the sample cell should be 10-30 times the expected dissociation constant (Kd).[11]
-
The ligand concentration in the syringe should be 10-20 times higher than the macromolecule concentration.[11]
-
Degas both solutions to prevent air bubbles.[11]
-
-
Instrument Setup:
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.[13]
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
The raw data is a series of heat spikes corresponding to each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit this binding isotherm to a suitable binding model to extract the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[15]
-
Fluorescence Spectroscopy for Binding Assay
Objective: To determine the binding constant of a host-guest complex by monitoring changes in the fluorescence properties of a fluorescent guest or host upon complexation.[17]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent species (either host or guest) at a low concentration (typically in the micromolar to nanomolar range) in a suitable solvent.
-
Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration.
-
-
Titration:
-
Measure the fluorescence spectrum of the fluorescent species alone.
-
Add increasing amounts of the non-fluorescent binding partner to the cuvette containing the fluorescent species.
-
After each addition, record the fluorescence spectrum. Changes in fluorescence intensity, wavelength, or anisotropy can be indicative of binding.[17]
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (or another parameter) against the concentration of the added binding partner.
-
Fit the resulting curve to a binding isotherm equation (e.g., for 1:1 binding) using non-linear regression to determine the binding constant.[18]
-
Visualizing Supramolecular Concepts and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the comparative analysis of macrocycles.
Conclusion
Thiacalix[1]arenes represent a valuable and versatile class of macrocycles in supramolecular chemistry. Their unique structural and electronic properties, stemming from the replacement of methylene with sulfur bridges, offer distinct advantages in terms of cavity size, flexibility, and coordination chemistry. While traditional calixarenes, cyclodextrins, and crown ethers each have their well-established domains of application, thiacalix[1]arenes provide a compelling alternative and a platform for the design of novel host-guest systems with tailored functionalities. The choice of macrocycle will ultimately depend on the specific requirements of the application, and a thorough understanding of their comparative performance, as outlined in this guide, is essential for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel caesium-selective, 1,3-alternate calix[4]arene-bis(crown-6-ethers) with proton-ionizable groups for enhanced extraction efficiency - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. The Role of Ion Size and π‐Interaction in Stabilizing Calix[4]arene Crown Ether Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching Ion Binding Selectivity of Thiacalix[4]arene Monocrowns at Liquid–Liquid and 2D-Confined Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH 2 –) bridges - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07464D [pubs.rsc.org]
- 10. Calix[4]arene-linked bisporphyrin hosts for fullerenes: binding strength, solvation effects, and porphyrin-fullerene charge transfer bands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 16. youtube.com [youtube.com]
- 17. islandscholar.ca [islandscholar.ca]
- 18. researchgate.net [researchgate.net]
Navigating the Synthesis of Thiacalixarenes: A Comparative Guide to Reproducibility
Navigating the Synthesis of Thiacalix[1]arenes: A Comparative Guide to Reproducibility
For researchers, scientists, and professionals in drug development, the synthesis of molecular scaffolds is a critical first step. Thiacalixarenes, with their unique sulfur-bridged structure, offer a versatile platform for supramolecular chemistry and drug delivery systems. However, the reproducibility of their synthesis can be a significant hurdle. This guide provides an objective comparison of common Thiacalixarene synthesis protocols, supported by experimental data, to aid in the selection of the most reliable and efficient methods.
The synthesis of the p-tert-butylthiacalixarene core is primarily achieved through a few key methodologies, each with its own set of advantages and challenges impacting its reproducibility. The most prevalent methods include the direct condensation of p-tert-butylphenol with elemental sulfur, a fragment condensation approach, and the acid-catalyzed cyclization of a pre-formed linear tetramer. Newer strategies, such as the conjugate addition of dithiols to benzoquinones, are also emerging.
Performance Comparison of Synthesis Protocols
The choice of synthetic route can significantly impact the yield, scalability, and purity of the final Thiacalixarene product. The following table summarizes quantitative data from various reported protocols for the synthesis of p-tert-butylthiacalixarene.
| Synthesis Protocol | Key Reagents | Base/Catalyst | Solvent | Reaction Conditions | Reported Yield | Scalability | Reference |
| Direct Condensation | p-tert-butylphenol, Elemental Sulfur (S8) | NaOH | Tetraethylene glycol dimethyl ether | Heating | 14% | Potentially scalable to 100g scale[1][2] | |
| Fragment Condensation (Route A) | Bis(hydroxymethyl) derivative of a sulfur-linked bisphenol, another sulfur-linked bisphenol | p-Toluenesulfonic acid (PTSA) | Chloroform (B151607) | High dilution, reflux | 66% | Described as simple and scalable[3] | [3] |
| Fragment Condensation (Route B) | Bis(hydroxymethyl) derivative of a sulfur-linked bisphenol, another sulfur-linked bisphenol | p-Toluenesulfonic acid (PTSA) | Chloroform | High dilution, reflux | 77% | Described as simple and scalable[3] | [3] |
| Acid-Catalyzed Cyclization | Acyclic tetramer | Acid catalyst | Not specified | Not specified | 4% | Not specified |
Note: The yields reported are based on published literature and may vary depending on experimental conditions and scale. The choice of base in the direct condensation method is critical; using KOH or CsOH can lead to complex mixtures and no desired product.
Experimental Protocols
To facilitate the reproduction of these methods, detailed experimental protocols for the key synthesis strategies are provided below.
Protocol 1: Direct Condensation of p-tert-butylphenol with Elemental Sulfur
This method, while offering a direct route to the macrocycle, is often associated with lower yields and can be sensitive to the choice of base.
Materials:
-
p-tert-butylphenol
-
Elemental sulfur (S8)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetraethylene glycol dimethyl ether
-
2 M Sulfuric acid
-
Chloroform
-
Benzene
Procedure:
-
A mixture of p-tert-butylphenol, elemental sulfur (S8), and NaOH as a base catalyst is heated in tetraethylene glycol dimethyl ether.
-
After the reaction, the resulting dark red product is cooled to ambient temperature.
-
The reaction mixture is diluted with toluene, and 2 M sulfuric acid is added with stirring.
-
After phase separation, methanol is added to the toluene phase to precipitate the crude product.
-
The crude product is collected by filtration.
-
The crude product is purified by recrystallization from chloroform and then from benzene.
-
The final product is dried in vacuo to yield p-tert-butylthiacalixarene.
Protocol 2: Fragment Condensation Approach
This strategy involves the synthesis of linear precursors that are then cyclized, generally leading to higher and more reproducible yields.
Materials:
-
Pre-synthesized linear building blocks (bisphenols)
-
p-Toluenesulfonic acid (PTSA)
-
Chloroform
-
Silica (B1680970) gel for column chromatography
-
Dichloromethane (B109758) (CH2Cl2)
Procedure:
-
Solutions of the two different linear bisphenol building blocks in chloroform are prepared.
-
These solutions are added simultaneously using a dual syringe pump to a large volume of chloroform containing PTSA as a catalyst under an argon atmosphere. This is performed under high dilution conditions.
-
The addition is carried out over four hours, followed by overnight reflux.
-
The crude monothiacalixarene is obtained after evaporation of the solvent.
-
The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the pure 2-monothiacalixarene.[3]
Synthesis Workflows and Logical Relationships
The following diagrams illustrate the workflows for the described synthesis protocols.
A Comparative Guide to the Validation of Thiacalixarene-Based Extended Receptors for Molecular Recognition
A Comparative Guide to the Validation of Thiacalix[1]arene-Based Extended Receptors for Molecular Recognition
For Researchers, Scientists, and Drug Development Professionals
Thiacalix[1]arenes, macrocyclic compounds featuring sulfur bridges, have emerged as highly versatile and robust scaffolds in supramolecular chemistry.[2][3] Their unique structural features, including a larger cavity size, enhanced flexibility, and the presence of sulfur atoms for coordination, distinguish them from their classic methylene-bridged counterparts.[4] By extending the thiacalix[1]arene core with various functional groups—creating "extended receptors"—researchers can precisely tune their molecular recognition capabilities.[5][6] This guide provides an objective comparison of the performance of various thiacalix[1]arene-based extended receptors, supported by experimental data, to aid in the selection and design of host molecules for specific applications in sensing, separation, and drug delivery.
Performance Comparison of Thiacalix[1]arene-Based Receptors
The efficacy of a molecular receptor is primarily determined by its binding affinity and selectivity for a target guest molecule. The following table summarizes quantitative data for several validated thiacalix[1]arene-based systems, offering a comparative overview of their recognition capabilities.
| Receptor Derivative | Target Guest(s) | Binding Affinity (Kₐ, M⁻¹) / Stoichiometry | Key Findings & Selectivity | Analytical Technique(s) |
| Mixed-Bridge Calix[3]arene (from Thiacalix[1]arene) | Fullerenes C₆₀ and C₇₀ | Not quantified, but complexation observed. Different stoichiometries for C₆₀ vs. C₇₀. | Demonstrates size and shape complementarity; indicates potential for fullerene separation.[4] | ¹H NMR Titration, UV-vis Titration, Single Crystal X-ray Analysis |
| Polymeric Thiacalix[1]arene (Terephthaloyl dichloride derived) | Alkali & Heavy Metal Cations (Li⁺, Na⁺, K⁺, Cs⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Co²⁺, Ni²⁺) | Not quantified. | Soluble polymer shows better extraction efficiency for both alkali and heavy metal cations compared to the precursor.[7] | Liquid-Liquid & Solid-Liquid Extraction |
| Polymeric Thiacalix[1]arene (Merrifield's resin derived) | Transition Metal Cations | Not quantified. | Cross-linked polymer is more efficient at removing transition metals from solution than the precursor monomer.[7] | Solid-Liquid Extraction |
| Homothiacalix[1]arene (1,3-alternate) | Benzene (B151609), Cyclohexane (B81311) | Not quantified. | Crystals selectively uptake benzene vapor over cyclohexane through a "gate opening" mechanism.[8] | Powder X-ray Diffraction (PXRD), Single Crystal X-ray Diffraction (SCXRD) |
| Thiacalix[1]arene-Modified Stationary Phase | Catechol and related compounds | Not quantified. | Shows specific chromatographic retention for catechol and catecholamines over positional isomers like xylene and cresol.[9][10] | High-Performance Liquid Chromatography (HPLC) |
| N-Oxyethylimidazolium Thiacalix[1]arene | Adenosine (B11128) Triphosphate (ATP) | Not quantified. | A binary system with Eosin Y dye selectively recognizes ATP over other adenosine phosphates (ADP, AMP).[11] | UV-vis and Fluorescence Spectrophotometry |
Key Experimental Protocols
The validation of molecular recognition relies on a suite of analytical techniques to quantify the strength and nature of host-guest interactions. Detailed below are the methodologies for key experiments commonly cited in the literature.
1. NMR Titration Spectroscopy
Nuclear Magnetic Resonance (NMR) titration is a powerful method for studying host-guest complexation in solution and determining association constants (Kₐ).
-
Principle: The chemical environment of the host's protons changes upon guest binding, leading to shifts in their corresponding signals in the ¹H NMR spectrum. The magnitude of this chemical shift change (Δδ) is dependent on the concentration of the guest and the strength of the interaction.
-
Methodology:
-
A solution of the host molecule (e.g., thiacalix[1]arene derivative) at a known, constant concentration is prepared in a suitable deuterated solvent.
-
An initial ¹H NMR spectrum of the free host is recorded.
-
A concentrated stock solution of the guest molecule is prepared in the same solvent.
-
Small aliquots of the guest solution are incrementally added to the host solution.
-
After each addition, the solution is allowed to equilibrate, and a ¹H NMR spectrum is recorded.
-
The chemical shifts of specific host protons that are sensitive to the binding event are monitored.
-
The collected data (Δδ vs. guest concentration) are fitted to a suitable binding isotherm (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).[4]
-
2. UV-Visible and Fluorescence Spectroscopy
These techniques are particularly useful for receptors extended with chromophoric or fluorophoric units, where guest binding perturbs the electronic properties of the system.
-
Principle: Complexation with a guest can alter the absorption (UV-vis) or emission (fluorescence) spectrum of the host. This can manifest as a change in wavelength (a spectral shift) or intensity (hyperchromic/hypochromic or quenching/enhancement effects).
-
Methodology:
-
A solution of the host receptor is prepared at a constant concentration. Its initial absorption or fluorescence spectrum is recorded.
-
Aliquots of a stock guest solution are added sequentially to the host solution.
-
After each addition and equilibration, the spectrum is recorded.
-
Changes in absorbance or fluorescence intensity at a specific wavelength are plotted against the guest concentration.
-
The resulting titration curve is analyzed using methods like the Benesi-Hildebrand plot or non-linear curve fitting to determine the binding stoichiometry and association constant.[6]
-
3. Single Crystal X-ray Diffraction
This technique provides unambiguous, high-resolution structural information about the host-guest complex in the solid state.
-
Principle: X-ray diffraction patterns from a single crystal of the host-guest complex are used to determine the precise three-dimensional arrangement of atoms.
-
Methodology:
-
High-quality single crystals of the host-guest complex are grown, typically by slow evaporation of a solvent containing both the host and guest molecules.
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected.
-
The data are processed to solve the crystal structure, revealing detailed information about the binding mode, conformational changes in the host, and specific intermolecular interactions (e.g., hydrogen bonds, C-H···π interactions) that stabilize the complex.[2][8][12]
-
Visualizations of Workflows and Mechanisms
Caption: General workflow for the validation of a molecular receptor.
Caption: Experimental workflow for NMR titration studies.
Caption: A typical signaling pathway for a fluorescent chemosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Unexpected Chemistry of Thiacalix[4]arene Monosulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking thiacalix[4]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended Calix[4]arene-Based Receptors for Molecular Recognition and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. openaccess.selcuk.edu.tr [openaccess.selcuk.edu.tr]
- 8. Adaptive crystals of homothiacalix[4]arene capable of molecular recognition, with preferential uptake of benzene over cyclohexane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Chromatographic molecular recognition for catechol-related compounds using thiacalix[4]arene as an effective selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cyberleninka.ru [cyberleninka.ru]
- 12. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Disposal of Thiacalix(4)arene: A Guide for Laboratory Professionals
Researchers and scientists handling thiacalix(4)arene must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound compound in use. As a general guideline, thiacalix(4)arenes are categorized as skin and eye irritants.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.
This compound Waste Classification
This compound and materials contaminated with it are to be treated as hazardous chemical waste. This classification mandates that they must not be disposed of in regular trash or poured down the sanitary sewer.[2][3] Improper disposal can lead to environmental contamination and potential health hazards.
Step-by-Step Disposal Protocol
The following procedure outlines the approved method for the disposal of this compound waste:
-
Segregation of Waste:
-
Collect all solid this compound waste, including unused product and contaminated materials (e.g., weigh boats, filter paper, and paper towels), in a designated and clearly labeled hazardous waste container.
-
Liquid waste containing this compound, such as solutions from experiments, should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Use containers that are in good condition and compatible with the chemical properties of this compound.
-
The container must be securely closed at all times, except when adding waste.
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Follow all institutional and regulatory guidelines for the storage of hazardous materials.
-
-
Disposal Request:
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found in the reviewed literature, the procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting, as detailed in various university and regulatory guidelines.[2][3][5] The fundamental principle is the containment and disposal of the chemical through a licensed hazardous waste management company.
Quantitative Data
No quantitative data regarding disposal limits or concentrations for this compound were identified in the publicly available safety and disposal literature. Therefore, all quantities of this compound waste should be treated as hazardous.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Operational Guidance for Handling Thiacalixarene
Essential Safety and Operational Guidance for Handling Thiacalix[1]arene
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Thiacalix[1]arene and its derivatives. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The following guidance is based on available safety data for structurally similar compounds and general laboratory safety principles.
Hazard Identification and Personal Protective Equipment
GHS Hazard Statements for 4-tert-Butylthiacalix[1]arene:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Based on these hazards, the following PPE is mandatory when handling Thiacalix[1]arene:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Inspect gloves for any tears or punctures before use. |
| Eye Protection | Safety goggles | Chemical splash goggles are required to protect against dust particles and potential splashes. |
| Skin and Body Protection | Laboratory coat | A full-length laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | Dust mask or respirator | Use a dust mask or a NIOSH-approved respirator if handling large quantities or if there is a risk of generating dust. |
Operational Plan: Step-by-Step Handling Procedure
This procedural guidance outlines the steps for safely handling Thiacalix[1]arene in a typical laboratory workflow.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust particles.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary equipment or chemicals.
2. Weighing and Aliquoting:
-
Handle Thiacalix[1]arene as a solid powder.
-
To minimize dust generation, weigh the compound on a tared weigh boat or paper within the fume hood.
-
Use a spatula to transfer the solid. Avoid pouring the powder directly.
-
If creating stock solutions, slowly add the solid to the solvent to prevent splashing. Common solvents used in research include chloroform, acetone, and THF.
3. Reaction Setup and Monitoring:
-
When setting up reactions, ensure all glassware is properly secured.
-
If the reaction involves heating, use a heating mantle or an oil bath with appropriate temperature control.
-
Keep the reaction vessel closed to prevent the release of vapors.
4. Post-Reaction Work-up and Purification:
-
Quench the reaction carefully, following the specific experimental protocol.
-
During extraction and washing steps, be mindful of potential pressure buildup in separatory funnels.
-
For purification via column chromatography, pack and run the column within a fume hood.
Disposal Plan
Proper disposal of Thiacalix[1]arene waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused Thiacalix[1]arene powder, contaminated weigh boats, gloves, and paper towels in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing Thiacalix[1]arene, including reaction mixtures and chromatography fractions, in a labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste disposal.
-
Do not dispose of Thiacalix[1]arene or its waste down the drain or in regular trash.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for handling Thiacalix[1]arene in a laboratory setting, from preparation to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
